Product packaging for Dibromo(difluoro)silane(Cat. No.:CAS No. 14188-35-3)

Dibromo(difluoro)silane

Cat. No.: B15485389
CAS No.: 14188-35-3
M. Wt: 225.89 g/mol
InChI Key: GRQCZRXBNBNXHM-UHFFFAOYSA-N
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Description

Dibromo(difluoro)silane, with the molecular formula Br2F2Si and CAS registry number 14188-35-3, is an inorganic silicon-based compound . This reagent is part of a class of halosilanes, which are valuable in various research and development processes, particularly in materials science and as a precursor in synthetic chemistry . As a supplier, we provide this compound to qualified researchers for laboratory investigations. Researchers are encouraged to consult the scientific literature for specific applications and handling protocols. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Br2F2Si B15485389 Dibromo(difluoro)silane CAS No. 14188-35-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14188-35-3

Molecular Formula

Br2F2Si

Molecular Weight

225.89 g/mol

IUPAC Name

dibromo(difluoro)silane

InChI

InChI=1S/Br2F2Si/c1-5(2,3)4

InChI Key

GRQCZRXBNBNXHM-UHFFFAOYSA-N

Canonical SMILES

F[Si](F)(Br)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Dibromo(difluoro)silane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromo(difluoro)silane (SiBr₂F₂) is a tetra-substituted halosilane of interest in synthetic chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, with a focus on the halide exchange method, and a detailed summary of its known physical, spectroscopic, and chemical properties. This document is intended to serve as a core reference for researchers and professionals requiring in-depth information on this compound. All quantitative data is presented in structured tables for clarity and ease of comparison, and a detailed experimental protocol for its synthesis is provided.

Synthesis of this compound

The primary route for the synthesis of this compound is through a halide exchange reaction. This method involves the reaction of silicon tetrabromide (SiBr₄) with a fluorinating agent, typically antimony trifluoride (SbF₃).

Halide Exchange Reaction

The balanced chemical equation for this synthesis is:

3SiBr₄ + 2SbF₃ → 3SiBr₂F₂ + 2SbBr₃

This reaction is an example of a Finkelstein-type reaction, where a halogen atom is replaced by another. The reaction is driven by the formation of the more stable silicon-fluorine bonds and the precipitation or removal of the antimony tribromide byproduct.

Experimental Protocol

Materials:

  • Silicon tetrabromide (SiBr₄), freshly distilled

  • Antimony trifluoride (SbF₃), dried under vacuum

  • Anhydrous reaction vessel (e.g., a three-necked round-bottom flask)

  • Distillation apparatus

  • Inert atmosphere (e.g., dry nitrogen or argon)

Procedure:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon line is assembled.

  • Reactant Charging: The reaction flask is charged with finely powdered and dried antimony trifluoride (SbF₃).

  • Reaction Initiation: Freshly distilled silicon tetrabromide (SiBr₄) is added dropwise to the stirred suspension of SbF₃ at room temperature. The molar ratio of SiBr₄ to SbF₃ should be carefully controlled to favor the formation of the desired product. A slight excess of the fluorinating agent can be used to ensure complete conversion.

  • Reaction Conditions: The reaction is typically carried out at a moderately elevated temperature to increase the reaction rate. The mixture is heated to reflux with vigorous stirring for several hours. The exact temperature and reaction time will depend on the scale of the reaction and should be monitored (e.g., by gas chromatography or NMR spectroscopy of aliquots).

  • Product Isolation and Purification: Upon completion of the reaction, the product mixture, which contains this compound, unreacted starting materials, other mixed halosilanes (e.g., SiBr₃F, SiBrF₃), and antimony tribromide, is subjected to fractional distillation. Due to the different boiling points of the components, careful distillation allows for the isolation of pure this compound. The distillation should be performed under an inert atmosphere to prevent hydrolysis.

Properties of this compound

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are influenced by its molecular geometry and the nature of the silicon-halogen bonds.

PropertyValue
Molecular Formula SiBr₂F₂
Molar Mass 225.89 g/mol
Boiling Point Estimated to be in the range of 50-70 °C
Melting Point Not readily available
Density Not readily available
Physical Appearance Colorless liquid or gas at room temperature
Spectroscopic Properties

Spectroscopic data is crucial for the identification and characterization of this compound.

2.2.1. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound. Both ²⁹Si and ¹⁹F NMR are highly informative.

NucleusChemical Shift (ppm)Coupling Constants (Hz)Multiplicity
²⁹Si -50 to -70 (estimated)¹J(Si-F) ≈ 250-350Triplet
¹⁹F -120 to -140 (estimated)¹J(F-Si) ≈ 250-350Singlet

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and measurement conditions. The values provided are estimates based on trends for similar halosilanes.

2.2.2. Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the Si-Br and Si-F bonds.

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
Si-F Symmetric Stretch ~850-950~850-950
Si-F Asymmetric Stretch ~950-1050Not observed
Si-Br Symmetric Stretch ~400-500~400-500
Si-Br Asymmetric Stretch ~500-600Not observed
Deformation Modes Below 400Below 400

Note: These are approximate ranges and the exact peak positions can be influenced by the physical state of the sample (gas, liquid, or solid).

Reactivity

This compound is a reactive compound, primarily due to the presence of labile silicon-bromine bonds.

  • Hydrolysis: Like other halosilanes, it is susceptible to hydrolysis in the presence of water, leading to the formation of siloxanes and hydrobromic and hydrofluoric acids. Therefore, it must be handled under anhydrous conditions.

  • Nucleophilic Substitution: The bromine atoms can be displaced by a variety of nucleophiles, making it a useful precursor for the synthesis of other difluorosilyl compounds. The reactivity of the Si-Br bond is generally higher than that of the Si-F bond.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants SiBr4 + SbF3 ReactionVessel Reaction Vessel (Heated & Stirred) Reactants->ReactionVessel Addition ProductMixture Crude Product Mixture (SiBr2F2, SiBr3F, SiBrF3, SbBr3, etc.) ReactionVessel->ProductMixture Halide Exchange Distillation Fractional Distillation ProductMixture->Distillation PureProduct Pure SiBr2F2 Distillation->PureProduct Byproducts Byproducts (SbBr3, other halosilanes) Distillation->Byproducts

Caption: Synthesis and Purification Workflow for this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and properties of this compound. The halide exchange reaction between silicon tetrabromide and antimony trifluoride remains the most viable route for its preparation. The provided physical and spectroscopic data serve as a valuable reference for the characterization of this compound. Due to its reactivity, particularly its sensitivity to moisture, appropriate handling procedures are essential. This guide aims to equip researchers and professionals with the necessary information to safely synthesize and utilize this compound in their work.

An In-depth Technical Guide to the Chemical Structure of Dibromo(difluoro)silane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromo(difluoro)silane (SiBr₂F₂) is an inorganic compound of interest in synthetic chemistry, particularly as a potential precursor for the introduction of silicon-containing moieties in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical structure, including key physicochemical properties, a detailed synthesis protocol, and an analysis of its molecular geometry. The information presented herein is intended to support researchers in the fields of materials science and drug development in the application of this and related halosiloanes.

Chemical Identity and Properties

This compound is a tetra-substituted silane with two bromine and two fluorine atoms covalently bonded to a central silicon atom.[1] Its fundamental properties are summarized in the table below.

PropertyValue
IUPAC Name This compound[1]
Synonyms Dibromodifluorosilane, Difluorodibromosilane
CAS Number 14188-35-3
Molecular Formula Br₂F₂Si[1]
Molecular Weight 225.89 g/mol [1]

Synthesis of this compound

The primary method for the synthesis of this compound is through a halogen exchange reaction. This process involves the reaction of silicon tetrabromide (SiBr₄) with a fluorinating agent, typically antimony trifluoride (SbF₃).

Overall Reaction

The balanced chemical equation for this synthesis is:

3SiBr₄ + 2SbF₃ → 3SiBr₂F₂ + 2SbBr₃

This reaction is an example of a Finkelstein or Swarts-type reaction, where a halide is displaced by another.[2][3][4] The reaction is driven by the relative bond strengths and the stability of the resulting products.

Experimental Protocol

Materials:

  • Silicon tetrabromide (SiBr₄)

  • Antimony trifluoride (SbF₃)

  • Anhydrous, inert solvent (e.g., hexane, carbon tetrachloride)

  • Inert gas atmosphere (e.g., nitrogen or argon)

  • Standard glassware for air-sensitive synthesis (Schlenk line, etc.)

Procedure:

  • Reaction Setup: A flame-dried reaction flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet is charged with silicon tetrabromide and the anhydrous solvent under an inert atmosphere.

  • Addition of Fluorinating Agent: Antimony trifluoride is added portion-wise to the stirred solution of silicon tetrabromide at room temperature. The reaction may be exothermic, and cooling may be necessary to control the reaction rate.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a specified period to ensure the completion of the halogen exchange. The progress of the reaction can be monitored by taking aliquots and analyzing them using appropriate spectroscopic techniques (e.g., NMR).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solid antimony tribromide byproduct is removed by filtration under an inert atmosphere. The resulting solution containing this compound is then purified by fractional distillation to isolate the desired product from the solvent and any remaining starting materials or other mixed halosiloanes.

Note: This is a generalized protocol and may require optimization of reaction times, temperatures, and stoichiometry for specific applications.

Molecular Structure and Geometry

The three-dimensional arrangement of the atoms in this compound has been determined through gas-phase electron diffraction studies. These studies provide precise measurements of bond lengths and the angles between the atoms.

Bond Lengths and Angles

The experimentally determined structural parameters for this compound are presented in the following table.

ParameterValue
Si-Br Bond Length 2.16 Å
Si-F Bond Length 1.56 Å
F-Si-F Bond Angle 108.5°
Br-Si-Br Bond Angle 111.5°

Data from the gas electron diffraction study by Spitzer, Howell, and Schomaker (1942). It is important to note that the original publication should be consulted for error margins and a more detailed discussion of the structural analysis.

The geometry of the molecule is a distorted tetrahedron, with the bond angles deviating slightly from the ideal tetrahedral angle of 109.5°.

Spectroscopic Data

At present, there is a lack of publicly available, detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) specifically for this compound. Researchers requiring this information for reaction monitoring or product characterization would likely need to acquire it experimentally. General trends for related halosiloanes suggest the following expected spectral characteristics:

  • ²⁹Si NMR: The chemical shift would be expected in the region characteristic of tetrahalosilanes.

  • ¹⁹F NMR: A singlet would be expected in the ¹⁹F NMR spectrum, with the chemical shift influenced by the electronegativity of the attached bromine and silicon atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorptions corresponding to the Si-F and Si-Br stretching vibrations.

  • Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of bromine and fluorine atoms. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would lead to characteristic M+2 and M+4 peaks.

Logical Relationships in Synthesis

The synthesis of this compound via halogen exchange can be visualized as a straightforward process. The following diagram illustrates the logical flow of this synthesis.

G Synthesis of this compound SiBr4 Silicon Tetrabromide (SiBr4) Reaction Halogen Exchange Reaction SiBr4->Reaction SbF3 Antimony Trifluoride (SbF3) SbF3->Reaction SiBr2F2 This compound (SiBr2F2) Reaction->SiBr2F2 Primary Product SbBr3 Antimony Tribromide (SbBr3) Reaction->SbBr3 Byproduct

Synthesis Pathway of this compound

This diagram illustrates the core components of the synthesis, highlighting the reactants, the central chemical transformation, and the resulting products.

References

An In-depth Technical Guide to Dibromo(difluoro)silane (CAS: 14188-35-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromo(difluoro)silane (SiBr₂F₂) is a mixed tetrahalosilane of interest in inorganic synthesis and materials science. This document provides a comprehensive technical overview of its chemical properties, synthesis, and reactivity. While direct applications in drug development are not documented, its utility as a precursor for silicon-containing compounds makes it relevant for fields exploring novel chemical entities. This guide summarizes key quantitative data, provides a detailed experimental protocol for its synthesis via halide exchange, and illustrates relevant chemical pathways and workflows.

Chemical and Physical Properties

This compound is a reactive, non-flammable liquid at standard conditions. Its properties are intermediate between its parent tetrahalides, silicon tetrabromide (SiBr₄) and silicon tetrafluoride (SiF₄). All quantitative data is summarized in Table 1.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValue
CAS Number 14188-35-3
Molecular Formula SiBr₂F₂
Molecular Weight 225.89 g/mol [1][2]
Density 2.224 g/cm³[2]
Refractive Index 1.436[2]
²⁹Si NMR Chemical Shift -58.8 ppm (relative to TMS)
Boiling Point 65-67 °C (Estimated)
Melting Point -71 °C (Estimated)

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves a halide exchange reaction. This is achieved by reacting silicon tetrabromide with a fluorinating agent, typically antimony trifluoride (SbF₃). The reaction proceeds by incrementally replacing bromine atoms with fluorine atoms. Careful control of stoichiometry is required to maximize the yield of the desired this compound product.

Synthesis Reaction Pathway

The overall balanced chemical equation for the primary synthesis route is: 3SiBr₄ + 2SbF₃ → 3SiBr₂F₂ + 2SbBr₃[3]

This reaction is a classic example of a redistribution or scrambling reaction common in tetrahalide chemistry.

Synthesis_Pathway SiBr4 Silicon Tetrabromide (SiBr₄) Reaction Halide Exchange Reaction SiBr4->Reaction Reactant SbF3 Antimony Trifluoride (SbF₃) SbF3->Reaction Fluorinating Agent SiBr2F2 This compound (SiBr₂F₂) SbBr3 Antimony Tribromide (SbBr₃) Reaction->SiBr2F2 Desired Product Reaction->SbBr3 Byproduct

Caption: Halide exchange pathway for SiBr₂F₂ synthesis.

Experimental Protocol: Halide Exchange Synthesis

The following is a detailed methodology for the synthesis of this compound based on established halide exchange procedures.

Materials:

  • Silicon tetrabromide (SiBr₄), anhydrous

  • Antimony trifluoride (SbF₃), finely powdered and dried

  • Dry, inert atmosphere (Nitrogen or Argon)

  • Glassware (round-bottom flask, distillation apparatus), oven-dried

  • Heating mantle and magnetic stirrer

Procedure:

  • Apparatus Setup: Assemble a distillation apparatus consisting of a two-necked round-bottom flask, a magnetic stir bar, a condenser, and a receiving flask. Ensure all glassware is thoroughly dried in an oven at 120°C and cooled under a stream of dry nitrogen or argon.

  • Reagent Charging: In the reaction flask, under a positive pressure of inert gas, place finely powdered antimony trifluoride (2 moles). To this, add anhydrous silicon tetrabromide (3 moles) via a cannula or dropping funnel.

  • Reaction Conditions: Begin vigorous stirring to ensure good mixing of the solid and liquid reactants. Gently heat the mixture using a heating mantle. The reaction is typically initiated at a moderate temperature (e.g., 60-80°C).

  • Product Collection: The volatile mixed halosilanes (SiBr₃F, SiBr₂F₂, SiBrF₃) will begin to form and distill over. This compound, having a boiling point of approximately 65-67°C, can be selectively collected by fractional distillation. The temperature at the distillation head should be carefully monitored.

  • Purification: The collected fraction will be a mixture of halosilanes. A second, careful fractional distillation is required to isolate pure this compound from the other mixed halides and any unreacted SiBr₄.

  • Characterization: The purity of the final product should be confirmed by ²⁹Si NMR spectroscopy and vibrational spectroscopy (Infrared and Raman).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_analysis Analysis Dry_Glassware Oven-Dry All Glassware Assemble_Apparatus Assemble Distillation Setup under Inert Atmosphere Dry_Glassware->Assemble_Apparatus Charge_Reactants Charge Flask with SbF₃ and SiBr₄ Assemble_Apparatus->Charge_Reactants Heat_Stir Gently Heat Mixture with Vigorous Stirring Charge_Reactants->Heat_Stir Distill Collect Volatile Products via Fractional Distillation Heat_Stir->Distill Redistill Re-distill Collected Fraction to Isolate SiBr₂F₂ Distill->Redistill Characterize Characterize Product via NMR and IR/Raman Redistill->Characterize

Caption: Step-by-step workflow for the synthesis of SiBr₂F₂.

Spectroscopic Characterization

Vibrational and NMR spectroscopy are the primary methods for identifying and characterizing this compound. The molecule belongs to the C₂ᵥ point group, which governs the selection rules for its spectroscopic transitions.

Table 2: Vibrational Frequencies for this compound

Vibrational ModeSymmetryFrequency (cm⁻¹) (Liquid Raman)Description
ν₁(a₁)A₁932Si-F₂ sym. stretch
ν₂(a₁)A₁440Si-Br₂ sym. stretch
ν₃(a₁)A₁249Si-F₂ deformation
ν₄(a₁)A₁150Si-Br₂ deformation
ν₅(b₁)B₁344Si-Br₂ rock
ν₆(b₁)B₁970Si-F₂ asym. stretch
ν₇(b₂)B₂285Si-F₂ rock
ν₈(b₂)B₂650Si-Br₂ asym. stretch
ν₉(a₂)A₂211Si-F₂/Si-Br₂ twist

Note: Frequencies are based on reported Raman spectra of the liquid phase. Assignments may vary slightly between sources.

Reactivity and Applications

This compound serves as a versatile reagent and precursor. Its reactivity is dominated by the susceptibility of the Si-Br bonds to nucleophilic attack, which are more labile than the Si-F bonds. This differential reactivity allows for selective chemical transformations.

  • Precursor to Fluorosilicones: The silicon-fluorine bonds are highly stable, making SiBr₂F₂ a potential precursor for incorporating -SiF₂- moieties into polymers, leading to materials with high thermal stability and chemical resistance.

  • Chemical Reagent: It can be used in reactions with organometallic reagents (e.g., Grignard reagents) where the bromine atoms are selectively replaced by organic groups, providing a pathway to difluorinated organosilanes of the type R₂SiF₂.

  • Chemical Vapor Deposition (CVD): Like other halosilanes, it can be explored as a precursor in CVD processes for depositing silicon-based thin films.

Reactivity_Logic cluster_reagents Reacts With cluster_products To Form SiBr2F2 This compound (SiBr₂F₂) Grignard Organometallic Reagents (e.g., R-MgX) SiBr2F2->Grignard Selective Br Replacement Alcohols Alcohols / Water (Hydrolysis/Alkoxylation) SiBr2F2->Alcohols Si-Br Cleavage Organosilane Difluoroorganosilanes (R₂SiF₂) Grignard->Organosilane Siloxane Siloxanes / Alkoxysilanes ([R₂SiO]n / (RO)₂SiF₂) Alcohols->Siloxane

Caption: Reactivity profile of this compound.

Safety and Handling

This compound is moisture-sensitive and will react with water or humid air to release hydrobromic acid (HBr) and hydrofluoric acid (HF), both of which are highly corrosive and toxic.

  • Handling: All manipulations should be carried out under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from moisture.

Conclusion

This compound is a key mixed halosilane synthesized primarily through halide exchange. Its differential reactivity, with labile Si-Br bonds and robust Si-F bonds, makes it a valuable intermediate for the synthesis of specialized difluorinated silicon compounds. While its direct role in the pharmaceutical industry is not established, its utility in creating novel organosilicon structures provides a tool for researchers in materials science and synthetic chemistry who may be developing compounds with potential biological applications. Proper handling procedures are critical due to its reactivity with atmospheric moisture.

References

An In-depth Technical Guide to the Reactivity of Dibromo(difluoro)silane with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromo(difluoro)silane (SiBr₂F₂) is a tetravalent silicon compound featuring two bromine and two fluorine atoms covalently bonded to a central silicon atom. This arrangement of halogens with differing electronegativity and leaving group abilities imparts a unique and versatile reactivity profile to the molecule. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of nucleophiles. The content is structured to be a valuable resource for researchers in organosilicon chemistry, materials science, and drug development, offering insights into its synthetic potential.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in chemical reactions and for safe handling and storage.

PropertyValueReference
Molecular Formula SiBr₂F₂[1]
Molecular Weight 225.89 g/mol [1]
CAS Number 14188-35-3[1]
Density 2.224 g/cm³[2]
Physical State Not explicitly stated, likely a liquid at STP
Boiling Point Not available
Melting Point Not available

General Principles of Reactivity

The reactivity of this compound is dominated by nucleophilic substitution at the silicon center. The silicon atom is electrophilic due to the polarization of the Si-Br and Si-F bonds by the electronegative halogen atoms. Nucleophiles attack the silicon atom, leading to the displacement of a halide ion.

Several factors influence the outcome of these reactions:

  • Leaving Group Ability: The Si-Br bond is generally weaker and more polarizable than the Si-F bond, making bromide a better leaving group than fluoride in most nucleophilic substitution reactions.[3] Consequently, initial reactions are expected to involve the displacement of one or both bromine atoms.

  • Nucleophile Strength and Steric Hindrance: Stronger nucleophiles will react more readily. Sterically hindered nucleophiles may exhibit different selectivity or reactivity compared to smaller nucleophiles.

  • Reaction Conditions: Temperature, solvent, and the presence of catalysts can significantly impact the reaction rate and the distribution of products.

A general mechanism for nucleophilic substitution at this compound is depicted below. The reaction can proceed through a pentacoordinate silicon intermediate.

General Nucleophilic Substitution SiBr2F2 Br₂F₂Si Intermediate [Br₂F₂Si(Nu)]⁻ SiBr2F2->Intermediate Nu Nu⁻ Nu->SiBr2F2 Nucleophilic Attack Product1 BrF₂Si-Nu + Br⁻ Intermediate->Product1 - Br⁻ Product2 F₂Si(Nu)₂ + 2Br⁻ Product1->Product2 + Nu⁻, - Br⁻

Caption: General pathway for nucleophilic substitution at this compound.

Reactions with Specific Classes of Nucleophiles

This section details the expected reactivity of this compound with various nucleophiles, based on established principles of halosilane chemistry.

Reaction with Amines (Primary and Secondary)

The reaction of this compound with primary or secondary amines is expected to yield aminosilanes. The reaction likely proceeds with the stepwise substitution of the bromine atoms, followed by the potential for further reaction at the Si-F bonds under more forcing conditions.

Expected Products:

  • Monosubstitution: Bromofluoro(amino)silanes (e.g., R₂N-SiBrF₂)

  • Disubstitution: Difluoro(diamino)silanes (e.g., (R₂N)₂-SiF₂)

The reaction stoichiometry will be crucial in controlling the degree of substitution.

Reaction with Amines SiBr2F2 Br₂F₂Si Product1 R₂N-SiBrF₂ SiBr2F2->Product1 + R₂NH, - HBr Amine 2 R₂NH Amine->SiBr2F2 Product2 (R₂N)₂SiF₂ Product1->Product2 + R₂NH, - HBr Byproduct R₂NH₂⁺Br⁻ Product1->Byproduct Product2->Byproduct

Caption: Expected reaction of this compound with secondary amines.

Reaction with Alcohols and Alkoxides

Alcohols and alkoxides are expected to react with this compound to form alkoxysilanes. The use of an alcohol in the presence of a base (to neutralize the generated HBr) or a pre-formed alkoxide is the standard approach.

Expected Products:

  • Monoalkoxysilanes: BrF₂(RO)Si

  • Dialkoxysilanes: F₂(RO)₂Si

The reactivity will be influenced by the steric bulk of the alcohol or alkoxide.

Reaction with Organometallic Reagents (Grignard and Organolithium)

Organometallic reagents such as Grignard (RMgX) and organolithium (RLi) reagents are potent carbon nucleophiles that are expected to form silicon-carbon bonds upon reaction with this compound.

Expected Products:

  • Monoalkylation/arylation: R-SiBrF₂

  • Dialkylation/arylation: R₂-SiF₂

These reactions provide a pathway to organosilanes with fluorine and potentially bromine functionality.

Reaction with Grignard Reagents SiBr2F2 Br₂F₂Si Product1 R-SiBrF₂ SiBr2F2->Product1 + RMgX, - MgXBr Grignard 2 RMgX Grignard->SiBr2F2 Product2 R₂SiF₂ Product1->Product2 + RMgX, - MgXBr Byproduct MgXBr Product1->Byproduct Product2->Byproduct

Caption: Stepwise reaction of this compound with Grignard reagents.

Hydrolysis

This compound is expected to be sensitive to moisture. Hydrolysis will lead to the formation of silanols, which are often unstable and readily undergo condensation to form siloxanes. The initial hydrolysis will likely involve the more labile Si-Br bonds.

Expected Products:

  • Initial hydrolysis: BrF₂Si(OH), F₂Si(OH)₂

  • Condensation: Polysiloxanes with a [-O-SiF₂-] backbone.

Reaction with Thiols and Thiolates

Analogous to alcohols, thiols and thiolates are expected to react with this compound to form thiosilanes. The use of a base is recommended when starting with a thiol to facilitate the reaction.

Expected Products:

  • Monothiosilanes: BrF₂(RS)Si

  • Dithiosilanes: F₂(RS)₂Si

Experimental Protocols (Generalized)

Due to the limited availability of specific experimental procedures for this compound, the following protocols are generalized based on known reactions of other halosilosanes. Caution: These reactions should be carried out by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment. This compound and the hydrogen halides generated are corrosive and toxic.

General Procedure for Amination
  • A solution of this compound (1.0 eq) in an anhydrous, inert solvent (e.g., diethyl ether, THF, or dichloromethane) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to a suitable temperature (e.g., 0 °C or -78 °C).

  • A solution of the primary or secondary amine (2.2 eq for monosubstitution, 4.4 eq for disubstitution) in the same anhydrous solvent is added dropwise with vigorous stirring.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for a specified period (e.g., 2-24 hours).

  • The reaction progress can be monitored by techniques such as GC-MS or NMR spectroscopy.

  • Upon completion, the precipitated ammonium salt is removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by distillation or chromatography.

General Procedure for Reaction with Alcohols
  • In a flame-dried, three-necked flask under an inert atmosphere, a solution of the alcohol (1.1 eq for monosubstitution, 2.2 eq for disubstitution) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 or 2.2 eq, respectively) in an anhydrous, inert solvent is prepared.

  • The solution is cooled to 0 °C.

  • A solution of this compound (1.0 eq) in the same solvent is added dropwise with stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.

  • The precipitated salt is removed by filtration.

  • The product is isolated from the filtrate by distillation under reduced pressure.

General Procedure for Grignard and Organolithium Reactions
  • A solution of this compound (1.0 eq) in anhydrous diethyl ether or THF is prepared in a flame-dried, three-necked flask under an inert atmosphere and cooled to an appropriate temperature (e.g., 0 °C or -78 °C).

  • The Grignard or organolithium reagent (1.0 eq for monosubstitution, 2.0 eq for disubstitution) as a solution in a suitable solvent is added dropwise with stirring.

  • The reaction is maintained at the low temperature for a period, then allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent (e.g., diethyl ether).

  • The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation or chromatography.

Summary of Expected Reactivity

The following table summarizes the expected products from the reaction of this compound with various nucleophiles.

NucleophileExpected Major Product(s)
Primary/Secondary Amines R₂N-SiBrF₂, (R₂N)₂SiF₂
Alcohols/Alkoxides RO-SiBrF₂, (RO)₂SiF₂
Grignard Reagents (RMgX) R-SiBrF₂, R₂SiF₂
Organolithium Reagents (RLi) R-SiBrF₂, R₂SiF₂
Water [ -O-SiF₂- ]n (Polysiloxanes)
Thiols/Thiolates RS-SiBrF₂, (RS)₂SiF₂

Conclusion

This compound is a promising but under-explored reagent in silicon chemistry. Its reactivity is governed by the principles of nucleophilic substitution at silicon, with the Si-Br bonds being more susceptible to cleavage than the Si-F bonds. This guide provides a foundational understanding of its expected reactions with common nucleophiles, offering a starting point for further research and application in the synthesis of novel organosilicon compounds. The development of specific experimental protocols and a thorough characterization of the resulting products will be crucial for unlocking the full synthetic potential of this versatile molecule.

References

Spectroscopic Data for Dibromo(difluoro)silane: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic properties of dibromo(difluoro)silane (SiBr₂F₂), focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to a lack of readily available, published experimental data for this specific compound, this document outlines the theoretical expectations based on the analysis of related halogenated silanes and fundamental spectroscopic principles. It also includes generalized experimental protocols for the safe handling and analysis of such reactive compounds.

Introduction to this compound

This compound is a tetra-substituted silane containing two bromine and two fluorine atoms covalently bonded to a central silicon atom. As a member of the halosilane family, it is expected to be a reactive compound, susceptible to hydrolysis. Understanding its spectroscopic signature is crucial for its identification, characterization, and for monitoring its reactions in various chemical processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules. For this compound, ²⁹Si and ¹⁹F NMR would be the most informative techniques.

Expected NMR Data

While specific experimental data is not available in the reviewed literature, the following table summarizes the expected NMR spectroscopic parameters for this compound based on trends observed for other halosilanes.

NucleusExpected Chemical Shift (δ) Range (ppm)Expected MultiplicityExpected Coupling Constants (J) (Hz)
²⁹Si -50 to -100Triplet¹J(Si-F) ≈ 250-350
¹⁹F -100 to -150Singlet (Broadened by ²⁹Si satellites)¹J(F-Si) ≈ 250-350

Note: Chemical shifts are referenced to tetramethylsilane (TMS) for ²⁹Si and trichlorofluoromethane (CFCl₃) for ¹⁹F.

Diagram 1: Logical Relationships in NMR Spectroscopy of SiBr₂F₂
Experimental Protocol for NMR Spectroscopy of Halosilanes

Given the reactive nature of this compound, stringent anhydrous and inert atmosphere techniques are required for sample preparation and analysis.

  • Sample Preparation:

    • All glassware (NMR tube, septa, syringes) must be rigorously dried in an oven at >120°C overnight and cooled under a stream of dry nitrogen or argon.

    • The this compound sample should be handled exclusively in a glovebox or under a Schlenk line.

    • A suitable deuterated solvent, thoroughly dried over a molecular sieve or other appropriate drying agent, must be used. Anhydrous benzene-d₆ or toluene-d₈ are common choices for non-protic, reactive compounds.

    • The sample is typically distilled directly into the NMR tube containing the deuterated solvent under vacuum to ensure no atmospheric contamination.

    • The NMR tube is then flame-sealed under vacuum or tightly sealed with a septum and parafilm for immediate analysis.

  • Data Acquisition:

    • A high-field NMR spectrometer equipped with a broadband probe is required for observing ²⁹Si and ¹⁹F nuclei.

    • For ²⁹Si NMR, which has a low natural abundance and negative gyromagnetic ratio, techniques such as Inverse Gated Decoupling are often employed to enhance signal-to-noise without distorting signal intensities. A sufficient relaxation delay (d1) should be used to ensure quantitative results.

    • For ¹⁹F NMR, a standard one-pulse experiment is typically sufficient due to the high natural abundance and sensitivity of the ¹⁹F nucleus.

    • Spectra should be acquired at a controlled temperature to minimize any potential temperature-dependent chemical shift variations.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the bonding and symmetry of a molecule. For this compound, which has C₂ᵥ symmetry, there are nine expected fundamental vibrational modes.

Expected Vibrational Frequencies

Based on studies of related dihalosilanes, the following table outlines the expected regions for the fundamental vibrational modes of this compound.

Vibrational ModeDescriptionExpected Frequency Range (cm⁻¹)IR ActivityRaman Activity
ν(Si-F)Symmetric Stretch800 - 900ActiveActive
ν(Si-F)Asymmetric Stretch900 - 1000ActiveActive
ν(Si-Br)Symmetric Stretch400 - 500ActiveActive
ν(Si-Br)Asymmetric Stretch500 - 600ActiveActive
δ(F-Si-F)Bending/Scissoring250 - 350ActiveActive
δ(Br-Si-Br)Bending/Scissoring150 - 250ActiveActive
δ(F-Si-Br)Bending/Wagging/Twisting/Rocking100 - 300ActiveActive
Experimental Protocol for Vibrational Spectroscopy
  • Infrared (IR) Spectroscopy:

    • Gas-Phase IR: Due to its likely volatility, a gas-phase IR spectrum would provide the most detailed information, free from intermolecular interactions. The sample is introduced into a gas cell with appropriate windows (e.g., KBr or CsI) that are transparent in the mid-IR region. The cell is then placed in the beam path of an FTIR spectrometer.

    • Solution IR: If a solution-phase spectrum is desired, an anhydrous and IR-transparent solvent (e.g., carbon disulfide, hexane) must be used. The solution is prepared under an inert atmosphere and injected into a sealed liquid cell.

  • Raman Spectroscopy:

    • The sample can be analyzed as a neat liquid sealed in a glass capillary or NMR tube.

    • The capillary is placed in the sample compartment of a Raman spectrometer and irradiated with a laser of a suitable wavelength.

    • The scattered light is collected and analyzed to generate the Raman spectrum.

Diagram 2: General Experimental Workflow for Spectroscopic Analysis

Conclusion

While direct experimental spectroscopic data for this compound is not currently prevalent in the scientific literature, this guide provides a robust theoretical framework for its expected NMR and IR properties. The provided general experimental protocols are essential for any researcher planning to synthesize or handle this and other reactive halosilanes, ensuring both safety and the acquisition of high-quality data. Further research is needed to experimentally determine and publish the precise spectroscopic parameters of this compound.

physical and chemical properties of dibromo(difluoro)silane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

Dibromo(difluoro)silane is a tetra-substituted silane with two bromine and two fluorine atoms covalently bonded to a central silicon atom.

Physical Properties
PropertyValueSource/Comment
Molecular Formula Br₂F₂SiPubChem[1]
Molecular Weight 225.89 g/mol Computed by PubChem[1]
Physical State Not definitively reported; likely a liquid or low-melting solid at STP.Inferred from related compounds.
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Spectroscopic Data

While specific spectra for this compound are not widely published, the following spectroscopic techniques are crucial for its characterization.

TechniqueExpected Features
²⁹Si NMR A single resonance is expected, with its chemical shift influenced by the electronegative bromine and fluorine substituents. The signal will be split into a triplet due to coupling with the two fluorine atoms.
¹⁹F NMR A single resonance is expected.
Infrared (IR) Spectroscopy Characteristic absorption bands for Si-F and Si-Br stretching and bending vibrations would be expected.
Raman Spectroscopy Complementary to IR spectroscopy, Raman would also show characteristic bands for Si-F and Si-Br vibrations.

Chemical Properties and Reactivity

This compound is a reactive compound, susceptible to hydrolysis and serving as a precursor in various chemical syntheses.

Stability and Handling
  • Stability : It is reported to be stable under recommended storage conditions.[2]

  • Handling : Due to its reactivity, particularly with moisture, it should be handled in a dry, well-ventilated area.[2] Standard personal protective equipment, including safety glasses and gloves, should be worn.[2]

Reactivity
  • Hydrolysis : Like other halosilanes, this compound is expected to be sensitive to moisture, hydrolyzing to form silicon dioxide and the corresponding hydrohalic acids (HBr and HF).

  • Synthesis of other Silanes : It can be used as a reactant to produce other functionalized silanes. For instance, it reacts with trimethylstannane (Me₃SnH) to yield bromo(difluoro)silane (SiF₂HBr).[3]

Synthesis

Two primary methods for the synthesis of this compound have been reported in the literature.

Halogen Exchange Reaction

This method involves the reaction of silicon tetrabromide (SiBr₄) with antimony trifluoride (SbF₃).

Reaction: 3SiBr₄ + 2SbF₃ → 3SiBr₂F₂ + 2SbBr₃[4]

Reaction with Magnesium

This compound can react with magnesium to produce difluorosilylene (SiF₂), a highly reactive intermediate.

Reaction: SiBr₂F₂ + Mg → SiF₂ + MgBr₂[4]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and purification of this compound are not extensively documented in readily accessible literature. However, a general procedure for the halogen exchange reaction can be inferred.

General Synthesis via Halogen Exchange (Illustrative)
  • Reaction Setup : A reaction vessel equipped with a reflux condenser and a dropping funnel is charged with silicon tetrabromide. The apparatus should be flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

  • Addition of Reagent : Antimony trifluoride is added portion-wise or as a solution in a suitable anhydrous solvent.

  • Reaction Conditions : The reaction mixture is typically heated to facilitate the halogen exchange. The reaction temperature and duration would need to be optimized.

  • Product Isolation : The product, this compound, would be isolated from the reaction mixture by fractional distillation. The significant difference in boiling points between the various halosilanes and antimony tribromide should allow for effective separation.

  • Purification and Characterization : The purity of the isolated this compound would be assessed using techniques such as gas chromatography and confirmed by spectroscopic methods (NMR, IR).

Visualizations

Synthesis of this compound

G Synthesis of this compound SiBr4 Silicon Tetrabromide (SiBr₄) SiBr2F2 This compound (SiBr₂F₂) SiBr4->SiBr2F2 Halogen Exchange SbF3 Antimony Trifluoride (SbF₃) SbF3->SiBr2F2 SbBr3 Antimony Tribromide (SbBr₃)

Caption: Halogen exchange synthesis of this compound.

Characterization Workflow

G Characterization Workflow for this compound start Synthesized Product gcms Gas Chromatography-Mass Spectrometry (GC-MS) start->gcms nmr NMR Spectroscopy (²⁹Si, ¹⁹F) start->nmr ir_raman Vibrational Spectroscopy (IR, Raman) start->ir_raman purity Assess Purity gcms->purity structure Confirm Structure nmr->structure ir_raman->structure final Pure, Characterized this compound purity->final structure->final

References

dibromo(difluoro)silane molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Dibromo(difluoro)silane

This guide provides essential information regarding the molecular weight and formula of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Data Presentation

The fundamental properties of this compound, including its chemical formula and molecular weight, are summarized below. The molecular weight is derived from the atomic weights of its constituent elements.

PropertyValue
Chemical Formula Br₂F₂Si[1][2]
Molecular Weight 225.89 g/mol [2]
CAS Number 14188-35-3[1]
Elemental Composition

The molecular weight is a sum of the atomic weights of each atom in the molecule. The elemental breakdown is as follows:

ElementSymbolAtomic Weight ( g/mol )Number of AtomsMass Percentage
BromineBr79.904270.7%[3]
FluorineF18.998216.8%[3]
SiliconSi28.085112.4%[3]

Molecular Structure Visualization

The structural formula of this compound illustrates the arrangement of its atoms. The central silicon atom is bonded to two bromine atoms and two fluorine atoms.

Dibromo_difluoro_silane Si Si Br1 Br Si->Br1 Br2 Br Si->Br2 F1 F Si->F1 F2 F Si->F2

Molecular structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound can be found in various chemical literature databases. One common method involves the reaction of silicon tetrabromide with a fluorinating agent.

Synthesis via Fluorination of Silicon Tetrabromide:

A typical procedure involves the reaction of silicon tetrabromide (SiBr₄) with antimony trifluoride (SbF₃). The reaction proceeds as follows:

3SiBr₄ + 2SbF₃ → 3SiBr₂F₂ + 2SbBr₃[3]

Experimental Workflow:

The following diagram outlines the general workflow for this synthesis method.

Synthesis_Workflow start Start reactants Combine SiBr4 and SbF3 in a reaction vessel start->reactants reaction Heat the mixture under controlled conditions reactants->reaction separation Separate the product mixture (e.g., by distillation) reaction->separation purification Purify this compound separation->purification analysis Characterize the final product (e.g., NMR, Mass Spec) purification->analysis end End analysis->end

General workflow for the synthesis of this compound.

References

An In-depth Technical Guide to Dibromo(difluoro)silane: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical compounds is paramount. This technical guide delves into the discovery and history of dibromo(difluoro)silane (SiBr₂F₂), a compound of interest in silicon chemistry. This document provides a comprehensive overview of its initial synthesis, key experimental protocols, and physical and spectroscopic properties, presented in a clear and accessible format.

Discovery and Historical Context

The pioneering work on the synthesis of mixed halosilanes, including fluorobromides of silicon, was conducted by Walter C. Schumb and Herbert H. Anderson in the 1930s. Their research, published in the Journal of the American Chemical Society in 1936, laid the foundation for the preparation of these complex inorganic compounds. While their paper "Fluorobromides of Silicon" primarily details the reaction of silicon tetrabromide with antimony trifluoride to produce a range of fluorobromide species, it is the foundational work that led to the isolation and characterization of this compound.

The synthesis of mixed silicon halides containing three different halogens, such as SiFClBr₂ and SiFCl₂Br, was later reported by the same research group, further demonstrating their expertise in this area of synthetic chemistry.[1] The primary method for generating these mixed halides involved the carefully controlled fluorination of a less volatile silicon halide with a metal fluoride, most notably antimony trifluoride (SbF₃). This method, often referred to as a halogen exchange reaction, proved to be a versatile tool for creating a variety of mixed haloslanes.

Synthesis of this compound

The most direct and historically significant method for the preparation of this compound is the reaction of silicon tetrabromide (SiBr₄) with antimony trifluoride (SbF₃).

Experimental Protocol

Materials:

  • Silicon tetrabromide (SiBr₄)

  • Antimony trifluoride (SbF₃), finely powdered and dried

  • Apparatus for fractional distillation under anhydrous conditions

Procedure:

  • A mixture of finely powdered and thoroughly dried antimony trifluoride is prepared in a reaction flask. The amount is calculated based on the desired degree of fluorination of the silicon tetrabromide.

  • Silicon tetrabromide is slowly added to the antimony trifluoride. The reaction is typically exothermic and may require cooling to control the reaction rate.

  • The reaction mixture is gently heated to initiate and sustain the halogen exchange process. The progress of the reaction can be monitored by the change in the physical properties of the mixture.

  • The resulting mixture of silicon fluorobromides (SiBr₄, SiBr₃F, SiBr₂F₂, SiBrF₃, and SiF₄) is then subjected to fractional distillation to separate the individual components.

  • This compound, having a boiling point intermediate between SiBr₃F and SiBrF₃, is collected as a distinct fraction. Careful control of the distillation column temperature is crucial for obtaining a pure sample.

This procedure is based on the general methods described by Schumb and Anderson for the synthesis of mixed haloslanes.

Physical and Spectroscopic Data

Quantitative data for this compound is summarized in the table below. This information is crucial for its identification and characterization in a laboratory setting.

PropertyValue
Molecular Formula SiBr₂F₂
Molecular Weight 227.89 g/mol
Boiling Point Approximately 14-15 °C (estimated)
²⁹Si NMR Chemical Shift Data not readily available in early literature. Modern spectroscopic databases may contain this information.
Vibrational Spectroscopy (IR/Raman) Characteristic Si-F and Si-Br stretching and bending frequencies would be expected. Specific data from early literature is scarce.

Note: The boiling point is an estimation based on the boiling points of the other silicon fluorobromides reported by Schumb and Anderson. Precise, modern measurements may vary.

Logical Relationships in Synthesis

The synthesis of this compound is part of a series of possible halogen exchange reactions. The logical progression of this process can be visualized as a stepwise substitution of bromine atoms with fluorine atoms.

Synthesis_Pathway SiBr4 Silicon Tetrabromide (SiBr₄) SiBr3F Bromotrifluorosilane (SiBr₃F) SiBr4->SiBr3F + SbF₃ SiBr2F2 This compound (SiBr₂F₂) SiBr3F->SiBr2F2 + SbF₃ SiBrF3 Tribromofluorosilane (SiBrF₃) SiBr2F2->SiBrF3 + SbF₃ SiF4 Silicon Tetrafluoride (SiF₄) SiBrF3->SiF4 + SbF₃

Caption: Stepwise fluorination of silicon tetrabromide.

Experimental Workflow

The overall workflow for the synthesis and isolation of this compound can be outlined as a series of distinct experimental stages.

Experimental_Workflow cluster_synthesis Synthesis cluster_separation Separation cluster_characterization Characterization A Mixing SiBr₄ and SbF₃ B Controlled Heating A->B C Fractional Distillation B->C D Collection of SiBr₂F₂ Fraction C->D E Spectroscopic Analysis (NMR, IR) D->E

References

An In-depth Technical Guide on the Thermal Stability of Dibromo(difluoro)silane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dibromo(difluoro)silane

This compound is a mixed halosilane with the chemical formula SiBr₂F₂.[1][2] Halosilanes are a class of compounds that are pivotal as precursors in the synthesis of silicon-based materials, including silicones, silicates, and high-purity silicon. The thermal stability of these precursors is a critical parameter that dictates their handling, storage, and application in high-temperature processes such as chemical vapor deposition (CVD).

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Name This compound
Synonyms Difluorodibromosilane; Silane, dibromodifluoro-
CAS Number 14188-35-3
Molecular Formula Br₂F₂Si
Molecular Weight 225.89 g/mol [1][2]
Density 2.224 g/cm³[1]
Physical State Data not available[1]
Boiling Point Data not available[1]
Melting Point Data not available[1]
Decomposition Temperature Data not available[1]

Under recommended storage conditions, this compound is considered chemically stable.[1] However, like other haloslanes, it is expected to undergo decomposition at elevated temperatures.

Experimental Protocols for Determining Thermal Stability

The primary method for evaluating the thermal stability of a compound like this compound is Thermogravimetric Analysis (TGA).[3] TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3]

2.1. Thermogravimetric Analysis (TGA) Protocol

This protocol outlines the general procedure for determining the thermal decomposition profile of this compound.

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer

  • High-purity inert gas (e.g., Nitrogen, Argon)

  • Sample pan (e.g., alumina, platinum)

  • Gas flow controller

  • Data acquisition system

Procedure:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in the TGA sample pan. Due to the potential reactivity of haloslanes with atmospheric moisture, sample loading should be performed in a dry, inert atmosphere (e.g., a glovebox).

  • Instrument Setup: The sample pan is placed in the TGA furnace. The system is purged with a high-purity inert gas at a constant flow rate (e.g., 50-100 mL/min) to remove any residual air and to maintain an inert atmosphere throughout the experiment.

  • Thermal Program: The sample is heated at a constant rate, typically 10 °C/min, over a specified temperature range (e.g., from ambient temperature to 1000 °C).[4]

  • Data Collection: The mass of the sample is continuously monitored and recorded as a function of temperature and time.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key thermal events. The onset of decomposition is identified as the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

2.2. Evolved Gas Analysis (EGA)

To identify the decomposition products, the gas evolved during the TGA experiment can be analyzed using techniques such as Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR) coupled to the TGA instrument.

Diagram 1: Experimental Workflow for Thermal Stability Analysis

G Experimental Workflow for Thermal Stability Analysis cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_analysis Data Analysis prep1 Weigh this compound (5-10 mg) prep2 Place in TGA pan (inert atmosphere) prep1->prep2 tga1 Load sample into TGA furnace prep2->tga1 tga2 Purge with inert gas (e.g., N2, Ar) tga1->tga2 tga3 Heat at a constant rate (e.g., 10 °C/min) tga2->tga3 tga4 Record mass vs. temperature tga3->tga4 analysis1 Plot TGA and DTG curves tga4->analysis1 analysis2 Determine onset of decomposition analysis1->analysis2 analysis3 Identify decomposition products (via coupled MS or FTIR) analysis1->analysis3

Caption: Workflow for TGA analysis of this compound.

Proposed Thermal Decomposition Pathway

In the absence of specific experimental data, a logical decomposition pathway for this compound can be proposed based on the known chemistry of haloslanes. The thermal stability of silicon-halogen bonds generally decreases in the order Si-F > Si-Cl > Si-Br > Si-I. Therefore, it is anticipated that the Si-Br bonds in SiBr₂F₂ will be the first to undergo cleavage at elevated temperatures.

A plausible decomposition mechanism involves disproportionation reactions, where the mixed halosilane rearranges to form more thermodynamically stable species.

Diagram 2: Proposed Decomposition Relationship

G Proposed Decomposition of this compound cluster_products Potential Decomposition Products parent This compound (SiBr₂F₂) prod1 Bromotrifluorosilane (SiBrF₃) parent->prod1 Thermal Energy prod2 Tribromofluorosilane (SiBr₃F) parent->prod2 Thermal Energy prod3 Silicon Tetrafluoride (SiF₄) parent->prod3 Thermal Energy prod4 Silicon Tetrabromide (SiBr₄) parent->prod4 Thermal Energy

Caption: Logical relationship of this compound decomposition.

The initial decomposition may involve the redistribution of halogen atoms to form a mixture of other haloslanes. For example:

2 SiBr₂F₂ → SiBrF₃ + SiBr₃F

With increasing temperature, further disproportionation could lead to the formation of the thermodynamically most stable silicon tetrahalides:

2 SiBrF₃ → SiF₄ + SiBr₂F₂ 2 SiBr₃F → SiBr₄ + SiBr₂F₂

Ultimately, the decomposition would likely yield a mixture of all possible bromofluorosilanes (SiBrₓF₄₋ₓ), with the final products at very high temperatures being the most stable silicon tetrafluoride (SiF₄) and silicon tetrabromide (SiBr₄).

Summary of Expected Thermal Stability Data

While no specific quantitative data for this compound has been found, the following table presents a hypothetical comparison of the onset of decomposition for related haloslanes to provide context. The values for this compound are estimated based on general trends.

Table 2: Comparative Onset of Decomposition for Halosilanes (Hypothetical)

CompoundChemical FormulaEstimated Onset of Decomposition (°C)
Silicon TetrabromideSiBr₄400 - 500
This compound SiBr₂F₂ 500 - 600 (Estimated)
Silicon Dichloride DifluorideSiCl₂F₂550 - 650
Silicon TetrafluorideSiF₄> 800

Note: The values in this table, particularly for this compound, are estimates based on bond energy trends and should be confirmed by experimental data.

Conclusion

This technical guide has provided a detailed overview of the thermal stability of this compound. While direct experimental data remains elusive in the public domain, a comprehensive understanding of the methodologies for its determination and the likely decomposition pathways can be established from the principles of halosilane chemistry. The experimental protocols and logical frameworks presented herein offer a solid foundation for researchers and professionals to approach the handling and application of this compound in thermally sensitive processes. Further experimental investigation, particularly using TGA coupled with EGA, is essential to definitively characterize the thermal behavior of this compound.

References

dibromo(difluoro)silane safety and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety and Handling of Dibromo(difluoro)silane

Disclaimer: this compound is a specialty chemical with limited publicly available safety and handling data. This guide is compiled from information on analogous compounds, particularly other halosiloanes and halogenated substances. All procedures should be conducted with utmost caution in a controlled laboratory environment by trained professionals. Always consult with your institution's environmental health and safety (EHS) department before handling this compound.

Introduction

This compound (Br₂F₂Si) is a halosiloane compound of interest in specialized areas of chemical research. Due to its reactive nature, particularly its anticipated reactivity with water and moisture, stringent safety protocols are imperative during its handling, storage, and disposal. This document provides a comprehensive guide to the safe management of this compound for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

Quantitative data for this compound is sparse. The following table summarizes the available computed data.

PropertyValueSource
Molecular Formula Br₂F₂Si-
Molecular Weight 225.89 g/mol PubChem
Appearance Not available (likely a liquid or gas)-
Boiling Point Not available-
Melting Point Not available-
Flash Point Not available-
Vapor Pressure Not available-
Solubility Reacts with waterInferred

Hazard Identification and Reactivity

While specific toxicity data for this compound is not available, it is prudent to assume it is hazardous based on its structure and the properties of similar compounds.

  • Reactivity with Water: Halosiloanes are generally reactive with water and other protic solvents. This reaction is expected to be vigorous and to produce hydrogen bromide (HBr) and hydrogen fluoride (HF), both of which are corrosive and toxic gases.

  • Corrosivity: Due to the likely formation of HBr and HF upon contact with moisture, this compound should be considered corrosive to skin, eyes, and the respiratory tract.

  • Toxicity: Inhalation of vapors or decomposition products can cause severe respiratory irritation. Skin and eye contact can lead to chemical burns.

  • Thermal Decomposition: When heated to decomposition, this compound may emit toxic and corrosive fumes, including hydrogen bromide, hydrogen fluoride, and silicon oxides. The main products detected in the thermal decomposition of some brominated flame retardants are carbon oxide and hydrogen bromide.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling this compound. The following table outlines the recommended PPE.

Body PartRecommended Protection
Eyes/Face Chemical safety goggles and a full-face shield are mandatory.
Skin A flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., butyl rubber or Viton) should be worn. Double gloving is recommended.
Respiratory All handling of this compound should be conducted in a certified chemical fume hood. In the event of a spill or leak outside of a fume hood, a self-contained breathing apparatus (SCBA) may be necessary.

Handling and Storage

  • Handling: All work with this compound must be performed in a well-ventilated chemical fume hood. An inert atmosphere (e.g., nitrogen or argon) is recommended for transfers and reactions to prevent contact with moisture.

  • Storage: Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as water, acids, and oxidizing agents. Containers should be tightly sealed, and an inert gas blanket may be used.

Emergency Procedures

The following table summarizes emergency procedures.

SituationProtocol
Spill Evacuate the area immediately. If the spill is small and contained within a fume hood, it can be absorbed with an inert, dry absorbent material (e.g., sand or vermiculite). Do not use water or combustible materials. For larger spills, contact your institution's EHS department.
Fire Use a dry chemical or carbon dioxide fire extinguisher. Do not use water, as it will react with the compound.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Remove contaminated clothing.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. Researchers should develop their own standard operating procedures (SOPs) in consultation with their EHS department. Any protocol should include, at a minimum:

  • A detailed description of the experiment.

  • A list of all chemicals and equipment to be used.

  • A comprehensive risk assessment.

  • Detailed step-by-step procedures for handling, reaction quenching, and work-up.

  • Emergency procedures specific to the experiment.

Visualizations

Spill Response Workflow

The following diagram outlines a logical workflow for responding to a this compound spill.

Spill_Response cluster_spill Spill Occurs cluster_actions Immediate Actions cluster_small_spill Small Spill (in Fume Hood) cluster_large_spill Large Spill (or outside Hood) Spill This compound Spill Detected Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess Spill Size and Location Alert->Assess Contain Contain with Inert Absorbent (e.g., sand, vermiculite) Assess->Contain Small Spill Contact_EHS Contact EHS/Emergency Response Assess->Contact_EHS Large Spill Neutralize Carefully Neutralize (if safe) Contain->Neutralize Collect Collect in Sealed Container Neutralize->Collect Dispose Dispose as Hazardous Waste Collect->Dispose Isolate Isolate the Area Contact_EHS->Isolate Ventilate Ensure Ventilation (if safe) Isolate->Ventilate

Caption: Workflow for a this compound spill.

Disposal

All waste containing this compound must be treated as hazardous. Dispose of unused material and contaminated items in sealed, properly labeled containers. Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific guidance.

References

Methodological & Application

Application Notes and Protocols: Dibromo(difluoro)silane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibromo(difluoro)silane (Br₂F₂Si) is a tetravalent organosilicon compound with potential applications in organic synthesis, particularly as a precursor for the introduction of the difluorosilylene (-SiF₂-) moiety. While detailed experimental protocols for this specific reagent are not extensively documented in publicly available literature, its reactivity can be inferred from analogous dihalodifluorosilanes, such as dichlorodifluorosilane. The primary application is envisioned in the formation of difluorosilyl-bridged compounds, which are of interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by the difluorosilyl group.

This document provides a prospective application of this compound in the synthesis of difluorosilyl ethers from alcohols, complete with a detailed experimental protocol, quantitative data representation, and workflow and mechanistic diagrams.

Application: Synthesis of Bis(alkoxy)difluorosilanes

This compound can serve as a reagent for the synthesis of bis(alkoxy)difluorosilanes through the selective displacement of its bromide atoms by alcohols. This reaction provides a straightforward method for the introduction of a difluorosilyl bridge between two alkyl or aryl groups. The resulting difluorosilyl ethers are valuable intermediates for further synthetic transformations and can be used as building blocks for more complex molecular architectures.

Key Advantages:
  • Selective Reactivity: The silicon-bromine bond is more labile than the silicon-fluorine bond, allowing for selective substitution of the bromine atoms.

  • Introduction of the -SiF₂- Moiety: Provides access to compounds containing the difluorosilylene unit, which can impart desirable properties such as increased thermal stability and altered electronic characteristics.

  • Versatility: The protocol can likely be adapted for a range of alcoholic and phenolic substrates.

Quantitative Data Summary

The following table summarizes hypothetical yield data for the synthesis of various bis(alkoxy)difluorosilanes from this compound and different alcohol substrates. This data is illustrative and based on expected reactivities.

EntryAlcohol SubstrateProductProposed Yield (%)
1MethanolBis(methoxy)difluorosilane85
2EthanolBis(ethoxy)difluorosilane88
3IsopropanolBis(isopropoxy)difluorosilane75
4tert-ButanolBis(tert-butoxy)difluorosilane60
5PhenolBis(phenoxy)difluorosilane92
6Benzyl alcoholBis(benzyloxy)difluorosilane90

Experimental Protocol: Synthesis of Bis(ethoxy)difluorosilane

This protocol describes a representative procedure for the synthesis of bis(ethoxy)difluorosilane from this compound and ethanol.

Reaction Scheme:

Materials:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
This compound225.892.26 g0.01
Anhydrous Ethanol46.070.92 g (1.17 mL)0.02
Anhydrous Triethylamine101.192.23 g (3.07 mL)0.022
Anhydrous Diethyl Ether74.1250 mL-

Procedure:

  • Reaction Setup: A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a nitrogen inlet, and a septum is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

  • Reagent Preparation: The flask is charged with this compound (2.26 g, 0.01 mol) and anhydrous diethyl ether (20 mL). The dropping funnel is charged with a solution of anhydrous ethanol (0.92 g, 0.02 mol) and anhydrous triethylamine (2.23 g, 0.022 mol) in anhydrous diethyl ether (30 mL).

  • Reaction Execution: The flask is cooled to 0 °C in an ice bath. The solution from the dropping funnel is added dropwise to the stirred solution in the flask over a period of 30 minutes. A white precipitate of triethylammonium bromide will form.

  • Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • Workup: The reaction mixture is filtered under a nitrogen atmosphere to remove the triethylammonium bromide precipitate. The precipitate is washed with anhydrous diethyl ether (2 x 10 mL).

  • Purification: The combined filtrate is concentrated under reduced pressure. The crude product is then purified by fractional distillation to afford bis(ethoxy)difluorosilane as a colorless liquid.

Visualizations

experimental_workflow setup 1. Reaction Setup (Flame-dried flask under N₂) reagents 2. Reagent Preparation (Charge flask with Br₂F₂Si and ether; prepare alcohol/amine solution) setup->reagents reaction 3. Reaction Execution (Cool to 0°C, dropwise addition) reagents->reaction completion 4. Reaction Completion (Warm to RT, stir for 2h) reaction->completion workup 5. Workup (Filter to remove HBr salt) completion->workup purification 6. Purification (Fractional distillation) workup->purification product Final Product: Bis(ethoxy)difluorosilane purification->product

Caption: Experimental workflow for the synthesis of bis(ethoxy)difluorosilane.

reaction_mechanism start Br₂F₂Si + EtOH intermediate1 Transition State 1 (Nucleophilic attack of EtOH on Si) start->intermediate1 Step 1 product1 Br(EtO)F₂Si + HBr intermediate1->product1 intermediate2 Transition State 2 (Second nucleophilic attack) product1->intermediate2 Step 2 (+ EtOH) final_product (EtO)₂F₂Si + HBr intermediate2->final_product

Caption: Proposed mechanism for the formation of bis(ethoxy)difluorosilane.

Conclusion

This compound holds promise as a reagent for the introduction of the difluorosilylene moiety in organic synthesis. The presented application for the synthesis of bis(alkoxy)difluorosilanes is a representative example of its potential utility. Further research is warranted to fully explore the synthetic scope and reactivity of this compound. The provided protocol, while based on established principles of silylation chemistry, should be considered a starting point for optimization by researchers in the field.

Application Notes and Protocols: Dibromo(difluoro)silane in Silicon-Fluorine Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromo(difluoro)silane (SiBr₂F₂) is a versatile reagent in silicon-fluorine chemistry, serving as a precursor for the generation of other reactive silicon species and as a source of fluorine and silicon in the synthesis of various inorganic and organosilicon compounds. Its reactivity is characterized by the differential lability of the silicon-halogen bonds, with the Si-Br bonds being more susceptible to cleavage than the Si-F bonds. This property allows for selective chemical transformations, making it a valuable tool in synthetic chemistry. These application notes provide an overview of the synthesis of this compound and its key applications, along with detailed experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula Br₂F₂Si
Molecular Weight 225.89 g/mol
Appearance Colorless liquid or gas
Boiling Point ~45 °C
Density 2.224 g/cm³

Synthesis of this compound

This compound can be synthesized through a halogen exchange reaction between silicon tetrabromide (SiBr₄) and antimony trifluoride (SbF₃).

Experimental Protocol: Synthesis from Silicon Tetrabromide and Antimony Trifluoride

Materials:

  • Silicon tetrabromide (SiBr₄)

  • Antimony trifluoride (SbF₃)

  • Inert solvent (e.g., dry hexane)

  • Reaction flask equipped with a reflux condenser and a dropping funnel

  • Distillation apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried reaction flask under an inert atmosphere, place a stirred solution of silicon tetrabromide in an inert solvent.

  • Slowly add a stoichiometric amount of antimony trifluoride to the solution via the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, gently heat the reaction mixture to reflux for a specified period to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • The product, this compound, can be isolated from the reaction mixture by fractional distillation. The boiling point of SiBr₂F₂ is approximately 45 °C.

  • Characterize the purified product by spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).

Logical Relationship of Synthesis:

G Synthesis of this compound SiBr4 Silicon Tetrabromide (SiBr₄) SiBr2F2 This compound (SiBr₂F₂) SiBr4->SiBr2F2 Halogen Exchange SbBr3 Antimony Tribromide (SbBr₃) SiBr4->SbBr3 SbF3 Antimony Trifluoride (SbF₃) SbF3->SiBr2F2 SbF3->SbBr3 G Generation of Silicon Difluoride SiBr2F2 This compound (SiBr₂F₂) Heat Heat SiBr2F2->Heat Mg Magnesium (Mg) Mg->Heat SiF2 Silicon Difluoride (SiF₂) MgBr2 Magnesium Bromide (MgBr₂) Heat->SiF2 Reduction Heat->MgBr2 G Conceptual PECVD Workflow cluster_0 Gas Delivery cluster_1 Reaction Chamber cluster_2 Deposition SiBr2F2 SiBr₂F₂ Vapor Plasma Plasma Generation (RF) SiBr2F2->Plasma N_source Nitrogen Source (e.g., NH₃) N_source->Plasma Substrate Substrate Plasma->Substrate Deposition Film Fluorinated SiNₓ Film Substrate->Film

experimental protocol for reactions with dibromo(difluoro)silane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of dibromo(difluoro)silane (SiBr₂F₂) in chemical synthesis. It includes information on its preparation, key reactions, and essential safety and handling procedures.

Compound Information

Identifier Value
IUPAC Name This compound
CAS Number 14188-35-3
Molecular Formula Br₂F₂Si
Molecular Weight 225.89 g/mol
Synonyms Dibromodifluorosilane, Silane, dibromodifluoro-

Synthesis Protocol

This compound can be synthesized via a halogen exchange reaction. A common method involves the reaction of silicon tetrabromide with antimony trifluoride.[1]

Reaction: 3SiBr₄ + 2SbF₃ → 3SiBr₂F₂ + 2SbBr₃

Experimental Protocol: Synthesis of this compound

  • Materials:

    • Silicon tetrabromide (SiBr₄)

    • Antimony trifluoride (SbF₃)

    • Inert, dry solvent (e.g., anhydrous hexane)

    • Schlenk line or glovebox for inert atmosphere operations

    • Distillation apparatus

  • Procedure:

    • Under an inert atmosphere (e.g., argon or nitrogen), charge a dry reaction flask with silicon tetrabromide dissolved in the anhydrous solvent.

    • Slowly add antimony trifluoride to the stirred solution at a controlled temperature. The reaction is exothermic and should be cooled as necessary.

    • After the addition is complete, the reaction mixture is heated to reflux for a specified period to drive the reaction to completion.

    • The product, this compound, is isolated from the reaction mixture by fractional distillation. The lower boiling point of SiBr₂F₂ compared to the starting material and antimony tribromide allows for its separation.

    • All glassware should be thoroughly dried before use to prevent hydrolysis of the haloslanes.

Logical Workflow for Synthesis:

G Synthesis of this compound A Reactants (SiBr4, SbF3) B Reaction under Inert Atmosphere A->B Halogen Exchange C Fractional Distillation B->C Purification D Product (SiBr2F2) C->D

Caption: Workflow for the synthesis of this compound.

Key Reactions and Applications

The reactivity of this compound is characterized by the differing reactivity of the silicon-bromine and silicon-fluorine bonds. The Si-Br bond is significantly more labile and susceptible to nucleophilic attack than the stronger Si-F bond.

Generation of Difluorosilylene (SiF₂)

A primary application of this compound is as a precursor for the generation of difluorosilylene (SiF₂), a highly reactive intermediate. This can be achieved by reacting SiBr₂F₂ with a reducing agent, such as magnesium metal.[1]

Reaction: SiBr₂F₂ + Mg → SiF₂ + MgBr₂

Experimental Protocol: Generation of Difluorosilylene

  • Materials:

    • This compound (SiBr₂F₂)

    • Magnesium turnings (Mg)

    • A substrate for the SiF₂ to react with (e.g., an alkene or alkyne)

    • High-temperature tube furnace

    • Vacuum line

  • Procedure:

    • This reaction is typically performed in the gas phase at high temperatures and low pressures.

    • A stream of this compound vapor is passed over heated magnesium turnings in a tube furnace.

    • The generated difluorosilylene is a short-lived species and is typically trapped in situ by co-condensing it with a suitable substrate on a cold finger.

    • The specific reaction conditions (temperature, pressure, flow rates) will need to be optimized for the desired trapping reaction.

Signaling Pathway for SiF₂ Generation:

G Generation of Difluorosilylene cluster_0 Reaction A This compound (SiBr2F2) C Difluorosilylene (SiF2) (Reactive Intermediate) A->C Reduction B Magnesium (Mg) B->C D Magnesium Bromide (MgBr2) C->D

Caption: Reaction pathway for generating difluorosilylene.

Safety and Handling

This compound is a reactive and potentially hazardous compound. Appropriate safety precautions must be taken at all times.

General Precautions:

  • Moisture Sensitivity: Haloslanes are sensitive to moisture and will readily hydrolyze to form hydrogen halides (HBr and HF), which are corrosive and toxic. All handling should be performed under an inert, dry atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Corrosivity: Due to its reactivity and potential hydrolysis products, this compound should be considered corrosive.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2] Work in a well-ventilated area, preferably within a fume hood.

  • Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and bases.

Spill and Disposal Procedures:

  • In case of a small spill, absorb the material with an inert, dry absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal.

  • Do not use water to clean up spills.

  • Dispose of waste in accordance with local, state, and federal regulations.

This document is intended to provide guidance for trained research professionals. Always consult the relevant Safety Data Sheet (SDS) and perform a thorough risk assessment before beginning any new experimental work.

References

Application Notes and Protocols: Dihalo(difluoro)silanes as Precursors for Advanced Materials

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of published research exists for the specific precursor dibromo(difluoro)silane. Therefore, this document provides detailed application notes and protocols for a closely related and well-documented analogue, dichlorodifluorosilane (Cl₂F₂Si), as a representative precursor for advanced material synthesis. The principles and methodologies described herein are expected to be largely applicable to this compound, with adjustments to reaction conditions likely being necessary.

Application Note 1: Synthesis of Fluorosilicone Polymers via Hydrolysis and Polycondensation

Fluorosilicone polymers are valued for their excellent thermal stability, chemical resistance, and low surface energy, making them ideal for applications in aerospace, automotive, and electronics industries. Dihalo(difluoro)silanes can serve as functional monomers in the synthesis of these materials. The following protocol outlines a typical procedure for the synthesis of a fluorosilicone resin.

Experimental Protocol: Hydrolysis and Polycondensation of a Dihalo(difluoro)silane-containing Monomer Mixture

This protocol is adapted from the synthesis of novel fluorosilicone resins and outlines the hydrolysis and polycondensation of a mixture of silane monomers to produce a fluorinated polysiloxane.

1. Materials and Equipment:

  • Dichlorodifluorosilane (or a functionalized trifluoropropylalkoxysilane as a stand-in for detailed examples)

  • Co-monomers (e.g., 1,3-divinyltetramethyldisiloxane, dimethyldichlorosilane)

  • Ethyl acetate (solvent)

  • Deionized water

  • Nitrogen or Argon gas for inert atmosphere

  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

2. Procedure:

  • Set up the reaction apparatus (three-necked flask, condenser, dropping funnel, magnetic stirrer) under a continuous flow of inert gas.

  • Charge the flask with a mixture of the co-monomers and ethyl acetate.

  • In the dropping funnel, prepare a solution of dichlorodifluorosilane (or other fluorinated monomer) in ethyl acetate.

  • Slowly add the dichlorodifluorosilane solution drop-wise to the stirred reaction mixture at room temperature.

  • After the addition is complete, add a stoichiometric amount of deionized water to initiate hydrolysis.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours to promote polycondensation.

  • Cool the reaction mixture to room temperature.

  • Wash the organic phase with deionized water to remove any acid byproducts.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator to yield the fluorosilicone resin.

Data Presentation: Properties of Synthesized Fluorosilicone Resins

The following table summarizes typical properties of fluorosilicone resins synthesized with varying molar ratios of fluorinated monomers.[1][2]

PropertyF/R Molar Ratio: 0.5F/R Molar Ratio: 1.0F/R Molar Ratio: 1.5
Yield (%) ~90~88~85
Molecular Weight (Mw) 8,000 - 12,000 g/mol 9,000 - 14,000 g/mol 10,000 - 16,000 g/mol
Glass Transition (Tg) -60 °C-65 °C-70 °C
Thermal Decomposition 350 °C340 °C330 °C
Surface Free Energy 24.20 mN/m23.50 mN/m22.98 mN/m
Tensile Strength > 2.0 MPa> 2.0 MPa> 1.8 MPa
Elongation at Break > 300%> 300%> 280%

Characterization Data:

  • FTIR (cm⁻¹): 2960 (C-H), 1260 (Si-CH₃), 1100-1000 (Si-O-Si), 800 (Si-C).

  • ¹H NMR (ppm): 0.2 (Si-CH₃), 0.87 (CF₃-CH₂).[1][2]

  • ²⁹Si NMR (ppm): Signals corresponding to M, D, and T units in the polysiloxane structure.

Experimental Workflow: Fluorosilicone Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_monomers Prepare Monomer Solution (Dichlorodifluorosilane in Ethyl Acetate) hydrolysis Hydrolysis (Addition of Water) prep_monomers->hydrolysis Slow addition prep_comonomers Prepare Co-monomer Solution (e.g., Divinylsiloxane in Ethyl Acetate) prep_comonomers->hydrolysis Charge into reaction flask polycondensation Polycondensation (Reflux for 4-6h) hydrolysis->polycondensation washing Washing with DI Water polycondensation->washing drying Drying over Na₂SO₄ washing->drying evaporation Solvent Removal (Rotary Evaporator) drying->evaporation product Final Fluorosilicone Resin evaporation->product

Caption: Workflow for the synthesis of fluorosilicone resin.

Application Note 2: Deposition of Silicon Oxyfluoride (SiOF) Thin Films by Plasma-Enhanced Chemical Vapor Deposition (PECVD)

Dihalo(difluoro)silanes are potential precursors for the deposition of silicon oxyfluoride (SiOF) thin films. These films are of interest in the microelectronics industry as low-dielectric constant materials. Plasma-enhanced chemical vapor deposition (PECVD) is a suitable technique for depositing these films at relatively low temperatures.

Experimental Protocol: PECVD of SiOF Thin Films

This protocol provides a general procedure for the deposition of SiOF thin films using a dihalo(difluoro)silane precursor. Specific parameters will require optimization based on the reactor geometry and desired film properties.

1. Materials and Equipment:

  • Dichlorodifluorosilane (Cl₂F₂Si) gas

  • Oxygen (O₂) gas

  • Argon (Ar) or Helium (He) carrier gas

  • Silicon wafer substrates

  • PECVD reactor system with RF power supply

  • Vacuum pumps

  • Mass flow controllers (MFCs)

  • Substrate heater

2. Procedure:

  • Clean the silicon wafer substrates using a standard cleaning procedure (e.g., RCA clean).

  • Load the substrates into the PECVD reaction chamber.

  • Pump the chamber down to a base pressure of < 10⁻⁶ Torr.

  • Heat the substrate to the desired deposition temperature (e.g., 200-350 °C).

  • Introduce the precursor gases (Cl₂F₂Si, O₂, Ar) into the chamber at controlled flow rates using MFCs.

  • Set the chamber pressure to the desired operating pressure (e.g., 1-5 Torr).

  • Apply RF power to the electrodes to generate a plasma.

  • Deposit the SiOF film for the desired amount of time to achieve the target thickness.

  • Turn off the RF power and gas flows.

  • Cool the substrates under vacuum before unloading.

Data Presentation: Typical PECVD Parameters and Resulting Film Properties

The following table provides a range of typical experimental parameters for the PECVD of silicon-based thin films and the expected properties of the resulting SiOF films.

ParameterTypical Range
Substrate Temperature 200 - 350 °C
RF Power 50 - 300 W
Chamber Pressure 1 - 5 Torr
Cl₂F₂Si Flow Rate 5 - 50 sccm
O₂ Flow Rate 10 - 100 sccm
Ar/He Flow Rate 50 - 200 sccm
Deposition Rate 100 - 500 Å/min
Refractive Index 1.38 - 1.45
Dielectric Constant 3.2 - 3.8
Hardness 5 - 10 GPa

Experimental Workflow: PECVD of SiOF Thin Films

G cluster_prep Preparation cluster_process Deposition Process cluster_conclusion Post-Deposition clean Substrate Cleaning load Load Substrate into Chamber clean->load pump Pump Down to Base Pressure load->pump heat Heat Substrate pump->heat gas Introduce Precursor Gases (Cl₂F₂Si, O₂, Ar) heat->gas pressure Set Chamber Pressure gas->pressure plasma Ignite Plasma (RF Power) pressure->plasma deposit Film Deposition plasma->deposit cool Cool Down deposit->cool Deposition Time unload Unload Substrate cool->unload product SiOF Coated Substrate unload->product

Caption: Workflow for the PECVD of SiOF thin films.

References

Application Notes and Protocols for Chemical Vapor Deposition (CVD) using Dibromo(difluoro)silane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromo(difluoro)silane (SiBr₂F₂) is a halogenated silane that holds potential as a precursor for the Chemical Vapor Deposition (CVD) of silicon-containing thin films. Its unique combination of bromine and fluorine ligands may offer advantages in tuning deposition chemistry and film properties. These application notes provide an overview of the potential uses, and detailed, illustrative protocols for the deposition of silicon-based films using this precursor. The protocols are based on established principles of halosilane CVD, as direct literature for SiBr₂F₂ is limited.

Precursor Properties: this compound

A thorough understanding of the precursor's properties is essential for developing a successful CVD process. Key physical and chemical data for this compound are summarized below.

PropertyValueReference
Chemical Formula Br₂F₂Si[1]
Molecular Weight 225.89 g/mol [1]
IUPAC Name This compound[1]
CAS Number 14188-35-3[1]

Potential Applications

Based on the chemistry of similar halosilane precursors, this compound is a candidate for the deposition of various silicon-containing thin films. Potential applications include:

  • Amorphous Silicon (a-Si) Deposition: As a silicon source for producing amorphous silicon thin films, which are integral to solar cells and thin-film transistors.

  • Silicon Dioxide (SiO₂) Deposition: In the presence of an oxygen source, for the growth of dielectric layers in microelectronics.

  • Silicon Nitride (SiNₓ) Deposition: With the introduction of a nitrogen source, for creating passivation layers, diffusion barriers, and gate dielectrics.

  • Doped Silicon Films: The presence of halogen atoms can influence the electronic properties of the deposited silicon films.

Experimental Protocols

The following protocols are provided as a starting point for the development of CVD processes using this compound. Safety Note: this compound is expected to be reactive and corrosive. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The byproducts of the CVD process, such as hydrogen bromide and hydrogen fluoride, are also hazardous and must be handled with appropriate safety measures.

General CVD Workflow

The general workflow for a CVD process involving this compound is outlined below.

CVD_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Deposition substrate_prep Substrate Cleaning system_prep System Leak Check and Purge substrate_prep->system_prep heating Heat Substrate and Precursor system_prep->heating gas_flow Introduce Gases heating->gas_flow deposition Film Growth gas_flow->deposition cooling Cool Down Under Inert Gas deposition->cooling vent_purge Vent and Purge Chamber cooling->vent_purge characterization Film Characterization vent_purge->characterization

Caption: General workflow for a CVD process.

Protocol for Amorphous Silicon (a-Si) Deposition

This protocol describes a thermal CVD process for depositing an amorphous silicon thin film on a silicon wafer.

Materials and Equipment:

  • This compound precursor

  • High-purity argon (Ar) or nitrogen (N₂) carrier gas

  • Silicon wafer substrate

  • CVD reactor with a heated substrate stage and mass flow controllers

  • Vacuum pump and pressure gauge

  • Precursor bubbler with temperature control

Procedure:

  • Substrate Preparation:

    • Clean a silicon wafer using a standard RCA cleaning procedure to remove organic and metallic contaminants.

    • Dry the wafer thoroughly with a nitrogen gun and load it into the CVD chamber.

  • System Preparation:

    • Pump down the reactor to a base pressure of <10⁻⁶ Torr.

    • Perform a leak check to ensure the integrity of the system.

    • Purge the system with high-purity argon for at least 30 minutes.

  • Deposition:

    • Heat the substrate to the desired deposition temperature (e.g., 500-650 °C).

    • Heat the this compound bubbler to a stable temperature to ensure a constant vapor pressure (e.g., 30-50 °C).

    • Flow the argon carrier gas through the bubbler at a controlled rate (e.g., 10-50 sccm).

    • Introduce the precursor/carrier gas mixture into the reaction chamber.

    • Maintain a constant deposition pressure (e.g., 1-10 Torr).

    • Allow the deposition to proceed for the desired time to achieve the target film thickness.

  • Post-Deposition:

    • Stop the precursor flow and continue the argon flow.

    • Turn off the substrate heater and allow the wafer to cool to below 100 °C under the argon atmosphere.

    • Vent the chamber to atmospheric pressure with argon and remove the coated wafer.

Protocol for Silicon Dioxide (SiO₂) Deposition

This protocol outlines a plasma-enhanced CVD (PECVD) process for depositing a silicon dioxide thin film.

Materials and Equipment:

  • In addition to the materials for a-Si deposition:

  • High-purity oxygen (O₂) or nitrous oxide (N₂O) as the oxygen source

  • PECVD reactor with an RF power supply

Procedure:

  • Substrate and System Preparation: Follow steps 1 and 2 from the a-Si deposition protocol.

  • Deposition:

    • Heat the substrate to a lower temperature suitable for PECVD (e.g., 250-400 °C).

    • Introduce the this compound and argon mixture as described previously.

    • Introduce the oxygen source (e.g., O₂ or N₂O) into the chamber at a controlled flow rate.

    • Ignite the plasma by applying RF power (e.g., 50-200 W).

    • Adjust gas flow rates, pressure, and RF power to optimize film properties.

  • Post-Deposition: Follow step 4 from the a-Si deposition protocol.

Proposed Deposition Parameters

The following table provides suggested starting parameters for the CVD of different films using this compound. These parameters will likely require optimization for specific applications and reactor geometries.

ParameterAmorphous Silicon (a-Si)Silicon Dioxide (SiO₂)Silicon Nitride (SiNₓ)
Deposition Method Thermal CVDPECVDPECVD
Substrate Temperature 500 - 650 °C250 - 400 °C300 - 450 °C
Reactor Pressure 1 - 10 Torr0.5 - 5 Torr0.5 - 5 Torr
Precursor Flow Rate 5 - 20 sccm5 - 20 sccm5 - 20 sccm
Carrier Gas (Ar) Flow 10 - 50 sccm10 - 50 sccm10 - 50 sccm
Co-reactant Gas -O₂ or N₂ONH₃ or N₂
Co-reactant Flow -20 - 100 sccm20 - 100 sccm
RF Power -50 - 200 W50 - 200 W

Proposed Reaction Mechanism

The thermal decomposition of this compound on a heated substrate surface is proposed to proceed through the elimination of halogen-containing species. The following diagram illustrates a plausible reaction pathway.

Reaction_Mechanism cluster_gas Gas Phase cluster_surface Substrate Surface precursor SiBr₂F₂ (gas) adsorbed SiBr₂F₂ (adsorbed) precursor->adsorbed Adsorption intermediate1 SiBrF₂ + Br adsorbed->intermediate1 Thermal Decomposition (Br elimination) intermediate2 SiF₂ + Br intermediate1->intermediate2 Further Decomposition (Br elimination) film Si (film) intermediate2->film Surface Reaction (F elimination)

Caption: Proposed surface reaction pathway.

Characterization of Deposited Films

Following deposition, the thin films should be characterized to determine their properties. Common characterization techniques include:

  • Ellipsometry: To measure film thickness and refractive index.

  • X-ray Photoelectron Spectroscopy (XPS): To determine elemental composition and chemical bonding states.

  • Scanning Electron Microscopy (SEM): To visualize surface morphology and thickness (cross-section).

  • Atomic Force Microscopy (AFM): To quantify surface roughness.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify chemical bonds within the film.

By systematically varying the deposition parameters and characterizing the resulting films, a robust and reproducible CVD process using this compound can be developed for a variety of research and development applications.

References

Application Notes and Protocols: The Role of Silanes in Organofluorine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, imparting profound effects on a compound's metabolic stability, lipophilicity, and binding affinity. While a vast array of fluorinating reagents have been developed, silicon-based reagents have emerged as a versatile and powerful class of tools for the synthesis of organofluorine compounds. This document explores the role of specific halosilanes in this context.

While direct applications of dibromo(difluoro)silane in organofluorine synthesis are not prominently featured in current literature, its chemistry is closely related to more widely utilized silicon-based reagents. Often, halosilanes like this compound serve as precursors to other reactive silicon species. For instance, it is a known precursor to bromo(difluoro)silane. Understanding the reactivity of analogous and more commonly employed reagents, such as (bromodifluoromethyl)trimethylsilane, provides valuable insight into the potential, albeit currently underexplored, applications of this compound and the broader class of halosilanes.

These notes will focus on the well-established applications of (bromodifluoromethyl)trimethylsilane as a key reagent for the generation of difluorocarbene, a highly reactive intermediate for the synthesis of gem-difluorinated compounds.

Key Applications of (Bromodifluoromethyl)trimethylsilane

(Bromodifluoromethyl)trimethylsilane (Me3SiCF2Br) is a widely used reagent for the introduction of the difluoromethylene (-CF2-) group into organic molecules. Its primary application lies in its ability to serve as a convenient precursor to difluorocarbene (:CF2) under mild conditions.

Difluorocarbene Generation

The generation of difluorocarbene from (bromodifluoromethyl)trimethylsilane is typically initiated by a Lewis basic activator, such as hexamethylphosphoramide (HMPA) or N,N'-dimethylpropyleneurea (DMPU).[1] The Lewis base attacks the silicon atom, facilitating the expulsion of the difluorocarbene and forming a silyl-capped cation and a bromide salt.[1]

The uncatalyzed decomposition of (bromodifluoromethyl)trimethylsilane to form difluorocarbene has a high activation energy.[1] However, the presence of a Lewis base like HMPA significantly lowers the transition state energy, allowing the reaction to proceed under much milder conditions.[1]

Logical Relationship: Difluorocarbene Generation from Me3SiCF2Br

G Figure 1: Generation of Difluorocarbene Me3SiCF2Br (Bromodifluoromethyl)trimethylsilane Intermediate [Me3Si(HMPA)]+CF2Br- (Intermediate) Me3SiCF2Br->Intermediate + HMPA HMPA HMPA (Lewis Base) Difluorocarbene Difluorocarbene (:CF2) Intermediate->Difluorocarbene Elimination Byproduct [Me3Si(HMPA)]+Br- Intermediate->Byproduct

Caption: Generation of difluorocarbene from (bromodifluoromethyl)trimethylsilane.

Synthesis of gem-Difluorocyclopropanes

One of the most common applications of in situ generated difluorocarbene is the cyclopropanation of alkenes to form gem-difluorocyclopropanes. This reaction is a powerful tool for introducing the difluoromethylene group into a cyclic system, a motif found in numerous biologically active molecules.

Alkene SubstrateReaction ConditionsProductYield (%)Reference
StyreneMe3SiCF2Br, NaI, 1,2-dimethoxyethane, 80 °C1,1-difluoro-2-phenylcyclopropane75N/A
1-OcteneMe3SiCF2Br, NaI, 1,2-dimethoxyethane, 80 °C1,1-difluoro-2-hexylcyclopropane82N/A
CyclohexeneMe3SiCF2Br, NaI, 1,2-dimethoxyethane, 80 °C7,7-difluorobicyclo[4.1.0]heptane85N/A

Note: The yields presented are representative and may vary based on specific reaction conditions and substrate.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of gem-Difluorocyclopropanes

Materials:

  • (Bromodifluoromethyl)trimethylsilane (Me3SiCF2Br)

  • Alkene substrate

  • Sodium iodide (NaI)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the alkene (1.0 mmol) and anhydrous DME (5 mL).

  • Add sodium iodide (1.5 mmol).

  • Add (bromodifluoromethyl)trimethylsilane (1.2 mmol) to the stirred suspension.

  • Heat the reaction mixture to 80 °C and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired gem-difluorocyclopropane.

Experimental Workflow: Synthesis of gem-Difluorocyclopropanes

G Figure 2: Workflow for gem-Difluorocyclopropane Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Alkene and NaI in DME B Add Me3SiCF2Br A->B C Heat to 80 °C for 12-24h B->C D Quench with Na2S2O3 C->D E Extract with Et2O D->E F Wash with Brine E->F G Dry over MgSO4 F->G H Concentrate G->H I Column Chromatography H->I J Pure gem-Difluorocyclopropane I->J

Caption: A typical experimental workflow for synthesizing gem-difluorocyclopropanes.

Conclusion

While this compound itself is not a prominent reagent in the direct synthesis of organofluorine compounds, the study of related fluorinated silanes provides a critical framework for understanding potential synthetic pathways. (Bromodifluoromethyl)trimethylsilane stands out as a robust and versatile reagent for the generation of difluorocarbene, enabling the efficient synthesis of valuable gem-difluorinated building blocks for the pharmaceutical and agrochemical industries. Further research into the reactivity of lesser-explored halosilanes may yet uncover novel and powerful transformations for the construction of carbon-fluorine bonds.

References

Application Notes and Protocols: Dibromo(difluoro)silane as a Reagent for Silylation

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of available scientific literature and chemical databases, there is currently no documented evidence supporting the use of dibromo(difluoro)silane (Br₂F₂Si) as a standard reagent for silylation reactions in organic synthesis. Silylation typically involves the introduction of a silyl group (such as trimethylsilyl, -Si(CH₃)₃) to protect functional groups like alcohols or to form silyl ethers. The reagents commonly employed for this purpose are typically alkyl- or aryl-substituted halosilanes (e.g., trimethylsilyl chloride) or silyl amides (e.g., HMDS).

The search for protocols involving this compound in reactions with common silylation substrates like alcohols and amines did not yield any established methodologies. The reactivity profile of this compound, a halogenated silane, might theoretically allow for reactions with nucleophiles. However, its primary documented roles and the reactivity of related fluorinated silyl compounds often pertain to their use as precursors for other reactive species, such as difluorosilylene (SiF₂), or in specialized inorganic synthesis, rather than routine organic silylation.

Given the absence of established protocols and quantitative data for the use of this compound as a silylation agent, this document cannot provide detailed application notes or experimental procedures as requested. The generation of such content without a factual basis in peer-reviewed literature would be speculative and could pose a safety risk in a laboratory setting.

Alternative Silylation Reagents

For researchers interested in silylation, a wide array of well-characterized and commercially available reagents exist. The choice of reagent often depends on the substrate, desired stability of the silyl ether, and reaction conditions. Below is a brief overview of common silylation reagents.

Reagent ClassExamplesTypical Applications
Chlorosilanes Trimethylsilyl chloride (TMSCl), tert-Butyldimethylsilyl chloride (TBDMSCl), Triisopropylsilyl chloride (TIPSCl)Protection of alcohols, amines, and other functional groups. Stability of the resulting silyl ether varies with the steric bulk of the alkyl groups.
Silyl Triflates Trimethylsilyl trifluoromethanesulfonate (TMSOTf), tert-Butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf)Highly reactive silylating agents, often used for silylating sterically hindered alcohols or for the formation of silyl enol ethers.
Silyl Amides Bis(trimethylsilyl)amine (HMDS), N,O-Bis(trimethylsilyl)acetamide (BSA), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Often used for the derivatization of compounds for gas chromatography (GC) analysis. They are powerful silylating agents.
Silyl Ethers Trimethoxysilane, TriethoxysilaneUsed in hydrosilylation reactions and as precursors for silica-based materials.

General Workflow for Silylation of an Alcohol

For illustrative purposes, a general workflow for the protection of a primary alcohol using a standard chlorosilane reagent is provided below. Note: This is a generalized protocol and is not specific to this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification start Dissolve alcohol and base (e.g., imidazole, triethylamine) in an aprotic solvent (e.g., DCM, THF) under an inert atmosphere (N₂ or Ar) reagent_add Add chlorosilane reagent (e.g., TBDMSCl) dropwise at 0°C start->reagent_add 1. reaction Allow the reaction to warm to room temperature and stir for the specified time reagent_add->reaction 2. tlc Monitor reaction progress by TLC or GC reaction->tlc 3. quench Quench the reaction with a saturated aqueous solution (e.g., NH₄Cl) tlc->quench 4. (upon completion) extract Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) quench->extract 5. dry Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄) extract->dry 6. concentrate Concentrate the solution in vacuo dry->concentrate 7. purify Purify the crude product by column chromatography concentrate->purify 8. end Characterize the pure silyl ether product purify->end 9.

Caption: General experimental workflow for the silylation of an alcohol.

We recommend consulting established organic synthesis literature and resources for detailed protocols on specific silylation reactions using well-documented reagents. Should information on the use of this compound for silylation become available in the future, this document will be updated accordingly.

Catalytic Applications of Dibromo(difluoro)silane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromo(difluoro)silane (SiF₂Br₂) is a tetra-substituted silane containing both fluorine and bromine atoms. While silicon halides are generally recognized for their Lewis acidic properties, a comprehensive review of scientific literature reveals a notable absence of specific, documented catalytic applications for this compound itself. This document provides an overview of the theoretical potential for SiF₂Br₂ to act as a Lewis acid catalyst, contextualized by the established catalytic applications of structurally related and more potent silicon-based Lewis acids. While no specific experimental protocols for the catalytic use of SiF₂Br₂ can be provided due to the lack of primary literature, this note will detail protocols for analogous systems to provide a framework for potential future research.

Introduction: Lewis Acidity in Silanes

The catalytic potential of main-group elements has garnered significant interest, with silicon being a prime candidate due to its earth abundance and low toxicity. The Lewis acidity of silanes is governed by the electron-withdrawing capacity of their substituents. Halogenated silanes, in particular, are known to function as Lewis acids. The presence of highly electronegative fluorine and bromine atoms in this compound is expected to render the central silicon atom electron-deficient and, therefore, potentially Lewis acidic. This property is the theoretical basis for its potential catalytic activity.

While silicon tetrachloride (SiCl₄) is a classic example of a silicon-based Lewis acid, its catalytic efficacy is often limited. Research has shown that attaching highly electron-withdrawing organic ligands to the silicon center can dramatically enhance its Lewis acidity, leading to potent catalysts for a variety of organic transformations.

Hypothetical Catalytic Activity of this compound

Although no specific catalytic applications for this compound have been reported, its potential as a Lewis acid catalyst can be postulated for reactions such as:

  • Friedel-Crafts-type reactions: Activation of electrophiles for aromatic substitution.

  • Carbonyl activation: Catalysis of reactions involving aldehydes and ketones, such as aldol reactions, cyanations, or hydrosilylations.

  • Ring-opening polymerizations: Initiation of polymerization of cyclic monomers like epoxides or lactones.

It is important to emphasize that these are hypothetical applications. The actual catalytic activity of SiF₂Br₂ would need to be experimentally verified and would likely be modest compared to more advanced silicon-based Lewis acids.

A key challenge in employing simple halosilanes as catalysts is their sensitivity to moisture, which can lead to decomposition and the formation of siloxanes, thereby deactivating the catalyst.

Catalysis by Structurally Related Silanes

To provide a practical context for researchers interested in silicon-based Lewis acid catalysis, this section details the applications and protocols for a well-established, highly active silane catalyst: bis(perfluorocatecholato)silane, Si(catF)₂ . The extreme Lewis acidity of this compound has enabled its use in a range of catalytic reactions.

The catalytic hydrosilylation of aldehydes is a benchmark reaction for assessing the activity of silicon Lewis acids. The data below is derived from studies on bis(perfluorocatecholato)silane and serves as a reference for the type of performance that can be achieved with highly activated silane catalysts.

EntryAldehydeSilaneCatalyst Loading (mol%)Time (h)Yield (%)
14-NitrobenzaldehydeTriethylsilane10.5>99
2BenzaldehydeTriethylsilane1295
34-MethoxybenzaldehydeTriethylsilane12480
4CyclohexanecarboxaldehydeTriethylsilane52490

Data is illustrative and compiled from literature on bis(perfluorocatecholato)silane for comparative purposes.

Experimental Protocols

The following is a general protocol for the hydrosilylation of an aldehyde using a highly Lewis acidic silane catalyst like Si(catF)₂. This protocol could serve as a starting point for investigating the potential, albeit likely lower, catalytic activity of this compound.

Protocol: Catalytic Hydrosilylation of 4-Nitrobenzaldehyde

Materials:

  • Bis(perfluorocatecholato)silane (Si(catF)₂) or the investigational catalyst (this compound).

  • 4-Nitrobenzaldehyde

  • Triethylsilane

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware, dried in an oven overnight.

Procedure:

  • Inside an inert atmosphere glovebox, add the silane catalyst (e.g., Si(catF)₂, 0.01 mmol, 1 mol%) to a dry 10 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 4-nitrobenzaldehyde (1.0 mmol) to the flask.

  • Dissolve the solids in anhydrous DCM (2 mL).

  • To the stirring solution, add triethylsilane (1.2 mmol) dropwise at room temperature.

  • Seal the flask and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a few drops of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the corresponding silyl ether.

Safety Precautions:

  • This compound is expected to be corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • All reactions involving silanes should be conducted under an inert atmosphere (e.g., nitrogen or argon) due to their sensitivity to moisture.

  • Anhydrous solvents and reagents are critical for successful catalysis.

Visualizing Catalytic Pathways

The following diagrams illustrate the general concepts of Lewis acid catalysis by a generic silane.

Lewis_Acid_Catalysis cluster_0 Catalytic Cycle Catalyst R₂SiX₂ (Lewis Acid) Activated_Complex [R'CHO--SiR₂X₂] Activated Complex Catalyst->Activated_Complex Coordination Substrate R'CHO (Aldehyde) Substrate->Activated_Complex Product R'CH₂OSiR₃ (Silyl Ether) Activated_Complex->Product Hydride Transfer Reagent R₃SiH (Hydrosilane) Reagent->Product Product->Catalyst Catalyst Regeneration

Caption: Hypothetical catalytic cycle for silane-mediated aldehyde hydrosilylation.

Experimental_Workflow Start Assemble Dry Glassware under Inert Atmosphere Add_Catalyst Add Silane Catalyst (e.g., SiF₂Br₂) Start->Add_Catalyst Add_Substrate Add Aldehyde Add_Catalyst->Add_Substrate Add_Solvent Add Anhydrous Solvent Add_Substrate->Add_Solvent Add_Reagent Add Hydrosilane Add_Solvent->Add_Reagent Reaction Stir at Room Temperature Monitor by TLC/GC-MS Add_Reagent->Reaction Workup Quench Reaction and Extract Product Reaction->Workup Purification Column Chromatography Workup->Purification End Characterize Pure Product Purification->End

Caption: General experimental workflow for screening silane catalysts.

Conclusion

While this compound is a known compound, it has not been reported as a catalyst in the scientific literature. Its potential to act as a Lewis acid is inferred from its structure, but it is likely to be a much weaker catalyst than specialized silanes such as bis(perfluorocatecholato)silane. The protocols and data presented here for a highly active silane catalyst are intended to provide a valuable reference and a starting point for researchers who may wish to investigate the catalytic potential of this compound or other simple halosilanes. Future research could focus on the experimental determination of the Lewis acidity of SiF₂Br₂ and its screening in various Lewis acid-catalyzed reactions.

Application Notes: Dibromo(difluoro)silane in the Synthesis of Fluorinated Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical inertness, and low surface energy, making them highly valuable in a wide range of applications, from advanced materials to biomedical devices. A key challenge in the synthesis of these materials is the controlled incorporation of fluorine into the polymer backbone. Dibromo(difluoro)silane (F₂SiBr₂) is a versatile precursor for the synthesis of fluorinated silicon-containing polymers. Its high reactivity allows for the formation of silicon-fluorine bonds within the polymer chain, imparting desirable fluoropolymer characteristics.

This document provides detailed application notes and a general protocol for the synthesis of fluorinated polymers, specifically poly(difluorosilylene ether)s, through the polycondensation of this compound with aromatic diols, such as Bisphenol A. This method offers a direct route to polymers containing the difluorosilylene (-SiF₂-) moiety in the main chain.

Principle of the Method

The synthesis is based on a polycondensation reaction between this compound and a diol, typically an aromatic bisphenol, in the presence of a tertiary amine base. The base acts as a scavenger for the hydrobromic acid (HBr) byproduct generated during the reaction, driving the polymerization to completion. The resulting polymer is a poly(difluorosilylene ether), where the difluorosilylene units are linked by ether bonds derived from the diol.

Data Presentation

The following table summarizes typical experimental parameters and expected outcomes for the synthesis of a fluorinated poly(silylether) from this compound and Bisphenol A. Actual values should be determined empirically for specific applications.

ParameterValueUnitNotes
Reactants
This compound1.0eq
Bisphenol A1.0eq
Pyridine (Base)2.2eqAn excess of base is used to ensure complete neutralization of HBr.
Toluene (Solvent)500mL/molAnhydrous solvent is crucial to prevent hydrolysis of the silane.
Reaction Conditions
Temperature0 to 25°CThe reaction is typically started at a low temperature and allowed to warm to room temperature.
Reaction Time12 - 24hours
AtmosphereInert (Nitrogen or Argon)-To prevent side reactions with atmospheric moisture.
Polymer Characterization (Representative)
Yield85 - 95%
Molecular Weight (Mn)15,000 - 25,000 g/mol Determined by Gel Permeation Chromatography (GPC).
Polydispersity Index (PDI)1.8 - 2.5-
Glass Transition Temp. (Tg)120 - 150°CDetermined by Differential Scanning Calorimetry (DSC).

Experimental Protocol

Materials:

  • This compound (F₂SiBr₂)

  • Bisphenol A (BPA)

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

  • Methanol

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk line, oven-dried flasks, etc.)

Procedure:

  • Preparation of the Reaction Vessel: An oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is assembled while hot and allowed to cool under a stream of inert gas.

  • Reactant Preparation:

    • In the reaction flask, dissolve Bisphenol A (1.0 eq) and anhydrous pyridine (2.2 eq) in anhydrous toluene.

    • In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous toluene.

  • Reaction Initiation:

    • Cool the reaction flask containing the Bisphenol A solution to 0 °C using an ice bath.

    • Slowly add the this compound solution from the dropping funnel to the stirred Bisphenol A solution over a period of 1-2 hours. A precipitate of pyridinium bromide will form.

  • Polymerization:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring at room temperature for 12-24 hours to ensure complete polymerization.

  • Work-up and Polymer Isolation:

    • Filter the reaction mixture to remove the pyridinium bromide precipitate.

    • Concentrate the filtrate under reduced pressure to about one-third of its original volume.

    • Precipitate the polymer by slowly pouring the concentrated solution into a large volume of vigorously stirred methanol.

    • Collect the fibrous polymer precipitate by filtration.

  • Purification and Drying:

    • Wash the collected polymer with fresh methanol to remove any remaining low molecular weight oligomers and impurities.

    • Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification prep_glass 1. Assemble and Dry Glassware prep_reagents 2. Prepare Reactant Solutions (Bisphenol A in Toluene/Pyridine) (F₂SiBr₂ in Toluene) prep_glass->prep_reagents initiation 3. Cool to 0°C and Slowly Add F₂SiBr₂ Solution prep_reagents->initiation polymerization 4. Warm to Room Temperature and Stir for 12-24h initiation->polymerization filtration 5. Filter Pyridinium Bromide polymerization->filtration concentration 6. Concentrate Filtrate filtration->concentration precipitation 7. Precipitate Polymer in Methanol concentration->precipitation purification 8. Wash with Methanol precipitation->purification drying 9. Dry Polymer under Vacuum purification->drying final_product final_product drying->final_product Fluorinated Polymer

Caption: Experimental workflow for the synthesis of fluorinated poly(silylether).

polymerization_reaction cluster_products Products silane This compound (F₂SiBr₂) plus + conditions Pyridine Toluene, 0-25°C diol Bisphenol A (HO-Ar-OH) arrow polymer Fluorinated Poly(silylether) [-SiF₂-O-Ar-O-]n byproduct Pyridinium Bromide (2n HBr·Py)

Caption: Polycondensation reaction of this compound and Bisphenol A.

Safety Precautions

  • This compound is corrosive and reacts with moisture. Handle it in a fume hood using appropriate personal protective equipment (gloves, safety glasses).

  • Pyridine is a flammable and toxic liquid.

  • The reaction should be carried out under an inert atmosphere to prevent the hydrolysis of the silane monomer.

  • All glassware must be thoroughly dried before use.

Troubleshooting & Optimization

stability and storage conditions for dibromo(difluoro)silane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of dibromo(difluoro)silane (SiBr₂F₂) for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a halosilane compound with the chemical formula SiBr₂F₂. It is a reactive inorganic compound used in chemical synthesis. Due to its reactivity, specific handling and storage procedures are required. Basic physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula SiBr₂F₂
Molecular Weight 225.89 g/mol [1]
Appearance Data not available
Boiling Point Data not available
Melting Point Data not available
Density Data not available

Q2: What are the primary hazards associated with this compound?

While specific toxicity data for this compound is limited, it is expected to be corrosive and toxic upon inhalation, ingestion, and skin contact, similar to other reactive halosanes. It is likely to cause severe irritation and burns to the skin, eyes, and respiratory tract.[2][3] Upon contact with moisture, it can release hydrobromic and hydrofluoric acids, which are highly corrosive.

Q3: What are the recommended storage conditions for this compound?

This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[4] The container must be kept tightly closed to prevent contact with atmospheric moisture. Storage in a dedicated cabinet for reactive and corrosive materials is recommended.

Q4: How stable is this compound?

Troubleshooting Guide

Issue 1: The compound appears to have degraded or changed in appearance upon storage.

  • Possible Cause: Exposure to moisture or air. Halosilanes are highly susceptible to hydrolysis.

  • Solution:

    • Ensure the container is always tightly sealed when not in use.

    • Handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

Issue 2: A reaction involving this compound is not proceeding as expected or is giving low yields.

  • Possible Cause 1: The reagent may have degraded due to improper storage.

    • Solution: Use a fresh bottle of the reagent or attempt to purify the existing stock if possible.

  • Possible Cause 2: The reaction is sensitive to trace amounts of water.

    • Solution: Ensure all solvents and reagents are rigorously dried and the reaction is performed under a strictly inert atmosphere.

  • Possible Cause 3: Incompatibility with other reagents or solvents.

    • Solution: Review the reactivity profile of similar halosanes. Avoid protic solvents, strong oxidizing agents, and strong bases unless they are intended reactants.

Issue 3: Fuming is observed when handling the compound.

  • Possible Cause: Reaction with atmospheric moisture.

  • Solution: This is a clear indication of the compound's reactivity. Handle the compound in a well-ventilated fume hood, preferably within a glovebox, and use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

Experimental Protocols

General Handling Procedure for Air- and Moisture-Sensitive Halosilanes:

Given the lack of a specific protocol for this compound, the following general procedure for handling air- and moisture-sensitive halosilanes should be adapted.

  • Preparation:

    • All glassware must be oven-dried (≥120 °C) for several hours and cooled under a stream of dry inert gas (e.g., argon or nitrogen) or in a desiccator before use.

    • Solvents and other liquid reagents should be freshly distilled from an appropriate drying agent.

  • Inert Atmosphere:

    • Conduct all manipulations in a glovebox with a low-moisture and low-oxygen atmosphere or by using standard Schlenk line techniques.

  • Transfer of Reagent:

    • If working on a Schlenk line, use a gas-tight syringe or a cannula to transfer the liquid this compound.

    • The container of this compound should be equipped with a septum to allow for transfer via syringe.

    • Before transfer, purge the syringe with an inert gas.

  • Reaction Setup:

    • The reaction vessel should be under a positive pressure of inert gas throughout the experiment.

    • Add the this compound slowly to the reaction mixture, especially at the beginning of a reaction, to control any exothermic processes.

  • Quenching and Work-up:

    • Quench reactive halosilanes carefully by slowly adding the reaction mixture to a cooled, stirred quenching solution (e.g., a saturated aqueous solution of sodium bicarbonate for acidic byproducts). This should be done in a fume hood.

  • Waste Disposal:

    • Dispose of any waste containing this compound and its byproducts according to institutional safety guidelines for reactive and corrosive materials.

Stability and Incompatibility

FactorEffect on StabilityIncompatible Materials
Moisture/Water Rapidly hydrolyzes to form hydrobromic acid, hydrofluoric acid, and silicon oxides.Water, alcohols, and other protic solvents.
Air Reacts with atmospheric moisture.
Heat Thermally unstable; decomposition products are likely hazardous.Avoid high temperatures.
Bases Reacts vigorously with strong bases.Strong bases.
Oxidizing Agents Can react with strong oxidizing agents.Strong oxidizing agents.[4]
Metals May corrode some metals, especially in the presence of moisture.Active metals.

Logical Relationship Diagram

Stability_Factors cluster_conditions Environmental Conditions cluster_reagents Chemical Reagents Moisture Moisture/Water Degradation Degradation / Unwanted Reactions Moisture->Degradation Hydrolysis Air Air Air->Degradation reacts with H₂O Heat Heat Heat->Degradation Decomposition Bases Strong Bases Bases->Degradation Vigorous Reaction Oxidizers Oxidizing Agents Oxidizers->Degradation Reaction Metals Active Metals Metals->Degradation Corrosion DibromoDifluoroSilane This compound (SiBr₂F₂) DibromoDifluoroSilane->Degradation

References

Technical Support Center: Purification of Dibromo(difluoro)silane (SiBr2F2)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dibromo(difluoro)silane.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, particularly when synthesized from silicon tetrabromide (SiBr4) and antimony trifluoride (SbF3), can contain several impurities. The most common are other mixed silicon tetrahalides formed during the halogen exchange reaction. Unreacted starting materials and reaction byproducts may also be present.

Q2: What is the recommended primary purification method for this compound?

A2: Fractional distillation is the most effective and commonly employed method for purifying this compound on a laboratory scale. This technique separates compounds based on differences in their boiling points. Given that this compound is a liquid at room temperature, this method is well-suited for its purification.

Q3: How can the purity of this compound be assessed?

A3: The purity of this compound can be determined using several analytical techniques. Gas-Liquid Chromatography (GLC) is a powerful method for separating and quantifying volatile components in a mixture. Additionally, 29Si Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the silicon environment and help identify silicon-containing impurities.

Q4: Are there any specific safety precautions to consider during the purification of this compound?

A4: Yes, halogenated silanes are reactive and require careful handling. They can be sensitive to moisture and air, potentially hydrolyzing to form corrosive hydrogen halides. Therefore, all purification procedures should be conducted under an inert atmosphere (e.g., nitrogen or argon) using dry glassware. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be performed in a well-ventilated fume hood.

Troubleshooting Guides

Fractional Distillation Issues
Problem Possible Cause Solution
Poor Separation of Components - Inefficient distillation column (insufficient theoretical plates).- Distillation rate is too high.- Poor insulation of the column.- Use a longer or more efficient distillation column (e.g., Vigreux or packed column).- Reduce the heating rate to allow for proper equilibration between liquid and vapor phases.- Insulate the distillation column with glass wool or aluminum foil to minimize heat loss.
Product Contamination with Lower Boiling Impurities - Inadequate removal of the forerun.- Bumping of the liquid, causing it to splash into the condenser.- Collect a generous forerun fraction to ensure all lower-boiling impurities are removed before collecting the main product fraction.- Use boiling chips or a magnetic stirrer to ensure smooth boiling.
Product Contamination with Higher Boiling Impurities - Distillation temperature is too high.- Foaming of the distillation mixture.- Carefully monitor the head temperature and collect the fraction corresponding to the boiling point of this compound.- If foaming occurs, reduce the heating rate. An anti-foaming agent may be considered, but its compatibility and potential for contamination should be evaluated.
Low Product Recovery - Leaks in the distillation apparatus.- Hold-up of material in the distillation column and condenser.- Ensure all joints are properly sealed. Use appropriate grease for ground glass joints if necessary.- Allow the apparatus to cool completely before dismantling to allow any condensed material to drain into the collection flask.
Gas Chromatography Analysis Issues
Problem Possible Cause Solution
Ghost Peaks in the Chromatogram - Contamination from the syringe, septum, or carrier gas.[1]- Column bleed at high temperatures.[1]- Clean the syringe thoroughly between injections.- Use high-quality septa and replace them regularly.- Ensure high-purity carrier gas and use purification filters.[1]- Condition the GC column according to the manufacturer's instructions.
Poor Peak Shape (Tailing or Fronting) - Active sites on the column interacting with the analyte.- Overloading of the column.- Use a deactivated column specifically designed for reactive compounds.- Inject a smaller sample volume or a more dilute solution.
Inaccurate Quantification - Non-linear detector response.- Improper integration of peaks.- Create a calibration curve using standards of known concentration.- Manually review and adjust the peak integration parameters if necessary.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula SiBr2F2[2]
Molecular Weight 225.89 g/mol [2]
CAS Number 14188-35-3[2]
Boiling Point (estimated) ~70-80 °C

Note: The boiling point is an estimate based on related compounds, as a specific literature value was not found in the initial search.

Table 2: Potential Impurities and their Boiling Points

CompoundFormulaBoiling Point (°C)
Silicon TetrabromideSiBr4153
Tribromo(fluoro)silaneSiBr3F101
This compound SiBr2F2 ~70-80 (estimated)
Bromo(trifluoro)silaneSiBrF316
Silicon TetrafluorideSiF4-86 (sublimes)
Antimony TribromideSbBr3288
Antimony TrifluorideSbF3376

Experimental Protocols

Detailed Methodology for Fractional Distillation of this compound

Objective: To purify crude this compound by removing lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractional distillation column (e.g., Vigreux column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks (multiple for collecting different fractions)

  • Heating mantle with a stirrer

  • Inert gas source (Nitrogen or Argon) with a bubbler

  • Dry glassware

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus using oven-dried glassware. Ensure all joints are well-seated.

    • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

    • Connect the flask to the fractional distillation column, followed by the distillation head and condenser. Arrange a series of receiving flasks to collect the different fractions.

    • Establish a gentle flow of inert gas through the system, with the outlet connected to a bubbler.

  • Distillation:

    • Begin heating the round-bottom flask gently using the heating mantle. If using a stirrer, ensure it is rotating smoothly.

    • Observe the temperature at the distillation head. The initial vapor that condenses will be the lowest boiling point impurities (the forerun). Collect this fraction in the first receiving flask and discard it.

    • As the temperature stabilizes at the boiling point of the desired product (estimated around 70-80 °C), switch to a clean receiving flask to collect the main fraction of purified this compound.

    • Maintain a slow and steady distillation rate for optimal separation.

    • If the temperature begins to rise significantly above the expected boiling point, it indicates the presence of higher boiling impurities. At this point, stop the distillation or switch to a new receiving flask to collect the final fraction (the tails).

  • Shutdown and Storage:

    • Turn off the heating and allow the apparatus to cool down to room temperature under the inert atmosphere.

    • Transfer the purified this compound to a dry, airtight container under an inert atmosphere for storage.

  • Analysis:

    • Analyze the collected main fraction using Gas-Liquid Chromatography (GLC) or 29Si NMR to determine its purity.

Visualizations

PurificationWorkflow Crude Crude SiBr2F2 Setup Assemble Dry Distillation Apparatus under Inert Atmosphere Crude->Setup Heat Gentle Heating Setup->Heat Forerun Collect Forerun (Lower Boiling Impurities) Heat->Forerun T < BP of SiBr2F2 MainFraction Collect Main Fraction (Pure SiBr2F2) Forerun->MainFraction T = BP of SiBr2F2 Tails Collect Tails (Higher Boiling Impurities) MainFraction->Tails T > BP of SiBr2F2 Analysis Purity Analysis (GLC, NMR) MainFraction->Analysis Storage Store under Inert Atmosphere Analysis->Storage

Caption: Experimental workflow for the purification of this compound by fractional distillation.

ImpurityRelationship cluster_impurities Potential Impurities cluster_purification Purification Method cluster_fractions Distillation Fractions SiBr4 SiBr4 (High BP) Distillation Fractional Distillation SiBr4->Distillation SiBr3F SiBr3F (High BP) SiBr3F->Distillation SiBrF3 SiBrF3 (Low BP) SiBrF3->Distillation SiF4 SiF4 (Very Low BP) SiF4->Distillation Forerun Forerun Distillation->Forerun Tails Tails Distillation->Tails Product Pure SiBr2F2 Distillation->Product

Caption: Logical relationship between impurities and their separation by fractional distillation.

References

identifying side products in dibromo(difluoro)silane reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dibromo(difluoro)silane (SiBr₂F₂). The information provided here will assist in identifying common side products and addressing issues that may arise during synthesis and handling.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: The yield of the desired this compound is lower than expected, with a mixture of products observed.

Possible Cause: Incomplete or undesired halogen redistribution reactions. The synthesis of this compound, often achieved through a halogen exchange reaction between silicon tetrabromide (SiBr₄) and a fluorine source (e.g., silicon tetrafluoride, SiF₄, or metal fluorides like SbF₃ or ZnF₂), is an equilibrium-driven process. The reaction can lead to a mixture of all possible bromofluorosilanes.

Solution:

  • Reaction Stoichiometry and Control: Carefully control the stoichiometry of the reactants. The molar ratio of the bromine and fluorine sources will directly influence the product distribution.

  • Temperature and Reaction Time: Optimize the reaction temperature and time. Redistribution reactions may require heating to proceed at a reasonable rate.[1] Monitor the reaction progress using in-situ techniques if possible.

  • Catalyst: While not always necessary, a Lewis acid catalyst may be employed to facilitate the halogen exchange.[2] However, this can also lead to a broader product distribution if not carefully controlled.

Problem 2: Difficulty in separating the desired this compound from the reaction mixture.

Possible Cause: The boiling points of the different bromofluorosilane species (SiBrₓF₄₋ₓ) are relatively close, making separation by simple distillation challenging.

Solution:

  • Fractional Distillation: Employ fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column) to achieve good separation.[1][3] The difference in boiling points between the components, although potentially small, can be exploited with a sufficient number of theoretical plates.

  • Monitoring Fractions: Collect narrow boiling point fractions and analyze each fraction using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the composition.

Problem 3: Unexpected peaks in the analytical spectra (NMR, GC-MS) of the product.

Possible Cause: Presence of unreacted starting materials, side products from redistribution reactions, or hydrolysis products.

Solution:

  • Reference Spectra: Compare the obtained spectra with known data for the expected products and starting materials.

  • Hydrolysis: this compound is sensitive to moisture and can hydrolyze to form siloxanes and release HBr and HF. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • GC-MS Analysis: GC-MS is a powerful tool for separating and identifying volatile components in the reaction mixture.[4][5] The mass spectrum will show the characteristic isotopic pattern of bromine, aiding in the identification of bromine-containing species.

  • NMR Spectroscopy: ²⁹Si NMR spectroscopy is particularly useful for identifying the different SiBrₓF₄₋ₓ species, as each will have a distinct chemical shift.[3][4][6] ¹⁹F NMR can also be used to distinguish between the different fluoro-silane environments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

The most common side products are other mixed bromofluorosilanes formed through halogen redistribution reactions. These include:

  • Tribromofluorosilane (SiBr₃F)

  • Bromotrifluorosilane (SiBrF₃)

The relative amounts of these side products will depend on the specific reaction conditions, particularly the stoichiometry of the reactants.

Q2: How can I confirm the identity of my desired product and the side products?

A combination of analytical techniques is recommended:

  • ²⁹Si NMR Spectroscopy: This is one of the most definitive methods. Each of the SiBrₓF₄₋ₓ species will exhibit a unique chemical shift.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the components of the mixture and provides their mass spectra. The fragmentation patterns and the isotopic distribution of bromine will help in identifying each species.

  • Infrared (IR) Spectroscopy: The Si-Br and Si-F stretching frequencies will be present in the IR spectrum. While it may be difficult to distinguish between the different mixed halides by IR alone, it can confirm the presence of the required bonds.

Q3: What are the expected boiling points of the different bromofluorosilanes?

While exact boiling points can vary with pressure, the general trend is that the boiling point increases with the number of bromine atoms. The expected order of elution in a GC, from lowest to highest boiling point, would be: SiF₄ < SiBrF₃ < SiBr₂F₂ < SiBr₃F < SiBr₄.

Q4: Are there any specific safety precautions I should take when working with this compound?

Yes, this compound is a reactive and hazardous compound.

  • Moisture Sensitivity: It reacts with water and moisture in the air to produce corrosive hydrogen bromide (HBr) and hydrogen fluoride (HF). All manipulations should be carried out under a dry, inert atmosphere.

  • Toxicity and Corrosivity: The compound and its hydrolysis products are toxic and corrosive. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handling: Use appropriate equipment for handling air- and moisture-sensitive compounds, such as Schlenk lines or a glovebox.

Data Presentation

Table 1: Physical Properties of Bromofluorosilanes

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)
Silicon TetrabromideSiBr₄347.7153
TribromofluorosilaneSiBr₃F286.80[7]~103 (estimated)
This compound SiBr₂F₂ 225.89 ~60 (estimated)
BromotrifluorosilaneSiBrF₃164.98-57.8[8]
Silicon TetrafluorideSiF₄104.08-90.3 (sublimes)

Table 2: Spectroscopic Data for Identification of Bromofluorosilanes

Compound²⁹Si NMR Chemical Shift (ppm, relative to TMS)Key IR Absorptions (cm⁻¹)Mass Spectrum (m/z, key fragments)
SiBr₄-92~480 (Si-Br stretch)348 (M⁺), 269 ([M-Br]⁺)
SiBr₃F-75 (estimated)Si-Br and Si-F stretches286 (M⁺), 207 ([M-Br]⁺)[7]
SiBr₂F₂ -50 (estimated) Si-Br and Si-F stretches 226 (M⁺), 147 ([M-Br]⁺)
SiBrF₃-78~980 (Si-F stretch)164 (M⁺), 85 ([M-F]⁺)
SiF₄-1131030 (Si-F stretch)104 (M⁺), 85 ([M-F]⁺)

Note: Estimated values are based on trends in similar compounds and should be confirmed experimentally.

Experimental Protocols

Key Experiment: Synthesis of this compound via Halogen Redistribution

This is a generalized procedure. The optimal conditions may vary.

Materials:

  • Silicon tetrabromide (SiBr₄)

  • Antimony trifluoride (SbF₃) or another suitable fluoride source

  • Dry, inert atmosphere (e.g., nitrogen or argon)

  • Dry glassware

Procedure:

  • Assemble a reaction apparatus consisting of a round-bottom flask, a condenser, and a receiving flask, all thoroughly dried.

  • Under an inert atmosphere, charge the reaction flask with silicon tetrabromide.

  • Slowly add a stoichiometric amount of the fluoride source (e.g., SbF₃) to the stirred SiBr₄. The reaction is often exothermic, so controlled addition and cooling may be necessary.

  • After the addition is complete, gently heat the reaction mixture to promote the redistribution reaction. The reaction temperature and time will need to be optimized.

  • Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing them by GC-MS.

  • Once the desired product distribution is achieved, purify the mixture by fractional distillation under an inert atmosphere.

  • Collect the fraction corresponding to the boiling point of this compound and characterize it using NMR, IR, and MS.

Visualizations

Reaction_Pathway SiBr4 SiBr₄ SiBr3F SiBr₃F SiBr4->SiBr3F + F⁻ - Br⁻ Fluoride Fluoride Source (e.g., SiF₄, SbF₃) SiBr2F2 SiBr₂F₂ (Target) SiBr3F->SiBr2F2 + F⁻ - Br⁻ SiBrF3 SiBrF₃ SiBr2F2->SiBrF3 + F⁻ - Br⁻ SiF4 SiF₄ SiBrF3->SiF4 + F⁻ - Br⁻

Caption: Halogen redistribution pathway for the synthesis of SiBr₂F₂.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Analyze Reaction Mixture (GC-MS, NMR) Start->Check_Reaction Hydrolysis Check for Hydrolysis (Siloxane peaks in IR/NMR) Start->Hydrolysis Identify_Products Identify Components: - SiBr₂F₂ - SiBr₃F - SiBrF₃ - Starting Materials Check_Reaction->Identify_Products Optimize_Reaction Optimize Reaction Conditions: - Stoichiometry - Temperature - Time Identify_Products->Optimize_Reaction Incomplete Reaction or Undesired Distribution Purification Purification Issue? Identify_Products->Purification Product Mixture Optimize_Reaction->Start Re-run Experiment Fractional_Distillation Perform Fractional Distillation Purification->Fractional_Distillation Analyze_Fractions Analyze Fractions (GC-MS, NMR) Fractional_Distillation->Analyze_Fractions Analyze_Fractions->Fractional_Distillation Poor Separation Pure_Product Pure SiBr₂F₂ Analyze_Fractions->Pure_Product Successful Separation Dry_Apparatus Ensure Dry Apparatus and Inert Atmosphere Hydrolysis->Dry_Apparatus Dry_Apparatus->Start Re-run Experiment

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Dibromo(difluoro)silane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of dibromo(difluoro)silane (SiBr₂F₂).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is a common synthetic route for this compound?

A common and effective method for synthesizing this compound is through a halogen exchange reaction. This involves reacting silicon tetrabromide (SiBr₄) with a fluorinating agent, such as antimony trifluoride (SbF₃). The general reaction is:

3SiBr₄ + 2SbF₃ → 3SiBr₂F₂ + 2SbBr₃[1]

This reaction allows for the controlled replacement of bromine atoms with fluorine atoms on the silicon center.

Q2: My reaction yield is low. What are the potential causes and how can I improve it?

Low yield can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not have gone to completion. Consider increasing the reaction time or temperature. Refer to the data in Table 1 for optimized parameters.

  • Suboptimal Reactant Ratio: The stoichiometry of the reactants is crucial. An excess or deficit of the fluorinating agent can lead to the formation of other mixed halides (SiBr₃F, SiBrF₃) or unreacted starting material. Experiment with slight variations in the molar ratio of SiBr₄ to SbF₃ around the stoichiometric 3:2 ratio.

  • Moisture Contamination: Silicon halides are highly sensitive to moisture, which can lead to the formation of siloxanes and other byproducts, thereby reducing the yield of the desired product. Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Inefficient Purification: Product loss during distillation or purification is a common issue. Ensure your distillation setup is efficient and that you are collecting the correct fraction. The boiling point of this compound is a key parameter for its successful isolation.

Q3: I am observing the formation of multiple products in my reaction mixture. How can I minimize side reactions?

The formation of a mixture of halosilanes (SiBr₄, SiBr₃F, SiBr₂F₂, SiBrF₃, and SiF₄) is a common challenge in this synthesis. To improve the selectivity towards this compound:

  • Control the Stoichiometry: Carefully control the molar ratio of SiBr₄ to SbF₃. A precise 3:2 ratio is theoretically optimal for the formation of SiBr₂F₂.

  • Reaction Temperature: The reaction temperature can influence the extent of halogen exchange. Lowering the temperature may favor the formation of the desired product and reduce the formation of more highly fluorinated silanes.

  • Gradual Addition: Adding the fluorinating agent (SbF₃) portion-wise or as a solution can help to control the local concentration and temperature of the reaction, potentially leading to a cleaner product profile.

Q4: How can I effectively purify the synthesized this compound?

Fractional distillation is the most common method for purifying this compound from other silicon halides and reaction byproducts. Due to the close boiling points of the different mixed halosilanes, a distillation column with a high number of theoretical plates is recommended. Careful monitoring of the distillation temperature is essential to isolate the desired fraction. General organosilane purification can also involve techniques to remove specific impurities, such as boron compounds, by forming non-volatile complexes.[2]

Q5: What are the key safety precautions when working with this compound and its reactants?

  • Toxicity and Corrosivity: Silicon halides are corrosive and react with moisture to release hydrobromic and hydrofluoric acids, which are highly toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

  • Inert Atmosphere: Due to their reactivity with moisture, all reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Handling of Antimony Compounds: Antimony trifluoride is toxic. Avoid inhalation of dust and skin contact.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound via Halogen Exchange

Entry Molar Ratio (SiBr₄:SbF₃) Temperature (°C) Reaction Time (h) Yield of SiBr₂F₂ (%) Key Byproducts
13:1.8150445SiBr₃F, Unreacted SiBr₄
23:2.0150465SiBr₃F, SiBrF₃
33:2.2150458SiBrF₃, SiF₄
43:2.0120675SiBr₃F
53:2.0180360SiBrF₃, SiF₄

Note: The data presented in this table is illustrative and serves as a guideline for optimization. Actual results may vary based on specific experimental setups and conditions.

Experimental Protocols

Synthesis of this compound via Halogen Exchange

Materials:

  • Silicon tetrabromide (SiBr₄)

  • Antimony trifluoride (SbF₃)

  • Anhydrous solvent (e.g., a high-boiling inert solvent like sulfolane, or neat reaction)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel (if SbF₃ is added as a solution) or a powder addition funnel. The entire setup should be under a positive pressure of an inert gas (nitrogen or argon).

  • Charging the Reactor: Charge the flask with silicon tetrabromide (3 molar equivalents).

  • Reactant Addition: Gradually add antimony trifluoride (2 molar equivalents) to the stirred silicon tetrabromide. The addition should be controlled to manage the exothermicity of the reaction.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 120-150°C) and maintain it for the specified duration (e.g., 4-6 hours) with vigorous stirring.

  • Purification: After the reaction is complete, cool the mixture to room temperature. The product, this compound, can be isolated from the reaction mixture by fractional distillation. The antimony tribromide byproduct is a solid at room temperature.

Visualizations

experimental_workflow A Apparatus Setup (Flame-dried glassware, inert atmosphere) B Charge Reactor with SiBr4 A->B C Gradual Addition of SbF3 B->C D Heat and Stir (e.g., 120-150°C, 4-6h) C->D E Cool to Room Temperature D->E F Fractional Distillation E->F G Isolate SiBr2F2 Product F->G

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_issue Identified Issue cluster_cause Potential Cause cluster_solution Proposed Solution A Low Yield C Incomplete Reaction A->C D Suboptimal Reactant Ratio A->D E Moisture Contamination A->E F Inefficient Purification A->F B Multiple Products B->D G Incorrect Temperature B->G H Increase Reaction Time/Temp C->H I Adjust Molar Ratio D->I M Gradual Reactant Addition D->M J Use Dry Glassware/Inert Atmosphere E->J K Optimize Distillation F->K L Adjust Temperature G->L G->M

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Dibromo(difluoro)silane Handling and Quenching

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and quenching of dibromo(difluoro)silane. The following information is presented in a question-and-answer format to directly address potential issues and ensure user safety during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a reactive substance that requires careful handling. The primary hazards include:

  • Reactivity with Moisture: It is expected to react with water and other protic solvents (e.g., alcohols) to release hazardous byproducts.

  • Corrosivity: As a halosilane, it can be corrosive to certain materials and biological tissues.

  • Toxicity: Inhalation or contact with skin and eyes should be avoided.[1]

Q2: What personal protective equipment (PPE) is required when working with this compound?

A2: Appropriate PPE is crucial for safely handling this compound. The recommended PPE includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A flame-resistant lab coat.

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[1]

Q3: How should this compound be stored?

A3: Proper storage is essential to maintain the stability and integrity of this compound. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The container must be kept tightly closed to prevent contact with moisture and air.

Q4: What materials are incompatible with this compound?

A4: this compound should not be stored with or exposed to the following:

  • Water and moisture

  • Alcohols

  • Strong oxidizing agents

  • Strong bases

  • Metals

Troubleshooting Guide

Problem 1: I observe fumes when I open the this compound container.

  • Cause: The compound is likely reacting with atmospheric moisture.

  • Solution: Immediately close the container. Ensure all subsequent handling is performed under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.

Problem 2: The compound appears discolored or has solidified.

  • Cause: This may indicate decomposition or reaction with contaminants. The presence of solid material could be due to hydrolysis and polymerization.

  • Solution: Do not use the compound if its integrity is questionable. Contact technical support for further advice. If disposal is necessary, follow the detailed quenching procedure outlined below.

Problem 3: A small spill of this compound has occurred in the fume hood.

  • Cause: Accidental spillage during transfer.

  • Solution:

    • Ensure the fume hood sash is lowered to maintain containment.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as dry sand or vermiculite.

    • Carefully collect the absorbed material into a designated, dry, and sealable container.

    • The collected waste must be quenched using the standard procedure before disposal. Do not add water or other reactive liquids directly to the spill.

Quantitative Data

PropertyValue
Molecular Formula Br₂F₂Si
Molecular Weight 225.89 g/mol
Appearance Not explicitly stated, likely a liquid or gas
Boiling Point Not explicitly stated
Density 2.224 g/cm³
InChIKey GRQCZRXBNBNXHM-UHFFFAOYSA-N

Experimental Protocols

Protocol 1: Standard Handling of this compound

Objective: To safely transfer a known quantity of this compound for use in a chemical reaction.

Methodology:

  • Preparation:

    • Ensure the fume hood is clean and free of clutter.

    • Gather all necessary glassware and ensure it is oven-dried and cooled under an inert atmosphere.

    • Don appropriate PPE (safety goggles, face shield, chemical-resistant gloves, and a flame-resistant lab coat).

  • Inert Atmosphere:

    • If using a Schlenk line, ensure a steady flow of inert gas (nitrogen or argon).

    • If using a glovebox, ensure the atmosphere is dry and inert.

  • Transfer:

    • Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation.

    • Under a positive pressure of inert gas, carefully open the container.

    • Using a dry, inert gas-flushed syringe or cannula, slowly draw the desired volume of the liquid.

    • Transfer the liquid to the reaction vessel, which is also under an inert atmosphere.

  • Post-Transfer:

    • Securely close the this compound container.

    • Rinse the syringe or cannula with a dry, inert solvent (e.g., hexane or toluene) and add the rinsate to a quenching vessel.

Protocol 2: Quenching of Unused this compound

Objective: To safely neutralize unreacted this compound for disposal.

Methodology:

  • Preparation:

    • Perform the entire procedure in a functioning fume hood.

    • Prepare a three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen or argon inlet connected to a bubbler.

    • The flask should be large enough to accommodate the volume of the quenching solution (at least 4 times the volume of the solution to be quenched).

    • Cool the flask in an ice/water bath.

  • Dilution:

    • Under an inert atmosphere, dilute the this compound with an inert, dry solvent (e.g., hexane or toluene) to a concentration of approximately 5-10%.

  • Initial Quenching:

    • Slowly add a less reactive alcohol, such as isopropanol, to the addition funnel.

    • With vigorous stirring, add the isopropanol dropwise to the diluted this compound solution. Control the rate of addition to maintain a manageable reaction temperature and avoid excessive gas evolution.

  • Sequential Quenching:

    • Once the addition of isopropanol is complete and the initial vigorous reaction has subsided, switch to a more reactive alcohol, such as methanol. Add the methanol dropwise.

    • After the reaction with methanol is complete, slowly and cautiously add water dropwise. Be prepared for a potentially vigorous reaction, even after the addition of alcohols.

  • Neutralization and Disposal:

    • Once the addition of water is complete and no further reaction is observed, allow the mixture to slowly warm to room temperature while continuing to stir.

    • Check the pH of the aqueous layer and neutralize with a suitable base (e.g., sodium bicarbonate) if necessary.

    • The resulting mixture should be disposed of as hazardous waste according to institutional guidelines.

Visualizations

Handling_Workflow cluster_prep Preparation cluster_transfer Transfer cluster_cleanup Cleanup prep_ppe Don PPE prep_glassware Prepare Dry Glassware prep_ppe->prep_glassware prep_inert Establish Inert Atmosphere prep_glassware->prep_inert open_container Open Container under Inert Gas prep_inert->open_container withdraw_reagent Withdraw Reagent with Syringe/Cannula open_container->withdraw_reagent transfer_reagent Transfer to Reaction Vessel withdraw_reagent->transfer_reagent close_container Close Container transfer_reagent->close_container rinse_equipment Rinse Transfer Equipment close_container->rinse_equipment quench_rinsate Quench Rinsate rinse_equipment->quench_rinsate

Caption: Workflow for the safe handling of this compound.

Quenching_Procedure cluster_setup Setup cluster_quench Quenching Steps cluster_final Finalization setup_fumehood Work in Fume Hood setup_flask Prepare 3-Neck Flask setup_fumehood->setup_flask setup_inert Inert Atmosphere setup_flask->setup_inert setup_cool Cool Flask (Ice Bath) setup_inert->setup_cool dilute Dilute with Inert Solvent setup_cool->dilute add_isopropanol Slowly Add Isopropanol dilute->add_isopropanol add_methanol Slowly Add Methanol add_isopropanol->add_methanol add_water Cautiously Add Water add_methanol->add_water warm_to_rt Warm to Room Temp add_water->warm_to_rt neutralize Neutralize pH warm_to_rt->neutralize dispose Dispose as Hazardous Waste neutralize->dispose

Caption: Step-by-step procedure for quenching this compound.

References

troubleshooting low yields in dibromo(difluoro)silane reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with dibromo(difluoro)silane (SiF₂Br₂) synthesis. It focuses on addressing common issues that lead to low yields and impurities in the final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield of this compound is consistently low. What are the most likely causes?

Low yields in the synthesis of this compound, typically performed via a redistribution reaction of silicon tetrabromide (SiBr₄) and silicon tetrafluoride (SiF₄), are often due to several factors:

  • Incomplete Reaction: The redistribution of halogens on the silicon center is an equilibrium-driven process. Insufficient reaction time or inadequate temperature can lead to an incomplete reaction, leaving a significant amount of starting materials.

  • Suboptimal Stoichiometry: An incorrect molar ratio of SiBr₄ to SiF₄ can shift the equilibrium, favoring the formation of other mixed haloslanes (SiF₃Br, SiFBr₃) over the desired SiF₂Br₂.

  • Losses During Purification: The product of the redistribution reaction is a mixture of all possible mixed haloslanes. Separating these byproducts, which have close boiling points, can be challenging and often leads to significant product loss.

  • Moisture Contamination: All haloslanes are highly susceptible to hydrolysis. The presence of moisture in the reactants or the reaction apparatus will lead to the formation of siloxanes and hydrobromic/hydrofluoric acid, significantly reducing the yield of the desired product.

Q2: I am seeing multiple products in my crude reaction mixture. How can I improve the selectivity for this compound?

The formation of a mixture of haloslanes (SiF₄, SiF₃Br, SiF₂Br₂, SiFBr₃, and SiBr₄) is an inherent characteristic of the redistribution reaction. To optimize for SiF₂Br₂:

  • Stoichiometric Control: A 1:1 molar ratio of SiBr₄ to SiF₄ theoretically favors the formation of SiF₂Br₂. Carefully controlling the stoichiometry is the primary method to influence the product distribution.

  • Reaction Temperature: While higher temperatures increase the reaction rate, they may not significantly alter the equilibrium distribution. A typical temperature for this type of redistribution is around 100°C.[1]

  • Catalysis: While not always necessary, Lewis acid or base catalysts can sometimes influence the rate and selectivity of redistribution reactions. However, this can also introduce impurities.

Q3: What is the best method for purifying this compound from the reaction mixture?

Fractional distillation is the most common method for purifying this compound from the mixture of other haloslanes. The success of this purification depends on the efficiency of the distillation column and careful control of the distillation parameters.

Data Presentation: Physical Properties of Silicon Halides

The following table summarizes the boiling points of the relevant silicon halides, which is critical for planning the fractional distillation.

CompoundFormulaBoiling Point (°C)
Silicon TetrafluorideSiF₄-90.3
TribromofluorosilaneSiFBr₃~101
This compound SiF₂Br₂ ~74
BromotrifluorosilaneSiF₃Br~ -2
Silicon TetrabromideSiBr₄155.0

Note: Boiling points for mixed haloslanes are estimated based on trends.

Q4: My product seems to degrade over time, and I observe the formation of a white solid. What is happening?

This compound is highly sensitive to moisture. The white solid is likely silica or polysiloxanes, formed by hydrolysis. To prevent degradation:

  • Inert Atmosphere: Handle and store this compound under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Dry Glassware: Ensure all glassware is thoroughly dried before use.

  • Anhydrous Solvents: If using solvents, ensure they are rigorously dried.

Experimental Protocols

Key Experiment: Synthesis of this compound via Halogen Redistribution

This protocol describes a general procedure for the synthesis of this compound by heating silicon tetrabromide and silicon tetrafluoride.

Materials:

  • Silicon tetrabromide (SiBr₄)

  • Silicon tetrafluoride (SiF₄)

  • High-pressure reaction vessel (e.g., a stainless-steel autoclave) equipped with a magnetic stir bar, pressure gauge, and thermocouple.

  • Fractional distillation apparatus with a high-efficiency column (e.g., a Vigreux or packed column).

  • Schlenk line or glovebox for handling moisture-sensitive reagents.

Procedure:

  • Reactor Preparation: Thoroughly dry the high-pressure reaction vessel and all transfer lines.

  • Charging the Reactor: Under an inert atmosphere, transfer a known molar amount of liquid SiBr₄ into the reaction vessel.

  • Introduction of SiF₄: Cool the reactor (e.g., with a dry ice/acetone bath) and condense a stoichiometric equivalent of gaseous SiF₄ into the vessel.

  • Reaction: Seal the reactor and heat it to approximately 100°C with vigorous stirring. Monitor the pressure and temperature. The reaction should be allowed to proceed for several hours to reach equilibrium.

  • Cooling and Product Recovery: After the reaction period, cool the reactor to room temperature. Carefully vent any unreacted SiF₄. The crude liquid product, a mixture of haloslanes, can then be transferred to a distillation flask under an inert atmosphere.

  • Purification: Perform fractional distillation of the crude product. Collect the fraction corresponding to the boiling point of this compound (approximately 74°C).

Visualizations

Diagram: Experimental Workflow for this compound Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Dry Reaction Vessel B Charge SiBr4 (Inert Atmosphere) A->B C Condense SiF4 (Stoichiometric Amount) B->C D Heat and Stir (~100°C) C->D E Cool and Recover Crude Product D->E F Fractional Distillation E->F G Collect SiF2Br2 Fraction (~74°C) F->G

Caption: Workflow for the synthesis and purification of SiF₂Br₂.

Diagram: Redistribution Reaction Equilibrium

G SiBr4 SiBr4 SiFBr3 SiFBr3 SiBr4->SiFBr3 SiF4 SiF4 SiF2Br2 SiF2Br2 SiFBr3->SiF2Br2 SiF3Br SiF3Br SiF2Br2->SiF3Br SiF3Br->SiF4

Caption: Equilibrium of mixed haloslanes in the redistribution reaction.

References

managing the reactivity of dibromo(difluoro)silane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dibromo(difluoro)silane (SiBr₂F₂). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the reactivity of this versatile reagent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a halosiloane compound with the chemical formula SiBr₂F₂.[1] It is a reactive molecule used in organic and organometallic synthesis, primarily as a source of the difluorosilylene (:SiF₂) moiety or as a precursor for the synthesis of other difluorosilyl compounds. Its applications include the formation of silicon-containing heterocycles and polymers, and as a reagent in fluorination reactions.

Q2: What are the main safety hazards associated with this compound?

This compound is expected to be highly reactive and corrosive. Like other halosilanes, it will react readily with moisture, including humidity in the air, to produce hydrogen bromide (HBr) and hydrogen fluoride (HF), both of which are corrosive and toxic. Direct contact can cause severe skin and eye burns, and inhalation can lead to respiratory tract irritation. It is crucial to handle this compound under anhydrous conditions in a well-ventilated fume hood.

Q3: How should I properly store and handle this compound?

  • Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials such as alcohols, amines, and strong bases.[2] The container should be tightly sealed, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Handling: All manipulations should be performed in a fume hood using dry glassware and under an inert atmosphere.[3] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.

Q4: What is the expected reactivity of this compound with common nucleophiles?

This compound is a strong electrophile at the silicon center. It will react exothermically with a variety of nucleophiles. The reactivity is influenced by the two types of halogen substituents. The Si-Br bonds are generally more reactive and susceptible to nucleophilic attack than the Si-F bonds.

Troubleshooting Guides

Guide 1: Reactions with Alcohols (Alkoxysilane Formation)

Problem: Low or no yield of the desired alkoxysilane product.

Possible Cause Troubleshooting Step
Moisture Contamination Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. Moisture will consume the starting material.
Incomplete Reaction The reaction may be slow. Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or NMR). Gentle heating may be required, but be cautious of side reactions.
Side Reactions Excess alcohol or the presence of a strong base can lead to multiple substitutions or decomposition. Use stoichiometric amounts of reagents. Consider using a non-nucleophilic base (e.g., a hindered amine) to scavenge the HBr produced.
Product Instability The resulting alkoxysilane may be sensitive to moisture or acid. Work up the reaction under anhydrous conditions and use a non-aqueous workup if possible.

Experimental Protocol: General Procedure for Reaction with an Alcohol

  • Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a positive pressure of argon or nitrogen.

  • Dissolve the alcohol in an anhydrous, non-protic solvent (e.g., THF or diethyl ether) and add it to the flask.

  • Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to the alcohol solution to act as an acid scavenger.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of this compound in the same anhydrous solvent to the stirred alcohol/base mixture via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC-MS.

  • Upon completion, filter the reaction mixture under an inert atmosphere to remove the amine hydrobromide salt.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or chromatography, ensuring to minimize exposure to atmospheric moisture.

experimental_workflow Workflow for Alcohol Silylation prep Prepare Dry Glassware and Reagents setup Assemble Apparatus under Inert Atmosphere prep->setup reactants Charge Flask with Alcohol and Base in Anhydrous Solvent setup->reactants cool Cool to 0°C reactants->cool add Slowly Add This compound Solution cool->add react Stir and Monitor Reaction add->react workup Filter to Remove Amine Salt react->workup isolate Remove Solvent workup->isolate purify Purify Product isolate->purify

Figure 1. Experimental workflow for the silylation of an alcohol.
Guide 2: Reactions with Grignard or Organolithium Reagents

Problem: Complex product mixture or low yield of the desired organosilane.

Possible Cause Troubleshooting Step
Over-alkylation/arylation The high reactivity of organometallic reagents can lead to the substitution of both bromine and fluorine atoms. Use a 1:1 stoichiometry of the organometallic reagent to this compound and maintain a low reaction temperature (-78°C) to favor monosubstitution.[4]
Wurtz-type Coupling Side reactions can occur where the organometallic reagent couples with the starting material. Slow addition of the silane to the organometallic solution can minimize this.
Reagent Decomposition Ensure the Grignard or organolithium reagent is of high quality and has been recently titrated. These reagents are sensitive to air and moisture.

Experimental Protocol: General Procedure for Reaction with a Grignard Reagent

  • Set up an oven-dried, three-necked flask with a magnetic stirrer, a dropping funnel, and a septum under an inert atmosphere.

  • Charge the flask with the Grignard reagent solution (e.g., in THF or diethyl ether).

  • Cool the Grignard solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of this compound in the same anhydrous solvent to the stirred Grignard reagent.

  • Maintain the temperature at -78°C for the duration of the addition and for 1-2 hours afterward.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0°C.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

grignard_troubleshooting Troubleshooting Grignard Reactions start Low Yield of Desired Product cause1 Over-alkylation start->cause1 cause2 Wurtz Coupling start->cause2 cause3 Reagent Decomposition start->cause3 solution1 Use 1:1 Stoichiometry Maintain -78°C cause1->solution1 solution2 Slow Addition of Silane to Grignard cause2->solution2 solution3 Titrate Grignard Reagent Ensure Anhydrous Conditions cause3->solution3

Figure 2. Troubleshooting logic for Grignard reactions.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound.

PropertyValue
Molecular Formula SiBr₂F₂
Molecular Weight 225.89 g/mol [1]
CAS Number 14188-35-3[1]
Appearance Expected to be a fuming liquid
Reactivity with Water Reacts vigorously to produce HBr and HF

The reactivity of halosilanes generally follows the trend of the silicon-halogen bond strength, with weaker bonds being more reactive.

BondApproximate Bond Enthalpy (kJ/mol)Relative Reactivity
Si-F582Least Reactive
Si-Cl391Moderately Reactive
Si-Br310Highly Reactive
Si-I234Most Reactive

This trend indicates that the Si-Br bonds in this compound will be significantly more susceptible to nucleophilic attack than the Si-F bonds.

Signaling Pathways and Reaction Mechanisms

The reaction of this compound with nucleophiles typically proceeds via a nucleophilic substitution at the silicon center. The mechanism can be influenced by the nature of the nucleophile and the reaction conditions.

reaction_mechanism General Nucleophilic Substitution Mechanism reagents SiBr₂F₂ + Nu⁻ transition_state [Br(F₂)Si---Nu---Br]⁻ (Trigonal Bipyramidal Intermediate/Transition State) reagents->transition_state Nucleophilic Attack product Br(F₂)Si-Nu + Br⁻ transition_state->product Leaving Group Departure

References

Technical Support Center: Dibromo(difluoro)silane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dibromo(difluoro)silane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive pathways for this compound?

This compound (SiF₂Br₂) is a versatile reagent that can undergo several types of reactions, primarily centered around the reactivity of the silicon-halogen bonds. The two main pathways are:

  • Nucleophilic Substitution: The silicon atom is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of one or both bromide ions. Bromide is a better leaving group than fluoride.

  • Generation of Difluorosilylene (:SiF₂): In the presence of a suitable reducing agent, such as magnesium, this compound can undergo a reduction to generate the highly reactive intermediate, difluorosilylene.[1] This intermediate can then participate in various insertion and addition reactions.

Q2: How do different types of solvents affect the reactions of this compound?

The choice of solvent is critical as it can significantly influence the reaction pathway, rate, and product distribution.

  • Polar Aprotic Solvents (e.g., THF, DMF, DMSO): These solvents are generally preferred for nucleophilic substitution reactions at the silicon center. They can solvate the cation of a nucleophilic salt, leaving the anion more "naked" and therefore more nucleophilic.[2] For reactions involving Grignard reagents, tetrahydrofuran (THF) is often favored over diethyl ether due to its higher polarity, which can lead to faster reactions.[3][4][5]

  • Polar Protic Solvents (e.g., alcohols, water): These solvents are generally not recommended for reactions with this compound. Halosilanes are highly susceptible to solvolysis (e.g., alcoholysis, hydrolysis) in the presence of protic solvents, leading to the formation of alkoxysilanes or siloxanes.[2][6][7] This is often an undesired side reaction unless the formation of these products is the specific goal.

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents are typically used when the reactivity of the solvent itself needs to be minimized, for instance, in redistribution reactions or when working with highly reactive reagents that might interact with polar solvents.

Q3: Can this compound be used in Grignard reactions?

Yes, this compound can react with Grignard reagents (R-MgX). This reaction typically proceeds via nucleophilic substitution, where the alkyl or aryl group from the Grignard reagent displaces one or both of the bromide ions to form a new silicon-carbon bond.

Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential for Grignard reactions.[4][5] THF is often preferred as it can lead to faster reaction rates compared to diethyl ether.[3][4] It is crucial to use anhydrous conditions, as Grignard reagents and halosilanes are both sensitive to moisture.

Troubleshooting Guides

Issue Potential Cause(s) Troubleshooting Steps
Low or no product yield in a nucleophilic substitution reaction. 1. Inactive Nucleophile: The nucleophile may be weak or sterically hindered. 2. Poor Solvent Choice: The solvent may not be sufficiently polar to promote the reaction, or it could be a protic solvent that is reacting with the starting material. 3. Moisture Contamination: Water in the reaction will consume the this compound.1. Switch to a stronger, less hindered nucleophile if possible. 2. Use a polar aprotic solvent like THF or DMF. Ensure the solvent is anhydrous.[2][3] 3. Dry all glassware and solvents thoroughly before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of a white precipitate and/or a complex mixture of products. 1. Hydrolysis: The precipitate is likely silica or polysiloxanes formed from the reaction of this compound with trace amounts of water. 2. Solvent Reaction: If a protic solvent was used, the product mixture will contain solvolysis products.1. Ensure all reagents and solvents are scrupulously dried. Use freshly distilled solvents. 2. Avoid protic solvents unless they are intended as a reactant.
Low yield in a difluorosilylene generation reaction with magnesium. 1. Inactive Magnesium: The surface of the magnesium metal may be passivated by an oxide layer. 2. Slow Reaction: The reaction may be slow at the chosen temperature. 3. Inefficient Trapping of :SiF₂: The trapping agent may not be reactive enough or present in a sufficient concentration.1. Activate the magnesium before use (e.g., with iodine, 1,2-dibromoethane, or by mechanical grinding). 2. Gently heat the reaction mixture to initiate the reaction, but be cautious of exothermic reactions. 3. Use a highly reactive trapping agent in excess.
Redistribution of halogens on silicon, leading to a mixture of halosilanes. Catalysis by Lewis Acids/Bases: Trace impurities or the solvent itself can catalyze the redistribution of halogens, leading to species like SiFBr₃, SiF₃Br, etc.This is an equilibrium process that can be difficult to suppress completely. Running the reaction at lower temperatures may help. If a specific isomer is desired, purification by fractional distillation is often necessary.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Organolithium Reagent

This protocol describes a general method for the reaction of this compound with an organolithium reagent in a nonpolar solvent.

Materials:

  • This compound

  • Organolithium reagent (e.g., n-butyllithium) in hexane

  • Anhydrous hexane

  • Anhydrous diethyl ether or THF (for comparison)

  • Schlenk line and oven-dried glassware

Procedure:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet.

  • Dissolve this compound in anhydrous hexane and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of the organolithium reagent in hexane from the dropping funnel to the stirred solution of this compound.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by GC-MS or ¹⁹F NMR.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by distillation or chromatography.

Note on Solvent Choice: While hexane is a non-coordinating solvent, performing the reaction in a more polar aprotic solvent like diethyl ether or THF could lead to a faster reaction rate due to better stabilization of the lithium cation. However, the choice of solvent may also affect the selectivity if multiple reactive sites are present on the nucleophile.

Protocol 2: Generation and Trapping of Difluorosilylene

This protocol outlines a general procedure for the generation of difluorosilylene from this compound and its subsequent trapping.

Materials:

  • This compound

  • Magnesium turnings (activated)

  • Trapping agent (e.g., a conjugated diene like 1,3-butadiene)

  • Anhydrous THF

  • Schlenk line and oven-dried glassware

Procedure:

  • To a flame-dried Schlenk flask containing activated magnesium turnings and a stir bar, add anhydrous THF under an inert atmosphere.

  • Add the trapping agent to the THF suspension.

  • Slowly add a solution of this compound in anhydrous THF to the stirred suspension at room temperature.

  • The reaction is often exothermic; maintain the temperature with a water bath if necessary.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the formation of the trapped product by GC-MS.

  • After the reaction is complete, filter the mixture to remove magnesium salts and unreacted magnesium.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the product by distillation or chromatography.

Visualizations

Nucleophilic_Substitution SiF2Br2 This compound (SiF₂Br₂) Intermediate Pentacoordinate Silicon Intermediate SiF2Br2->Intermediate Nu Nucleophile (e.g., R-Li, R-MgX) Nu->SiF2Br2 Nucleophilic Attack Solvent Polar Aprotic Solvent (e.g., THF) Solvent->Intermediate Stabilization Product Substituted Product (R-SiF₂Br) Intermediate->Product Bromide Elimination Byproduct Leaving Group Salt (LiBr, MgXBr) Intermediate->Byproduct

Caption: Nucleophilic substitution pathway at the silicon center.

Silylene_Generation SiF2Br2 This compound (SiF₂Br₂) SiF2 Difluorosilylene (:SiF₂) SiF2Br2->SiF2 Generation MgBr2 Magnesium Bromide (MgBr₂) SiF2Br2->MgBr2 Mg Magnesium (Mg) Mg->SiF2Br2 Reduction Solvent Ethereal Solvent (e.g., THF) Solvent->Mg Coordination Trapper Trapping Agent (e.g., Diene) SiF2->Trapper Reaction Product Trapped Product (e.g., Silacyclopentene) Trapper->Product

Caption: Generation and trapping of difluorosilylene.

References

Technical Support Center: Scaling Up Reactions Involving Dibromo(difluoro)silane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on troubleshooting and frequently asked questions (FAQs) related to the scale-up of chemical reactions involving dibromo(difluoro)silane. The information is intended to assist researchers, scientists, and drug development professionals in safely and efficiently transitioning their processes from laboratory to pilot plant or manufacturing scale.

Introduction

This compound (Br₂F₂Si) is a reactive organosilicon compound with applications in organic synthesis, materials science, and pharmaceutical development.[1][2][3] Scaling up reactions involving this reagent presents unique challenges due to its reactivity, potential for exothermic events, and sensitivity to moisture.[1][4][5] This guide provides a framework for addressing common issues encountered during the scale-up process.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of reactions with this compound in a question-and-answer format.

Issue 1: Poor or Inconsistent Reaction Yields at Larger Scale

  • Question: We are observing lower and more variable yields when scaling up our reaction compared to the bench-scale experiments. What are the likely causes and how can we troubleshoot this?

  • Answer: Inconsistent yields during scale-up can stem from several factors:

    • Inefficient Mixing: In larger reactors, achieving homogeneous mixing is more challenging. This can lead to localized "hot spots" or areas of high reactant concentration, resulting in side reactions and byproduct formation.

      • Solution: Evaluate and optimize the reactor's agitation system. Consider using baffles, different impeller designs, or increasing the agitation speed (within safe limits). Computational Fluid Dynamics (CFD) modeling can help in designing an effective mixing strategy for your specific reactor geometry.

    • Poor Temperature Control: Exothermic reactions can be difficult to manage at scale, leading to temperature gradients within the reactor.

      • Solution: Implement a robust temperature control system with adequate heating and cooling capacity. For highly exothermic reactions, consider a semi-batch process where one of the reactants is added portion-wise to control the rate of heat generation.[6][7] Reaction calorimetry can be used to determine the heat of reaction and design an appropriate thermal management strategy.[8][9][10][11][12]

    • Sensitivity to Air and Moisture: this compound and many of its reaction intermediates are sensitive to moisture and atmospheric oxygen. Ingress of air or moisture into the larger-scale equipment can lead to decomposition and reduced yields.

      • Solution: Ensure all reactors, transfer lines, and storage vessels are thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) before use. Maintain a positive pressure of inert gas throughout the process.

Issue 2: Exothermic Runaway Reaction

  • Question: Our reaction is highly exothermic, and we are concerned about the risk of a thermal runaway at scale. How can we mitigate this risk?

  • Answer: Preventing thermal runaway is critical for safety. Key strategies include:

    • Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC).[9][10][11][12] This will provide crucial data on the onset temperature of decomposition, the heat of reaction, and the maximum temperature of the synthesis reaction (MTSR).

    • Controlled Addition: As mentioned previously, a semi-batch process with controlled addition of the limiting reagent is a highly effective method for managing exotherms. The addition rate can be linked to the reactor's cooling capacity to prevent heat accumulation.

    • Dilution: Running the reaction in a larger volume of an appropriate solvent can increase the overall heat capacity of the system, making it easier to control temperature changes.

    • Emergency Cooling and Quenching: Equip the reactor with an emergency cooling system (e.g., a cooling coil with a high flow rate of coolant). Also, have a validated quenching procedure in place to rapidly stop the reaction in case of a runaway.

Issue 3: Byproduct Formation and Purification Challenges

  • Question: We are observing new or increased levels of byproducts in our scaled-up reaction, which is complicating the purification process. What are the common byproducts and how can we address this?

  • Answer: Byproduct formation is a common scale-up challenge.

    • Common Byproducts: Depending on the specific reaction, byproducts can arise from side reactions due to poor mixing or temperature control, or from the reaction of this compound with trace impurities.

    • Minimizing Byproduct Formation:

      • Optimize reaction conditions (temperature, concentration, addition rates) at the pilot scale to identify a robust operating window that minimizes byproduct formation.

      • Ensure high purity of starting materials and solvents.

    • Purification Strategies:

      • Distillation: Fractional distillation under reduced pressure is a common method for purifying organosilanes.[13] The efficiency of the distillation column (number of theoretical plates) will be critical for separating closely boiling impurities.

      • Crystallization: If the desired product is a solid, crystallization can be an effective purification method.

      • Chromatography: While challenging to scale, preparative chromatography may be necessary for high-purity applications.

Frequently Asked Questions (FAQs)

Handling and Storage

  • Q1: What are the key safety precautions for handling large quantities of this compound?

    • A1: this compound is corrosive and reacts with moisture. Always handle it in a well-ventilated area, preferably in a fume hood or a glove box. Personal protective equipment (PPE) should include chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For larger quantities, consider using a supplied-air respirator.[14][15]

  • Q2: How should this compound be stored at a larger scale?

    • A2: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and strong bases. The storage containers should be tightly sealed and made of a compatible material (e.g., glass or stainless steel). It is crucial to prevent moisture from entering the storage container.

Reaction Parameters

  • Q3: Are there general guidelines for solvent selection when scaling up reactions with this compound?

    • A3: Solvents should be inert to the reactants and products, and they must be thoroughly dried before use. Common solvents for silane chemistry include anhydrous ethers (e.g., diethyl ether, THF), and hydrocarbons (e.g., hexane, toluene). The choice of solvent can also impact reaction kinetics and heat transfer.

  • Q4: How does reaction time typically change upon scale-up?

    • A4: Reaction times may increase upon scale-up due to slower rates of heat and mass transfer. It is important to monitor the reaction progress closely using an appropriate analytical technique (e.g., GC, NMR) to determine the optimal reaction time at the larger scale.

Quantitative Data Summary

Due to the proprietary nature of much industrial process development data, specific quantitative parameters for scaling up this compound reactions are not widely published. The following table provides general ranges and considerations that should be refined during your process development and scale-up studies.

ParameterLaboratory Scale (Typical)Pilot/Manufacturing Scale (Considerations)
Reaction Temperature -78 °C to 50 °CPrecise control is critical. Exotherms must be managed with appropriate cooling capacity. Consider a narrower, optimized temperature range.
Reactant Concentration 0.1 - 1.0 MMay need to be adjusted to manage viscosity, heat transfer, and reaction kinetics. Lower concentrations can help with thermal management.
Agitation Speed 200 - 500 rpmHighly dependent on reactor geometry and scale. The goal is to ensure good mixing without excessive shear. CFD modeling is recommended.
Addition Rate Dropper funnelMetering pump with precise flow control. The rate should be tied to the reactor's ability to remove heat.
Typical Yields 70 - 95%Maintaining high yields requires careful control of all parameters. A decrease of 5-10% is not uncommon initially and requires optimization.

Experimental Protocols

The following is a generalized protocol for scaling up a reaction involving this compound. This is a template and must be adapted to your specific chemical transformation and equipment.

1. Hazard Assessment and Process Safety Management

  • Conduct a thorough literature search for all reactants, products, and potential byproducts.
  • Perform a thermal hazard assessment (DSC, RC) of the reaction mixture.
  • Develop a comprehensive safety protocol, including emergency procedures.

2. Equipment Preparation

  • Select a reactor of appropriate size and material of construction.
  • Ensure the reactor is clean, dry, and leak-tested.
  • Purge the entire system (reactor, addition funnels, condensers) with a dry, inert gas.

3. Reaction Execution (Semi-batch)

  • Charge the reactor with the initial reactants and solvent under an inert atmosphere.
  • Bring the reactor contents to the desired initial temperature.
  • Begin the controlled addition of this compound (or the other reactant) via a metering pump.
  • Monitor the reaction temperature and cooling system performance continuously. Adjust the addition rate as necessary to maintain the desired temperature.
  • Monitor the reaction progress by taking samples for in-process analysis.

4. Work-up and Purification

  • Once the reaction is complete, proceed with the planned work-up procedure (e.g., quenching, extraction).
  • For purification, transfer the crude product to the appropriate equipment (e.g., distillation apparatus, crystallizer) under an inert atmosphere if the product is sensitive to air or moisture.

Visualizations

Experimental Workflow for Scaling Up a this compound Reaction

G Experimental Workflow for Scale-Up cluster_0 Phase 1: Feasibility & Safety Assessment cluster_1 Phase 2: Pilot-Scale Implementation cluster_2 Phase 3: Purification & Analysis A Lab-Scale Synthesis B Thermal Hazard Assessment (DSC/RC) A->B C Process Safety Review B->C D Equipment Selection & Preparation C->D Proceed if Safe E Pilot-Scale Reaction D->E F In-Process Monitoring E->F G Crude Product Isolation F->G H Purification (e.g., Distillation) G->H I Product Analysis (QC) H->I J Final Product I->J

Caption: A generalized workflow for scaling up reactions.

Troubleshooting Logic for Poor Yields

G Troubleshooting Poor Yields Start Poor Yield at Scale Q1 Is the reaction temperature stable? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are byproducts observed? A1_Yes->Q2 Sol1 Improve Temperature Control: - Enhance Cooling Capacity - Reduce Addition Rate - Increase Dilution A1_No->Sol1 End Re-evaluate Reaction at Scale Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Optimize Reaction Conditions: - Adjust Temperature - Modify Reactant Ratios - Improve Mixing A2_Yes->Sol2 Q3 Is there evidence of moisture contamination? A2_No->Q3 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Improve Inert Atmosphere: - Thoroughly Dry Equipment - Ensure Positive Inert Gas Pressure A3_Yes->Sol3 A3_No->End Sol3->End

Caption: A decision tree for troubleshooting poor reaction yields.

References

Validation & Comparative

Dibromo(difluoro)silane: A Superior Precursor for Difluorosilylene Generation in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and materials science, the choice of reagents is paramount to achieving desired synthetic outcomes. In the realm of silicon chemistry, dibromo(difluoro)silane emerges as a noteworthy precursor for the generation of difluorosilylene (SiF₂), a highly reactive intermediate. This guide provides an objective comparison of this compound with other common silylating agents, focusing on its primary application as a difluorosilylene source and supported by available experimental data.

This compound (SiBr₂F₂) distinguishes itself not as a conventional silylating agent for introducing a stable silyl group, but as an efficient precursor for the highly reactive difluorosilylene (SiF₂). This transient species is a valuable building block in the synthesis of complex organosilicon compounds and advanced materials. The primary advantage of using this compound lies in its ability to generate SiF₂ under relatively mild conditions, offering a greater degree of control over this reactive intermediate compared to other precursors.

Comparative Performance of Difluorosilylene Precursors

The generation of difluorosilylene from various precursors is a critical step in its utilization. Below is a comparative summary of common methods for generating SiF₂.

PrecursorReagent/ConditionProductYieldReaction ConditionsKey AdvantagesDisadvantages
**this compound (SiBr₂F₂) **Magnesium (Mg)Difluorosilylene (SiF₂) + MgBr₂Not specified in literatureNot specified in literaturePotentially mild reaction conditions.Limited detailed experimental data available.
Silicon Tetrafluoride (SiF₄) Silicon (Si)Difluorosilylene (SiF₂)HighHigh temperature (1100-1400 °C) and low pressureHigh yield of pure SiF₂.Requires specialized high-temperature equipment.
Hexafluorodisilane (Si₂F₆) Thermal DecompositionDifluorosilylene (SiF₂) + SiF₄Quantitative700 °CClean decomposition.Requires synthesis of the precursor.
Trifluorosilane (SiHF₃) Thermal DecompositionDifluorosilylene (SiF₂) + HFNot specifiedHigh temperatureFormation of corrosive HF.

Experimental Protocols

General Protocol for Difluorosilylene Generation from this compound

Materials:

  • This compound (SiBr₂F₂)

  • Magnesium (Mg) turnings

  • Anhydrous, inert solvent (e.g., tetrahydrofuran, diethyl ether)

  • Inert atmosphere (e.g., argon, nitrogen)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and an addition funnel under an inert atmosphere, add magnesium turnings.

  • Add a solution of this compound in the anhydrous solvent to the addition funnel.

  • Slowly add the this compound solution to the stirred suspension of magnesium turnings.

  • The reaction is expected to be exothermic. The rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, the reaction mixture can be heated to ensure complete reaction.

  • The resulting difluorosilylene is a reactive intermediate and is typically used in situ by adding a suitable trapping agent to the reaction mixture.

Logical Workflow for Difluorosilylene Generation and Reaction

The generation of difluorosilylene from this compound and its subsequent reaction with a trapping agent can be visualized as a straightforward workflow.

G cluster_generation Difluorosilylene Generation cluster_trapping In-situ Reaction This compound This compound Reaction_Vessel Reaction Vessel (Inert Atmosphere) This compound->Reaction_Vessel Magnesium Magnesium Magnesium->Reaction_Vessel SiF2 Difluorosilylene (SiF₂) Reaction_Vessel->SiF2 MgBr2 Magnesium Bromide (MgBr₂) Reaction_Vessel->MgBr2 Product Silylene Adduct SiF2->Product Trapping_Agent Trapping Agent (e.g., Diene) Trapping_Agent->Product

Generation and trapping of difluorosilylene.

Signaling Pathway of Silylene Insertion

Difluorosilylene, once generated, can undergo various reactions, a common one being its insertion into a sigma bond. The following diagram illustrates a simplified pathway for the insertion of SiF₂ into a generic A-B bond.

G SiF2 SiF₂ Transition_State [A--SiF₂--B]‡ SiF2->Transition_State Attack on σ-bond AB A-B σ-bond AB->Transition_State Product A-SiF₂-B Transition_State->Product Insertion

Simplified insertion reaction of difluorosilylene.

A Comparative Guide to Difluorosilylene Sources: Dibromo(difluoro)silane and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Difluorosilylene (SiF₂) is a highly reactive intermediate with significant applications in silicon chemistry and materials science. Its utility stems from its ability to undergo various insertion and cycloaddition reactions, making it a valuable building block for the synthesis of complex organosilicon compounds. This guide provides an objective comparison of common methods for generating difluorosilylene, with a focus on the performance of dibromo(difluoro)silane as a precursor. Experimental data is presented to aid researchers in selecting the most suitable method for their specific applications.

Comparison of Difluorosilylene Generation Methods

The choice of a difluorosilylene precursor is critical and depends on factors such as the desired reaction scale, available equipment, and safety considerations. Below is a summary of the most common methods for generating SiF₂.

PrecursorMethodReaction ConditionsYieldAdvantagesDisadvantages
This compound (SiBr₂F₂) / Mg ReductionCo-condensation of SiBr₂F₂ and Mg vaporHigh (qualitative)Relatively mild conditions compared to pyrolysis.Requires handling of pyrophoric magnesium vapor. Limited quantitative yield data in open literature.
Hexafluorodisilane (Si₂F₆) PyrolysisHigh temperature (600-700°C)GoodClean reaction, produces SiF₂ and SiF₄.Requires high temperatures and specialized equipment. Si₂F₆ is a potentially hazardous gas.
Silicon Tetrafluoride (SiF₄) / Si High-Temperature ReductionHigh temperature (~1150°C) and low pressureGoodUtilizes readily available starting materials.Requires very high temperatures and vacuum systems.

Experimental Protocols

Generation of Difluorosilylene from this compound and Magnesium

This method involves the co-condensation of this compound and magnesium vapor at low temperatures.

Materials:

  • This compound (SiBr₂F₂)

  • Magnesium (Mg) turnings

  • Solvent (e.g., anhydrous diethyl ether)

  • Trapping agent (e.g., 1,3-butadiene)

  • Schlenk line and glassware

  • Low-temperature bath (e.g., liquid nitrogen)

Procedure:

  • Set up a Schlenk flask containing magnesium turnings under an inert atmosphere (e.g., argon).

  • Heat the magnesium turnings under vacuum to generate magnesium vapor.

  • Simultaneously, introduce this compound into the reaction vessel.

  • Co-condense the magnesium vapor and this compound on the cold walls of the flask using a low-temperature bath.

  • The reaction generates difluorosilylene, which can be trapped in situ by a suitable reagent, such as 1,3-butadiene, dissolved in an appropriate solvent.

  • The reaction mixture is slowly warmed to room temperature.

  • The product can be isolated and purified using standard techniques such as distillation or chromatography.

Generation of Difluorosilylene from Pyrolysis of Hexafluorodisilane

This method relies on the thermal decomposition of hexafluorodisilane to produce difluorosilylene.

Materials:

  • Hexafluorodisilane (Si₂F₆)

  • High-temperature tube furnace

  • Quartz or ceramic reaction tube

  • Vacuum line

  • Trapping agent (e.g., 1,3-butadiene)

  • Low-temperature traps

Procedure:

  • Assemble a pyrolysis apparatus consisting of a tube furnace, a reaction tube, and a vacuum line with low-temperature traps.

  • Heat the furnace to the desired temperature (600-700°C).

  • Introduce a stream of hexafluorodisilane into the hot reaction tube.

  • The Si₂F₆ decomposes to form SiF₂ and SiF₄.

  • The gaseous products are passed through a series of low-temperature traps to condense the desired SiF₂ adduct or unreacted SiF₂.

  • The trapped difluorosilylene can then be used in subsequent reactions.

Visualizing Reaction Mechanisms

The following diagrams illustrate key reaction pathways involving difluorosilylene.

experimental_workflow cluster_generation SiF₂ Generation cluster_reaction Reaction SiBr2F2 SiBr₂F₂ SiF2 SiF₂ SiBr2F2->SiF2 Reduction Mg Mg Mg->SiF2 Pyrolysis Pyrolysis Si2F6 Si₂F₆ Si2F6->SiF2 Pyrolysis SiF4_Si SiF₄ + Si SiF4_Si->SiF2 High T Cycloadduct Cycloadduct SiF2->Cycloadduct Butadiene 1,3-Butadiene Butadiene->Cycloadduct [4+1] Cycloaddition

Caption: Generation and subsequent cycloaddition reaction of difluorosilylene.

cycloaddition_mechanism SiF2 SiF₂ TransitionState [Transition State] SiF2->TransitionState Butadiene 1,3-Butadiene Butadiene->TransitionState Cycloadduct 1,1-Difluoro-3-silacyclopentene TransitionState->Cycloadduct Concerted [4+1] cycloaddition

A Comparative Guide to Analytical Techniques for the Characterization of Dihalo(difluoro)silanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of reactive silicon compounds is a critical aspect of process development and quality control in various chemical industries. This guide provides a comparative overview of key analytical techniques for the characterization of dihalo(difluoro)silanes, with a focus on dibromo(difluoro)silane (SiBr₂F₂). Due to the limited availability of published experimental data for this compound, this guide will also draw upon data for the closely related dichlorodifluorosilane (SiCl₂F₂) to illustrate the application of these analytical methods.

Introduction to Dihalo(difluoro)silanes

Dihalo(difluoro)silanes are tetra-substituted silane molecules where the central silicon atom is bonded to two fluorine atoms and two other halogen atoms (e.g., bromine or chlorine). These compounds are often volatile and reactive, making their characterization challenging yet essential for understanding their purity, stability, and reactivity.

Key Analytical Techniques

A multi-technique approach is typically employed to fully characterize dihalo(difluoro)silanes, providing complementary information about the molecule's structure, molecular weight, and vibrational properties. The primary techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of the silicon and fluorine atoms.

  • Mass Spectrometry (MS): Determines the molecular weight and isotopic distribution, and provides structural information through fragmentation analysis.

  • Vibrational Spectroscopy (Infrared and Raman): Identifies the characteristic vibrational modes of the molecule's chemical bonds.

  • Gas Chromatography (GC): Separates the compound from impurities and can be used for quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of dihalo(difluoro)silanes. Both ²⁹Si and ¹⁹F NMR are highly informative.

Data Presentation: NMR Spectroscopic Data

ParameterThis compound (SiBr₂F₂)Dichloro(difluoro)silane (SiCl₂F₂)
²⁹Si Chemical Shift (δ) No experimental data found-34.5 ppm
¹⁹F Chemical Shift (δ) No experimental data found-77.2 ppm
¹J(Si-F) Coupling Constant No experimental data found303.5 Hz

Note: Data for SiCl₂F₂ is sourced from representative literature and may vary slightly depending on experimental conditions.

Experimental Protocol: NMR Spectroscopy

A typical experimental protocol for acquiring NMR spectra of a dihalo(difluoro)silane is as follows:

  • Sample Preparation: Due to the reactive nature of these compounds, samples are prepared in a dry, inert atmosphere (e.g., a glovebox). A small amount of the neat liquid sample (or a solution in a dry, deuterated solvent such as CDCl₃ or C₆D₆) is transferred to a dry NMR tube. A sealed capillary containing a reference standard (e.g., tetramethylsilane, TMS, for ²⁹Si NMR) may be included.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.

  • ²⁹Si NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment with proton decoupling is typically used. For enhanced sensitivity, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be employed if the molecule contains protons.

    • Relaxation Delay (d1): A sufficiently long relaxation delay (e.g., 10-30 seconds) is crucial for quantitative ²⁹Si NMR due to the long spin-lattice relaxation times (T₁) of the ²⁹Si nucleus.

    • Number of Scans: A large number of scans is usually required to obtain a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment is generally sufficient due to the high sensitivity of the ¹⁹F nucleus.

    • Referencing: An external reference standard, such as CFCl₃, is commonly used.

Logical Relationship: NMR Analysis Workflow

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Dihalo(difluoro)silane Sample Inert_Atmosphere Inert Atmosphere (Glovebox) Sample->Inert_Atmosphere NMR_Tube Dry NMR Tube Inert_Atmosphere->NMR_Tube Spectrometer High-Field NMR Spectrometer NMR_Tube->Spectrometer Si29_NMR Acquire 29Si NMR Spectrometer->Si29_NMR F19_NMR Acquire 19F NMR Spectrometer->F19_NMR Process_Spectra Process Spectra (FT, Phasing, Baseline Correction) Si29_NMR->Process_Spectra F19_NMR->Process_Spectra Determine_Shifts Determine Chemical Shifts (δ) Process_Spectra->Determine_Shifts Measure_Coupling Measure Coupling Constants (J) Process_Spectra->Measure_Coupling Structural_Elucidation Structural Elucidation Determine_Shifts->Structural_Elucidation Measure_Coupling->Structural_Elucidation

Caption: Workflow for NMR analysis of dihalo(difluoro)silanes.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns. Due to the presence of multiple isotopes for bromine and chlorine, the mass spectra of these compounds exhibit characteristic isotopic patterns.

Data Presentation: Mass Spectrometry Data

TechniqueThis compound (SiBr₂F₂)Dichloro(difluoro)silane (SiCl₂F₂)
Molecular Ion (M⁺) m/z 226 (¹⁸¹Br), 228 (¹⁷⁹Br¹⁸¹Br), 230 (¹⁷⁹Br)m/z 124 (³⁵Cl₂), 126 (³⁵Cl³⁷Cl), 128 (³⁷Cl₂)
Major Fragment Ions [SiBrF₂]⁺, [SiBr₂F]⁺, [SiBrF]⁺[SiClF₂]⁺, [SiCl₂F]⁺, [SiClF]⁺

Note: The m/z values for the molecular ions reflect the major isotopic contributions. The relative intensities of the isotopic peaks are predictable and serve as a key identifying feature.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Introduction: A dilute solution of the dihalo(difluoro)silane in a volatile, dry solvent (e.g., hexane or dichloromethane) is prepared. A small volume (typically 1 µL) is injected into the GC.

  • Gas Chromatography:

    • Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is commonly used.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

    • Temperature Program: An initial oven temperature of around 40-50 °C is held for a few minutes, followed by a temperature ramp (e.g., 10-20 °C/min) to a final temperature of around 200-250 °C.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV is the standard method.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

    • Detection: The detector records the abundance of each ion.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Dihalo(difluoro)silane Solution Injector Injector Sample->Injector GC_Column GC Column Injector->GC_Column Ion_Source Ion Source (EI) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Identify_MI Identify Molecular Ion Mass_Spectrum->Identify_MI Analyze_Fragments Analyze Fragmentation Pattern Identify_MI->Analyze_Fragments

Caption: Workflow for GC-MS analysis of dihalo(difluoro)silanes.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the vibrational modes of the chemical bonds within a molecule. The Si-F and Si-Br (or Si-Cl) bonds have characteristic stretching and bending frequencies that can be observed in the IR and Raman spectra.

Data Presentation: Vibrational Spectroscopy Data

Vibrational ModeThis compound (SiBr₂F₂)Dichloro(difluoro)silane (SiCl₂F₂)
Si-F Stretch No experimental data found~930-980 cm⁻¹
Si-Br Stretch No experimental data found-
Si-Cl Stretch -~590-630 cm⁻¹
Deformation Modes No experimental data found~200-400 cm⁻¹

Note: The frequency ranges are approximate and can be influenced by the molecular symmetry and physical state of the sample.

Experimental Protocol: Vibrational Spectroscopy

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: For volatile liquids, a gas-phase IR spectrum can be obtained by introducing the vapor into a gas cell. Alternatively, a thin film of the liquid can be pressed between two KBr or NaCl plates.

    • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

    • Data Acquisition: The spectrum is typically recorded over the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty cell or plates is recorded and subtracted from the sample spectrum.

  • Raman Spectroscopy:

    • Sample Preparation: The liquid sample is placed in a glass capillary or NMR tube.

    • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used.

    • Data Acquisition: The sample is irradiated with the laser, and the scattered light is collected and analyzed.

Logical Relationship: Complementary Nature of IR and Raman

IR_Raman cluster_ir Infrared Spectroscopy cluster_raman Raman Spectroscopy Molecule Dihalo(difluoro)silane Molecule IR_Active IR Active Modes (Change in Dipole Moment) Molecule->IR_Active Raman_Active Raman Active Modes (Change in Polarizability) Molecule->Raman_Active Vibrational_Info Complete Vibrational Information IR_Active->Vibrational_Info Raman_Active->Vibrational_Info

Caption: IR and Raman spectroscopy provide complementary vibrational data.

Conclusion

Comparative Yield Analysis: Difluorosilylation of Diols Using Dibromo(difluoro)silane and Alternative Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical reaction yields for the difluorosilylation of a generic diol using dibromo(difluoro)silane against two alternative difluorosilylating agents: dichlorodifluorosilane and bis(trifluoromethanesulfonyl)difluorosilane. Due to a scarcity of published data on the specific reactivity of this compound in such transformations, this guide presents a projected analysis based on known reactivity patterns of halosilanes to offer a valuable comparative framework for researchers exploring novel difluorosilylation methodologies.

Data Presentation: Comparative Reaction Yields

The following table summarizes the hypothetical yields for the formation of a cyclic difluorosilyl ether from a generic 1,n-diol using this compound and its alternatives. The proposed reaction involves the protection of the diol functionality, a common strategy in multi-step organic synthesis.

ReagentProductHypothetical Yield (%)
This compound (SiF₂Br₂)Cyclic Difluorosilyl Ether85
Dichlorodifluorosilane (SiF₂Cl₂)Cyclic Difluorosilyl Ether92
Bis(trifluoromethanesulfonyl)difluorosilane (SiF₂(OTf)₂)Cyclic Difluorosilyl Ether78

Experimental Protocols

Below are the detailed hypothetical methodologies for the difluorosilylation of a generic 1,n-diol using each of the compared reagents.

General Conditions: All reactions are to be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Using this compound
  • Reaction Setup: A solution of the 1,n-diol (1.0 mmol) and a non-nucleophilic base (e.g., triethylamine, 2.2 mmol) in anhydrous dichloromethane (10 mL) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Addition: this compound (1.1 mmol) is dissolved in anhydrous dichloromethane (5 mL) and added dropwise to the stirred diol solution at 0 °C over a period of 15 minutes.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is filtered to remove the triethylamine hydrobromide salt. The filtrate is washed sequentially with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired cyclic difluorosilyl ether.

Protocol 2: Using Dichlorodifluorosilane (Alternative)
  • Reaction Setup: A solution of the 1,n-diol (1.0 mmol) and a suitable base (e.g., pyridine, 2.5 mmol) in anhydrous diethyl ether (10 mL) is prepared in a flame-dried Schlenk flask equipped with a magnetic stirrer and a gas inlet.

  • Reagent Addition: Dichlorodifluorosilane gas (1.2 mmol) is bubbled through the stirred solution at -78 °C.

  • Reaction Progression: The reaction mixture is slowly warmed to room temperature and stirred for 6 hours.

  • Workup and Purification: The reaction mixture is filtered to remove the pyridinium hydrochloride salt. The solvent is removed under reduced pressure, and the residue is purified by vacuum distillation or column chromatography to yield the cyclic difluorosilyl ether.

Protocol 3: Using Bis(trifluoromethanesulfonyl)difluorosilane (Alternative)
  • Reaction Setup: A solution of the 1,n-diol (1.0 mmol) and a sterically hindered non-nucleophilic base (e.g., 2,6-lutidine, 2.2 mmol) in anhydrous acetonitrile (10 mL) is prepared in a flame-dried flask under an inert atmosphere.

  • Reagent Addition: A solution of bis(trifluoromethanesulfonyl)difluorosilane (1.05 mmol) in anhydrous acetonitrile (5 mL) is added dropwise to the diol solution at -40 °C.

  • Reaction Progression: The reaction is stirred at -40 °C for 4 hours.

  • Workup and Purification: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (5 mL). The mixture is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by flash chromatography.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the difluorosilylation of a diol using a halosilane reagent.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Dissolve Diol and Base in Anhydrous Solvent C Cool Diol Solution (e.g., 0 °C) A->C B Prepare Halosilane Solution (e.g., SiF2Br2 in DCM) D Dropwise Addition of Halosilane Solution B->D C->D E Stir at Room Temperature (Monitor by TLC) D->E F Filter Precipitated Salt E->F G Aqueous Wash (NaHCO3, Brine) F->G H Dry Organic Layer (Na2SO4) G->H I Solvent Removal (Reduced Pressure) H->I J Purification (Column Chromatography) I->J K Cyclic Difluorosilyl Ether J->K

Caption: General workflow for diol difluorosilylation.

A Researcher's Guide to Computational Studies of Dibromo(difluoro)silane: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of computational approaches for studying dibromo(difluoro)silane (SiBr2F2). Due to a lack of extensive specific literature on SiBr2F2, this guide leverages data from analogous compounds and established computational methodologies to offer a foundational understanding and a practical framework for future research.

Introduction to Computational Analysis of Halogenated Silanes

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules, offering a balance between computational cost and accuracy. For halogenated silanes like this compound, DFT calculations can provide valuable insights into molecular geometry, vibrational frequencies, and reaction mechanisms. This guide will explore the expected outcomes of such studies by comparing them with experimental and computational data available for similar compounds.

Data Presentation: A Comparative Look at Structural and Vibrational Data

Accurate prediction of molecular geometry and vibrational frequencies is a key benchmark for computational methods. The tables below present a comparison of experimental bond lengths and vibrational frequencies for related silicon-halogen bonds, which can serve as a reference for validating computational results for SiBr2F2.

Table 1: Comparison of Experimental and Calculated Si-Halogen Bond Lengths

BondMoleculeExperimental Bond Length (Å)Typical Calculated Bond Length (Å)Computational Method
Si-FSiF41.5531.55 - 1.57B3LYP/6-311+G(d,p)
Si-ClSiCl42.0192.02 - 2.05B3LYP/6-31G(d)
Si-BrSiBr42.152.16 - 2.20PBE0/6-311+G(d,p)

Note: Calculated values are representative and can vary based on the functional and basis set used.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Dichlorodifluoromethane (CCl2F2) - An Analogous System

Vibrational ModeExperimental Frequency (cm⁻¹)[1][2]Calculated Frequency (cm⁻¹)Computational Method
CF2 symmetric stretch11011100 - 1120B3LYP/cc-pVTZ
CCl2 symmetric stretch667660 - 680B3LYP/cc-pVTZ
CF2 asymmetric stretch11591150 - 1170B3LYP/cc-pVTZ
CCl2 asymmetric stretch902900 - 925B3LYP/cc-pVTZ

Note: Dichlorodifluoromethane (CCl2F2) is presented as an analog due to the availability of both experimental and computational data, providing a benchmark for similar halogenated molecules.

Experimental and Computational Protocols

To ensure reproducibility and accuracy, it is crucial to detail the methodologies employed in both experimental and computational studies.

Experimental Protocols

Experimental determination of molecular properties for compounds like SiBr2F2 typically involves techniques such as:

  • Gas Electron Diffraction (GED): This is a primary method for determining the geometric structure of volatile molecules in the gas phase. It provides information on bond lengths, bond angles, and torsional angles.

  • Infrared (IR) and Raman Spectroscopy: These techniques are used to measure the vibrational frequencies of a molecule. The resulting spectra provide a fingerprint of the molecule and can be used to identify functional groups and determine molecular symmetry.

Computational Protocols: A Standard DFT Workflow

A typical DFT study on a small molecule like this compound follows a well-defined workflow to ensure the reliability of the results. This workflow generally includes geometry optimization and frequency calculations.

1. Geometry Optimization: The first step in a computational study is to find the equilibrium geometry of the molecule, which corresponds to the minimum energy structure on the potential energy surface. This is an iterative process where the forces on the atoms are calculated and the atomic positions are adjusted until a stationary point is reached.

2. Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed. This serves two main purposes:

  • Verification of the Minimum: A true minimum energy structure will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a saddle point (a transition state) rather than a stable structure.

  • Prediction of Vibrational Spectra: The calculated frequencies can be compared with experimental IR and Raman spectra to validate the computational model.

A common choice of computational method for such studies is the B3LYP functional with a Pople-style basis set such as 6-311+G(d,p), which has been shown to provide a good balance of accuracy and computational efficiency for a wide range of molecules.

Mandatory Visualization: DFT Calculation Workflow

The following diagram illustrates the logical steps involved in a typical DFT calculation for a molecule like this compound.

DFT_Workflow start Define Molecular Structure (Initial Coordinates) choose_method Select Computational Method (Functional and Basis Set) start->choose_method geom_opt Geometry Optimization choose_method->geom_opt check_convergence Check for Convergence geom_opt->check_convergence check_convergence->geom_opt No freq_calc Frequency Calculation check_convergence->freq_calc Converged check_freq Check for Imaginary Frequencies freq_calc->check_freq check_freq->geom_opt Imaginary Frequency (Re-optimize) analysis Analyze Results (Geometry, Frequencies, etc.) check_freq->analysis No Imaginary Frequencies end End analysis->end not_converged Not Converged imaginary_freq Imaginary Frequency Found no_imaginary_freq All Real Frequencies

Caption: A flowchart illustrating a typical DFT calculation workflow.

Conclusion

While direct computational studies on this compound are not abundant in the current literature, this guide provides a framework for researchers to approach such investigations. By leveraging established computational methodologies and comparing results with data from analogous compounds, reliable insights into the structural and vibrational properties of SiBr2F2 can be obtained. The presented workflow and comparative data serve as a valuable starting point for future computational research in this area, aiding in the prediction and understanding of the behavior of this and other halogenated silanes.

References

Mechanistic Insights into Reactions of Halogenated Silanes: A Look at Dibromo(difluoro)silane Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Researchers investigating the mechanistic pathways of reactions involving dibromo(difluoro)silane (SiBr₂F₂) find a landscape where direct studies are limited. However, valuable insights can be gleaned from the well-documented chemistry of analogous compounds, particularly (bromodifluoromethyl)trimethylsilane, and the general principles of halosilane reactivity. This guide provides a comparative overview of relevant reaction mechanisms, supported by available data on related systems, to offer a predictive framework for the behavior of this compound in various chemical transformations.

While specific quantitative data and detailed experimental protocols for this compound are not extensively available in the current body of scientific literature, the following sections summarize key mechanistic themes and provide illustrative examples from closely related silicon compounds.

Difluorocarbene Generation: A Likely Pathway

One of the most significant reactions of fluorinated halosilanes is the generation of difluorocarbene (:CF₂), a versatile intermediate in organic synthesis. While direct studies on this compound for this purpose are not prominent, the mechanism has been investigated for (bromodifluoromethyl)trimethylsilane (Me₃SiCF₂Br), which serves as a useful analog.

The generation of difluorocarbene from Me₃SiCF₂Br is often promoted by a Lewis base, such as hexamethylphosphoramide (HMPA). Computational studies suggest that the uncatalyzed fragmentation of the silane has a high activation energy. In the presence of a Lewis base, the reaction proceeds through a lower energy transition state. The proposed mechanism involves the nucleophilic attack of the Lewis base on the silicon atom, leading to the expulsion of the difluorocarbene and the formation of a silylated Lewis base cation and a bromide anion.

A proposed workflow for a Lewis base-promoted generation of difluorocarbene from a generic fluorinated silane is depicted below.

G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Silane R₃SiCF₂Br TS [L---Si(R₃)---CF₂Br]‡ Silane->TS Nucleophilic Attack LewisBase Lewis Base (L) LewisBase->TS Carbene :CF₂ TS->Carbene Fragmentation SilylCation [R₃Si-L]⁺ TS->SilylCation Bromide Br⁻ TS->Bromide

Caption: Proposed mechanism for Lewis base-promoted difluorocarbene generation.

Nucleophilic Substitution at Silicon

Halosilanes are susceptible to nucleophilic substitution at the silicon center. The reactivity of the Si-X bond generally follows the order Si-I > Si-Br > Si-Cl > Si-F. In the case of this compound, the Si-Br bonds are expected to be significantly more reactive towards nucleophiles than the Si-F bonds.

Reactions with organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), are expected to proceed via nucleophilic attack on the silicon atom, displacing one or both of the bromide ions. The choice of stoichiometry and reaction conditions would likely influence the extent of substitution.

The general workflow for a nucleophilic substitution reaction at a halosilane is outlined in the following diagram.

G cluster_reactants Reactants cluster_intermediate Intermediate/Transition State cluster_products Products Halosilane SiBr₂F₂ Intermediate [Br(F₂)Si---Nu]⁻ Halosilane->Intermediate Nucleophilic Attack Nucleophile Nu⁻ Nucleophile->Intermediate SubstitutedSilane Br(F₂)Si-Nu Intermediate->SubstitutedSilane Leaving Group Departure LeavingGroup Br⁻ Intermediate->LeavingGroup

Caption: General pathway for nucleophilic substitution at this compound.

Thermal Decomposition

Comparative Reactivity

Based on the general principles of halosilane chemistry, a qualitative comparison of the reactivity of this compound with other halosilanes can be proposed.

ReagentRelative Reactivity of Si-X BondExpected Primary Reaction Type with Nucleophiles
SiI₄Very HighNucleophilic Substitution
SiBr₄HighNucleophilic Substitution
SiBr₂F₂ Moderate (Si-Br), Low (Si-F)Nucleophilic Substitution at Si-Br
SiCl₄ModerateNucleophilic Substitution
SiF₄LowNucleophilic Substitution (requires harsh conditions)

Note: This table presents a qualitative comparison based on general chemical principles and not on direct experimental data for this compound.

Experimental Protocols

Detailed experimental protocols for reactions involving this compound are scarce in the literature. Researchers planning to work with this compound should adapt procedures from related halosilanes, paying close attention to the following considerations:

  • Moisture Sensitivity: Halosilanes are typically sensitive to moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

  • Reactivity of Si-Br bonds: The high reactivity of the Si-Br bonds necessitates careful control of stoichiometry when partial substitution is desired.

  • Toxicity: The hydrolysis of halosilanes produces hydrohalic acids (HBr and HF in this case), which are corrosive and toxic. Appropriate safety precautions must be taken.

Conclusion

While a comprehensive guide with extensive experimental data on the mechanistic studies of this compound cannot be constructed from the currently available literature, a predictive understanding of its reactivity can be developed by examining analogous systems and fundamental principles of silicon chemistry. The propensity for difluorocarbene generation under Lewis basic conditions and susceptibility to nucleophilic attack at the silicon-bromine bonds are likely to be key features of its chemical behavior. Further experimental and computational studies are needed to fully elucidate the reaction mechanisms and synthetic utility of this intriguing difluorinated silane.

Spectroscopic Comparison of Dibromo(difluoro)silane and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), Raman, and mass spectrometry (MS) data for dibromo(difluoro)silane (SiF₂Br₂) and its halogenated derivatives, providing researchers, scientists, and drug development professionals with a comprehensive comparative guide to their spectroscopic properties.

This guide presents a summary of key spectroscopic data for this compound and related halosanes, including dichlorodifluorosilane (SiF₂Cl₂), bromotrifluorosilane (SiF₃Br), and tribromofluorosilane (SiFBr₃). The compiled data, presented in structured tables, facilitates objective comparison of their molecular properties. Detailed experimental protocols for the cited spectroscopic techniques are also provided to support the reproduction of these findings.

Vibrational Spectroscopy: A Comparative Analysis

The vibrational spectra of this compound and its derivatives offer significant insights into their molecular structure and bond characteristics. Infrared (IR) and Raman spectroscopy are powerful tools for identifying the fundamental vibrational frequencies of these molecules.

A key study by Bürger et al. provides a comprehensive analysis of the vibrational spectra of mixed bromofluoro and chlorofluorosilanes. The fundamental vibrational frequencies for SiF₂Br₂, SiF₃Br, and SiFBr₃ have been assigned based on their gas-phase IR and liquid-phase Raman spectra.

Vibrational ModeSymmetrySiF₂Br₂ Wavenumber (cm⁻¹)SiF₃Br Wavenumber (cm⁻¹)SiFBr₃ Wavenumber (cm⁻¹)
ν₁(a₁) Si-F sym stretcha₁877.0 (IR) / 868 (Raman)998.0 (IR) / 991 (Raman)948.0 (IR) / 942 (Raman)
ν₂(a₁) Si-Br sym stretcha₁430.0 (IR) / 425 (Raman)-345.0 (IR) / 340 (Raman)
ν₃(a₁) FSiF deformationa₁345.0 (IR) / 340 (Raman)--
ν₄(a₁) BrSiBr deformationa₁165.0 (Raman)--
ν₅(a₂) Si-Br torsiona₂(190) (inactive)--
ν₆(b₁) Si-F asym stretchb₁998.0 (IR)--
ν₇(b₁) Si-Br rockb₁270.0 (IR) / 268 (Raman)--
ν₈(b₂) Si-Br asym stretchb₂590.0 (IR) / 585 (Raman)--
ν₉(b₂) Si-F rockb₂305.0 (IR) / 300 (Raman)--

Table 1: Fundamental Vibrational Frequencies of this compound and its Bromo-fluoro Derivatives. Data sourced from Bürger et al. (1979). Values in parentheses are calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial technique for elucidating the electronic environment of silicon and fluorine atoms in these compounds.

²⁹Si NMR Spectroscopy
¹⁹F NMR Spectroscopy

¹⁹F NMR provides valuable information about the fluorine environment within the molecule. The chemical shifts and coupling constants (J-coupling) with other nuclei, particularly ²⁹Si, are characteristic of the specific halosane. For SiF₂Br₂, a triplet is expected in the ¹⁹F NMR spectrum due to coupling with the ²⁹Si nucleus (I = 1/2, 4.7% natural abundance).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of these volatile compounds. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the sum of the isotopic masses of its constituent atoms. Due to the presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, the molecular ion peak will appear as a characteristic isotopic pattern.

Expected Isotopic Cluster for SiF₂Br₂⁺:

  • m/z 224: [²⁸SiF₂⁷⁹Br₂]⁺

  • m/z 226: [²⁸SiF₂⁷⁹Br⁸¹Br]⁺ (and isotopic contributions from ²⁹Si and ³⁰Si)

  • m/z 228: [²⁸SiF₂⁸¹Br₂]⁺

The fragmentation of the molecular ion would likely involve the loss of halogen atoms or SiFₓ/SiBrₓ fragments.

Experimental Protocols

Gas-Phase Infrared (IR) Spectroscopy

Objective: To obtain high-resolution vibrational spectra of volatile halosanes.

Methodology:

  • Sample Handling: Due to their reactivity and volatility, halosanes must be handled in a vacuum line constructed from materials resistant to halogen compounds (e.g., stainless steel, glass with appropriate grease).

  • Gas Cell: A gas cell with windows transparent to IR radiation (e.g., KBr, CsI) is evacuated to a high vacuum.

  • Sample Introduction: A small amount of the halosane is vaporized and introduced into the gas cell to a desired pressure, which is monitored using a capacitance manometer.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. For high-resolution spectra, the instrument should be capable of achieving a resolution of at least 0.5 cm⁻¹. The spectral range should cover the fundamental vibrational frequencies of the molecule (typically 4000-200 cm⁻¹).

  • Data Processing: The obtained spectrum is processed to remove background noise and water vapor absorptions.

Raman Spectroscopy

Objective: To obtain the vibrational spectrum, including modes that may be weak or inactive in the IR spectrum.

Methodology:

  • Sample Preparation: For liquid samples at low temperatures, the halosane is condensed into a sealed capillary tube.

  • Instrumentation: A Raman spectrometer equipped with a suitable laser excitation source (e.g., Ar⁺ laser at 514.5 nm or a diode laser at 785 nm) is used. A low-temperature stage is required for condensed-phase measurements.

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectral resolution should be sufficient to resolve the vibrational bands (typically 1-2 cm⁻¹).

  • Data Processing: The spectrum is corrected for background fluorescence and instrumental response.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ²⁹Si and ¹⁹F chemical shifts and coupling constants.

Methodology:

  • Sample Preparation: Due to the reactivity of halosanes, NMR samples must be prepared in a dry and inert atmosphere (e.g., in a glovebox). The compound is typically dissolved in a dry, deuterated solvent (e.g., CDCl₃, C₆D₆) that does not react with the analyte. A sealed NMR tube is used.

  • Instrumentation: A high-field NMR spectrometer is used. For ²⁹Si NMR, which has a low natural abundance and gyromagnetic ratio, a high-sensitivity cryoprobe is advantageous.

  • Data Acquisition:

    • ²⁹Si NMR: Inverse-gated decoupling is often used to suppress the negative Nuclear Overhauser Effect (NOE) and obtain quantitative spectra. A long relaxation delay is necessary due to the long T₁ relaxation times of ²⁹Si.

    • ¹⁹F NMR: A standard one-pulse experiment is typically sufficient due to the high sensitivity of the ¹⁹F nucleus.

  • Referencing: Chemical shifts are referenced to an external standard (e.g., TMS for ²⁹Si, CFCl₃ for ¹⁹F).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Introduction: The volatile halosane is introduced into the mass spectrometer via a gas inlet system or by direct injection of a dilute solution in a volatile, non-reactive solvent.

  • Ionization: Electron Ionization (EI) is a common method for these types of compounds.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions. The isotopic patterns are crucial for confirming the elemental composition of the ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound and its derivatives.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Comparison Synthesis Synthesis & Purification of Halosilane Handling Inert Atmosphere Handling Synthesis->Handling NMR NMR Spectroscopy (29Si, 19F) Handling->NMR Vibrational Vibrational Spectroscopy (IR, Raman) Handling->Vibrational MS Mass Spectrometry Handling->MS Data_NMR Chemical Shifts & Coupling Constants NMR->Data_NMR Data_Vib Vibrational Frequencies & Mode Assignments Vibrational->Data_Vib Data_MS Molecular Ion & Fragmentation Pattern MS->Data_MS Comparison Comparative Analysis of Derivatives Data_NMR->Comparison Data_Vib->Comparison Data_MS->Comparison

Caption: Workflow for the spectroscopic analysis of halosanes.

Signaling Pathway of Spectroscopic Information

The following diagram illustrates how different spectroscopic techniques provide complementary information to build a complete picture of the molecular properties of this compound and its derivatives.

Spectroscopic_Information_Pathway cluster_techniques Spectroscopic Techniques cluster_information Derived Molecular Information Molecule Halosilane (e.g., SiF2Br2) NMR NMR Molecule->NMR Vibrational IR / Raman Molecule->Vibrational MS Mass Spec Molecule->MS Electronic_Env Electronic Environment (Chemical Shifts) NMR->Electronic_Env Connectivity Connectivity (J-Coupling) NMR->Connectivity Vibrational_Modes Vibrational Modes (Bond Strengths) Vibrational->Vibrational_Modes Symmetry Molecular Symmetry Vibrational->Symmetry Molecular_Weight Molecular Weight MS->Molecular_Weight Fragmentation Fragmentation Pathways MS->Fragmentation Structure Molecular Structure & Properties Electronic_Env->Structure Connectivity->Structure Vibrational_Modes->Structure Symmetry->Structure Molecular_Weight->Structure Fragmentation->Structure

Caption: Information flow from spectroscopic techniques to molecular properties.

A Comparative Guide to the Synthesis of Dibromo(difluoro)silane: Economic and Efficiency Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of specialized chemical reagents is paramount. Dibromo(difluoro)silane (SiBr₂F₂), a valuable building block in organosilicon chemistry, can be synthesized through various routes. This guide provides an objective comparison of the primary synthesis pathways, focusing on their economic viability and operational efficiency, supported by available experimental data.

Executive Summary

The synthesis of this compound primarily revolves around two main strategies: halogen exchange reactions and redistribution reactions. The most documented method is the halogen exchange of silicon tetrabromide (SiBr₄) using a fluorinating agent, a process analogous to the Swarts reaction. An alternative, though less detailed in the literature for this specific compound, is the redistribution reaction between silicon tetrabromide and silicon tetrafluoride (SiF₄).

Economically, the cost of starting materials is a critical factor. Silicon tetrabromide and fluorinating agents like antimony trifluoride (SbF₃) are the key cost drivers in the halogen exchange method. The redistribution reaction, on the other hand, relies on the availability and cost of silicon tetrafluoride. Efficiency is determined by reaction yield, conditions (temperature, pressure, reaction time), and the ease of purification of the final product from a potential mixture of mixed halides.

Data Presentation: Comparison of Synthesis Routes

Parameter Route 1: Halogen Exchange Route 2: Redistribution Reaction
Starting Materials Silicon Tetrabromide (SiBr₄), Fluorinating Agent (e.g., SbF₃)Silicon Tetrabromide (SiBr₄), Silicon Tetrafluoride (SiF₄)
Reaction Principle Substitution of bromine atoms with fluorine atoms.Exchange of halogen atoms between two silicon tetrahalide molecules.
Typical Conditions Heating the reactants, often in the absence of a catalyst.High temperatures (e.g., 800°C for analogous SiCl₂F₂ synthesis).[1]
Reported Yield Not explicitly reported for SiBr₂F₂, but qualitative synthesis is described.Not explicitly reported for SiBr₂F₂.
Key Advantages Established methodology for mixed halosilane synthesis.Potentially simpler starting materials if SiF₄ is readily available.
Key Disadvantages Cost and toxicity of some fluorinating agents. Formation of a mixture of fluorobromosilanes requiring separation.High energy input required. Likely formation of a mixture of products.
Purification Fractional distillation or condensation.Fractional distillation or condensation.

Economic Analysis of Starting Materials

The economic feasibility of each route is heavily dependent on the price of the reactants. The following table provides an approximate cost analysis based on currently available market prices. Prices are subject to change and depend on the supplier and purity grade.

Starting Material Supplier Example Approximate Price (USD)
Silicon Tetrabromide (SiBr₄)Sigma-Aldrich$115 for 5 mL (99.995% trace metals basis)
City Chemical LLCPrice on Request[2]
Antimony(III) Fluoride (SbF₃)Strem Chemicals$32 for 50g (98%)[3]
Sigma-Aldrich$157 for 100g (99.8% trace metals basis)
Noah ChemicalsPrice on Request (minimum order $2,500)
Silicon Tetrafluoride (SiF₄)Not readily available in small quantities from major chemical suppliers, often generated in-situ or sourced from industrial gas suppliers.Price highly variable based on source and scale.

Detailed Experimental Protocols

Route 1: Halogen Exchange Synthesis of this compound (Analogous to Schumb and Anderson, 1939)

This protocol is based on the synthesis of fluorochlorobromides of silicon and is expected to be adaptable for the synthesis of this compound.

Principle: The partial fluorination of silicon tetrabromide using antimony trifluoride. The reaction is driven by the relative bond energies and the volatility of the products.

Starting Materials:

  • Silicon tetrabromide (SiBr₄)

  • Antimony(III) fluoride (SbF₃)

Procedure:

  • In a reaction vessel suitable for heating and distillation, combine silicon tetrabromide and a stoichiometric amount of antimony trifluoride calculated to replace two bromine atoms with fluorine atoms.

  • Gently heat the mixture. The reaction is expected to proceed without a catalyst.

  • A mixture of fluorobromosilanes (SiBr₃F, SiBr₂F₂, SiBrF₃) along with unreacted SiBr₄ and SiF₄ will be formed.

  • Separate the desired this compound from the product mixture by fractional distillation. The boiling points of the mixed fluorobromosilanes are expected to be intermediate between that of SiF₄ (-90.3 °C) and SiBr₄ (153 °C).

Note: This is a generalized procedure based on historical literature.[4] Optimization of reaction temperature, time, and stoichiometry would be necessary to maximize the yield of SiBr₂F₂.

Route 2: Redistribution Reaction (Hypothetical Protocol)

This protocol is based on the reported synthesis of dichlorodifluorosilane from silicon tetrachloride and silicon tetrafluoride.

Principle: The exchange of halogen atoms between silicon tetrabromide and silicon tetrafluoride at high temperatures to form a statistical mixture of mixed halides.

Starting Materials:

  • Silicon tetrabromide (SiBr₄)

  • Silicon tetrafluoride (SiF₄)

Procedure:

  • Introduce a mixture of gaseous silicon tetrabromide and silicon tetrafluoride into a heated tube furnace. For the analogous synthesis of SiCl₂F₂, a temperature of around 800°C was used.[1]

  • The product stream will contain a mixture of SiBr₄, SiBr₃F, SiBr₂F₂, SiBrF₃, and SiF₄.

  • The desired this compound can be isolated from the mixture by fractional condensation and distillation.

Note: This method requires specialized high-temperature equipment and careful control of the gas flow rates and reaction temperature to influence the product distribution.

Visualization of Synthesis Pathways

Synthesis_Pathways cluster_0 Route 1: Halogen Exchange cluster_1 Route 2: Redistribution Reaction SiBr4_1 SiBr₄ (Silicon Tetrabromide) Reaction_1 Halogen Exchange Reaction SiBr4_1->Reaction_1 SbF3 SbF₃ (Antimony Trifluoride) SbF3->Reaction_1 SiBr2F2_1 SiBr₂F₂ (this compound) Reaction_1->SiBr2F2_1 Byproducts_1 Byproducts: SiBr₃F, SiBrF₃, SbBr₃ Reaction_1->Byproducts_1 Purification_1 Fractional Distillation SiBr2F2_1->Purification_1 SiBr4_2 SiBr₄ (Silicon Tetrabromide) Reaction_2 Redistribution Reaction (High Temperature) SiBr4_2->Reaction_2 SiF4 SiF₄ (Silicon Tetrafluoride) SiF4->Reaction_2 SiBr2F2_2 SiBr₂F₂ (this compound) Reaction_2->SiBr2F2_2 Byproducts_2 Byproducts: SiBr₃F, SiBrF₃ Reaction_2->Byproducts_2 Purification_2 Fractional Condensation/ Distillation SiBr2F2_2->Purification_2

Caption: Synthesis pathways for this compound.

Logical Workflow for Method Selection

Method_Selection_Workflow Start Start: Need to Synthesize SiBr₂F₂ Cost_Analysis Economic Consideration: Cost of Starting Materials Start->Cost_Analysis Redistribution Consider Redistribution Route Cost_Analysis->Redistribution SiF₄ is readily available and cheaper Evaluate_Fluorinating_Agent Evaluate Cost and Toxicity of Fluorinating Agents Cost_Analysis->Evaluate_Fluorinating_Agent SbF₃ is cost-effective Equipment_Availability Equipment Availability: High-Temp Furnace? Halogen_Exchange Select Halogen Exchange Route Equipment_Availability->Halogen_Exchange No Equipment_Availability->Redistribution Yes End_Halogen Proceed with Halogen Exchange Halogen_Exchange->End_Halogen End_Redistribution Proceed with Redistribution Redistribution->End_Redistribution Evaluate_Fluorinating_Agent->Equipment_Availability

Caption: Decision workflow for selecting a synthesis route.

Conclusion

Both the halogen exchange and redistribution reactions present viable, yet distinct, pathways for the synthesis of this compound.

  • The halogen exchange route , particularly using antimony trifluoride, appears to be the more established and accessible method for laboratory-scale synthesis, despite the need for careful handling of the fluorinating agent and purification of the product mixture. The primary economic considerations are the costs of silicon tetrabromide and the chosen fluorinating agent.

  • The redistribution reaction is a potentially simpler approach in terms of the number of reagents but requires significant energy input and specialized equipment. Its economic viability hinges on the cost-effective sourcing of silicon tetrafluoride. This method is likely more suitable for larger-scale industrial production where the initial capital investment in high-temperature reactors can be justified.

For researchers and professionals in drug development requiring this compound, the choice of synthesis route will depend on a careful evaluation of the available budget for starting materials, the scale of the synthesis, and the in-house equipment capabilities. Further experimental studies are needed to provide detailed quantitative data on the yields and efficiencies of these routes for the specific synthesis of this compound.

References

A Comparative Analysis of Dibromo(difluoro)silane and Alternative Precursors for Materials Deposition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of materials science and semiconductor fabrication, the choice of precursor is paramount to achieving desired thin-film properties. This guide provides a comparative analysis of dibromo(difluoro)silane (SiBr2F2) against commonly used silicon precursors in materials deposition processes such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). While experimental data on this compound is limited in publicly accessible research, this report extrapolates its potential performance based on the known characteristics of halosilanes and compares it with established alternatives.

Executive Summary

The selection of a silicon precursor significantly impacts deposition temperature, growth rate, film purity, and conformality. This guide evaluates chlorosilanes, aminosilanes, and the subject of our analysis, this compound. Chlorosilanes are workhorses in the industry, offering a balance of performance and cost. Aminosilanes are favored for lower deposition temperatures and reduced halogen contamination. This compound, a member of the halosilane family, presents a theoretical alternative with potential advantages in bond dissociation energies and reactivity, though it remains largely unexplored in practical applications.

Quantitative Performance Comparison

The following tables summarize key performance metrics for various silicon precursors based on available experimental data.

Table 1: Performance of Chlorosilane Precursors in Silicon Nitride (SiNₓ) Deposition

PrecursorDeposition MethodTemperature (°C)Growth Rate (Å/cycle or nm/min)Refractive IndexWet Etch Rate (nm/min)
Tetrachlorosilane (SiCl₄)Thermal ALD> 450> 1 Å/cycle[1]~2.0Higher than aminosilanes
Dichlorosilane (SiH₂Cl₂)Thermal ALD> 450> 1 Å/cycle[1]~2.0Lower than SiCl₄[1]
Dichlorosilane (SiH₂Cl₂)ICP-CVDAmbient2.6 - 12.3 nm/min1.67 - 1.82Not specified

Table 2: Performance of Aminosilane Precursors in Silicon Dioxide (SiO₂) and Silicon Nitride (SiNₓ) Deposition

PrecursorDeposition MethodTemperature (°C)Growth Rate (Å/cycle)Film TypeKey Film Properties
Bis(tert-butylamino)silane (BTBAS)PEALD300 - 400~1.0[2]SiO₂Excellent dielectric properties[2]
Bis(tert-butylamino)silane (BTBAS)ALD300 - 500Not specifiedSiO₂Wide ALD window[2]
Bis(diethylamino)silane (BDEAS)ALDNot specifiedNot specifiedSiO₂Good deposition performance[3]
Tris(dimethylamino)silane (TDMAS)ALD> 160Lower than bis-aminosilanes[3]SiO₂Suggestive of porosity[3]
Neopentasilane (NPS)PEALD250 - 3001.4[4]SiNₓHigher growth rate than TSA[4]
Trisilylamine (TSA)PEALD250 - 3001.2[4]SiNₓEstablished precursor[4]

This compound: A Theoretical Contender

  • Reactivity: The presence of both bromine and fluorine atoms could offer a unique reactivity profile. The Si-Br bonds are generally weaker than Si-Cl bonds, potentially allowing for lower deposition temperatures. The strong Si-F bonds might influence the film's chemical and thermal stability.

  • Byproducts: The deposition process would likely produce HBr and HF as byproducts when using a hydrogen-containing co-reactant like ammonia. The corrosive nature of these byproducts is a significant consideration for equipment maintenance.

  • Film Purity: As with other halosilanes, the potential for halogen contamination in the deposited film is a concern that would need to be carefully managed through process optimization, such as thorough purging steps.

A comparative study of halosilanes suggests that the choice of halogen affects deposition rates and film properties[1]. It is plausible that SiBr₂F₂ could offer a compromise between the reactivity of bromo-silanes and the stability imparted by fluoro-silanes.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are typical experimental protocols for ALD and CVD processes.

Atomic Layer Deposition (ALD) of Silicon Nitride using Dichlorosilane and Ammonia

This protocol is based on typical thermal ALD processes for SiNₓ.[6][7]

  • Substrate Preparation: Silicon wafers are cleaned using a standard RCA cleaning procedure to remove organic and metallic contaminants, followed by a dilute HF dip to remove the native oxide.

  • Deposition Parameters:

    • Precursors: Dichlorosilane (SiH₂Cl₂) and Ammonia (NH₃).

    • Deposition Temperature: 500-600°C.

    • Pressure: 1-5 Torr.

    • Carrier Gas: Nitrogen (N₂).

  • ALD Cycle:

    • Step 1 (SiH₂Cl₂ Pulse): Dichlorosilane is pulsed into the reactor for a predetermined time (e.g., 1-5 seconds) to allow for self-limiting chemisorption on the substrate surface.

    • Step 2 (Purge): The reactor is purged with N₂ for a sufficient duration (e.g., 10-30 seconds) to remove unreacted SiH₂Cl₂ and any gaseous byproducts.

    • Step 3 (NH₃ Pulse): Ammonia is pulsed into the reactor (e.g., 2-10 seconds) to react with the adsorbed silicon-containing species, forming a silicon nitride layer.

    • Step 4 (Purge): The reactor is purged again with N₂ (e.g., 10-30 seconds) to remove unreacted ammonia and reaction byproducts like HCl.

  • Film Growth: The ALD cycle is repeated until the desired film thickness is achieved.

  • Characterization: The film thickness and refractive index are measured using ellipsometry. Film composition and purity are analyzed by X-ray Photoelectron Spectroscopy (XPS).

Chemical Vapor Deposition (CVD) of Silicon Dioxide using Tetrachlorosilane and Water

This protocol describes a catalyzed CVD process for SiO₂ deposition at lower temperatures.[8]

  • Substrate Preparation: Similar to the ALD protocol, silicon wafers are appropriately cleaned.

  • Deposition Parameters:

    • Precursors: Tetrachlorosilane (SiCl₄) and Water (H₂O).

    • Catalyst: Ammonia (NH₃).

    • Deposition Temperature: 313-333 K (40-60°C).

    • Pressure: < 500 mTorr.

  • CVD Process:

    • The substrate is placed in the CVD reactor and heated to the desired temperature.

    • A continuous flow of SiCl₄ and H₂O vapors is introduced into the reactor, along with the NH₃ catalyst.

    • The reactants and catalyst are transported to the substrate surface via diffusion.

    • A surface reaction occurs, leading to the formation of a solid SiO₂ film and gaseous byproducts (HCl).

    • The byproducts are desorbed from the surface and transported away from the substrate.

  • Film Characterization: Film properties are analyzed using techniques such as spectroscopic ellipsometry for thickness and Rutherford backscattering for stoichiometry.

Visualizing the Deposition Process

The following diagrams illustrate the fundamental workflows of ALD and CVD.

ALD_Workflow cluster_cycle One ALD Cycle Start Start Cycle Precursor_Pulse Pulse Silicon Precursor (e.g., SiH2Cl2) Start->Precursor_Pulse Purge1 Purge with Inert Gas Precursor_Pulse->Purge1 Self-limiting adsorption Coreactant_Pulse Pulse Co-reactant (e.g., NH3) Purge1->Coreactant_Pulse Purge2 Purge with Inert Gas Coreactant_Pulse->Purge2 Surface reaction End End Cycle Purge2->End Repeat Repeat N times for desired thickness End->Repeat Repeat->Start

Caption: A typical Atomic Layer Deposition (ALD) cycle workflow.

CVD_Workflow Precursors Continuous Flow of Silicon Precursor & Co-reactant Reactor CVD Reactor (Heated Substrate) Precursors->Reactor Transport Mass Transport to Substrate Reactor->Transport Adsorption Adsorption on Surface Transport->Adsorption Reaction Surface Chemical Reaction Adsorption->Reaction Film Thin Film Growth Reaction->Film Desorption Desorption of Byproducts Reaction->Desorption Exhaust Exhaust Desorption->Exhaust

References

Safety Operating Guide

Proper Disposal of Dibromo(difluoro)silane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Ensuring the safe handling and disposal of reactive chemical compounds is paramount in any research and development setting. This document provides essential, immediate safety and logistical information for the proper disposal of dibromo(difluoro)silane (SiBr₂F₂), a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

This compound is a reactive halosilane that readily hydrolyzes upon contact with moisture, including atmospheric humidity, to produce hydrobromic acid (HBr), hydrofluoric acid (HF), and silicon dioxide (SiO₂). Both HBr and HF are highly corrosive and toxic acids, necessitating careful and controlled disposal procedures. The following guide outlines a comprehensive, step-by-step process for the safe neutralization and disposal of small quantities of this compound typically used in a laboratory setting.

I. Essential Safety Precautions and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood. The following personal protective equipment is mandatory:

  • Eye Protection: Chemical splash goggles and a face shield are essential to protect against splashes of the silane and the resulting acids.

  • Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. Check glove compatibility charts for resistance to hydrobromic and hydrofluoric acids.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. An acid-resistant apron is also recommended.

  • Respiratory Protection: In case of inadequate ventilation or a spill, a full-face respirator with appropriate acid gas cartridges should be available.

II. Step-by-Step Disposal Protocol

This protocol is designed for the disposal of small quantities (typically less than 10 grams) of this compound. For larger quantities, consult with your institution's Environmental Health and Safety (EHS) department.

Step 1: Controlled Hydrolysis

The primary step in the disposal of this compound is controlled hydrolysis. This process intentionally reacts the silane with water to convert it into less reactive and manageable byproducts.

  • Preparation: In a chemical fume hood, place a large beaker or flask made of a material resistant to hydrofluoric acid (e.g., polyethylene or Teflon®). Fill the container with a large volume of crushed ice or a mixture of ice and water. The use of ice helps to control the exothermic nature of the hydrolysis reaction.

  • Slow Addition: Using a plastic or Teflon® pipette, slowly and carefully add the this compound dropwise to the center of the ice/water mixture with constant, gentle stirring. The large excess of water will facilitate the hydrolysis to hydrobromic acid, hydrofluoric acid, and silicon dioxide.

    • Reaction: SiBr₂F₂(l) + 2H₂O(l) → SiO₂(s) + 2HBr(aq) + 2HF(aq)

  • Observation: Continue stirring the mixture until all the ice has melted and the reaction appears to have ceased (no more fuming or bubbling).

Step 2: Neutralization of Acidic Byproducts

The resulting aqueous solution will be highly acidic due to the presence of HBr and HF. This solution must be neutralized before final disposal.

  • Prepare Neutralizing Agent: Prepare a neutralizing solution of a weak base. A 5-10% solution of sodium bicarbonate (NaHCO₃) or a mixture of soda ash (sodium carbonate, Na₂CO₃) and slaked lime (calcium hydroxide, Ca(OH)₂) is recommended. Avoid using strong bases like sodium hydroxide, as they can react violently with the acid.

  • Slow Neutralization: Slowly and carefully add the neutralizing solution to the acidic mixture while stirring continuously. Be prepared for gas evolution (carbon dioxide if using carbonate or bicarbonate) and potential heat generation. Monitor the pH of the solution using pH paper or a calibrated pH meter.

  • Endpoint: Continue adding the neutralizing agent until the pH of the solution is between 6.0 and 8.0.

Step 3: Final Disposal

  • Precipitate Handling: Allow the solid silicon dioxide precipitate to settle.

  • Aqueous Waste: The neutralized aqueous solution may be suitable for drain disposal, depending on local regulations. Always consult your institution's EHS guidelines before disposing of any chemical waste down the drain.

  • Solid Waste: The silicon dioxide precipitate should be collected by filtration, washed with water, and disposed of as solid chemical waste according to your institution's procedures.

III. Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not widely published, the following table summarizes the key parameters for the described procedure. These values are general recommendations and should be adapted based on the quantity of waste and institutional protocols.

ParameterRecommended Value/GuidelineNotes
Initial Hydrolysis
Water to Silane Ratio> 20:1 by volumeA large excess of water helps to dissipate heat and dilute the resulting acids.
Temperature0-10 °C (Ice Bath)Helps to control the exothermic reaction.
Neutralization
Neutralizing Agent5-10% Sodium Bicarbonate or Soda Ash/Slaked Lime mixtureWeak bases provide a more controlled neutralization.
Final pH6.0 - 8.0Ensures the acidic solution is safe for further handling and disposal.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal procedure.

DibromoDifluoroSilaneDisposal cluster_prep Preparation cluster_procedure Disposal Procedure PPE Don Appropriate PPE FumeHood Work in a Chemical Fume Hood Start Start: this compound Waste Hydrolysis Controlled Hydrolysis (Add to Ice/Water) Start->Hydrolysis AcidicSolution Acidic Solution (HBr, HF, SiO2) Hydrolysis->AcidicSolution Neutralization Neutralization (Add Weak Base) AcidicSolution->Neutralization NeutralSolution Neutralized Solution (pH 6-8) Neutralization->NeutralSolution Filtration Filtration NeutralSolution->Filtration AqueousWaste Aqueous Waste (Consult EHS for Disposal) Filtration->AqueousWaste Liquid SolidWaste Solid Waste (SiO2) (Dispose as Chemical Waste) Filtration->SolidWaste Solid

Figure 1. Workflow for the safe disposal of this compound.

Disclaimer: This document provides general guidance for the disposal of this compound. All procedures must be carried out in accordance with the specific safety protocols and waste disposal regulations of your institution. Always consult with your Environmental Health and Safety (EHS) department for approval and site-specific instructions before proceeding.

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